molecular formula C13H19Cl2F3N2O B1674965 L-Mabuterol hydrochloride CAS No. 95656-55-6

L-Mabuterol hydrochloride

Cat. No.: B1674965
CAS No.: 95656-55-6
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-PPHPATTJSA-N
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Description

Mabuterol hydrochloride is a member of (trifluoromethyl)benzenes.

Properties

CAS No.

95656-55-6

Molecular Formula

C13H19Cl2F3N2O

Molecular Weight

347.20 g/mol

IUPAC Name

(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1

InChI Key

MMCDXJOMPMIKGP-PPHPATTJSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Mabuterol hydrochloride;  Mabuterol monohydrochloride, L-; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist, recognized for its bronchodilator properties, making it a molecule of significant interest in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of L-Mabuterol, detailing its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. This document outlines key experimental protocols for assessing its pharmacological profile and presents available comparative data to contextualize its potency and efficacy.

Introduction

Mabuterol is a selective β2-adrenoreceptor agonist.[3] As a chiral molecule, it exists as two enantiomers, the L- and D-forms. This guide focuses on the pharmacologically active L-enantiomer, this compound. Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation.[1] Understanding the precise mechanism of action at the molecular level is crucial for its optimal therapeutic application and for the development of next-generation respiratory therapeutics.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The primary molecular target of L-Mabuterol is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The binding of L-Mabuterol to this receptor initiates a cascade of intracellular events, culminating in the desired physiological response.

Receptor Binding and G-Protein Activation

This compound acts as an agonist at the β2-adrenergic receptor, meaning it binds to the receptor and stabilizes its active conformation. This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein. Upon coupling, the Gαs subunit of the G-protein releases guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer.

Downstream Signaling Cascade

The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream target proteins within the smooth muscle cell. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_gprotein Gs Protein cluster_intracellular Intracellular Space L-Mabuterol L-Mabuterol B2AR β2-Adrenergic Receptor L-Mabuterol->B2AR Binds Gas Gαs B2AR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates Gbg Gβγ ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Myosin_LC_P Phosphorylated Myosin Light Chain PKA_active->Myosin_LC_P Inhibits (via phosphorylation of Myosin Light Chain Kinase) Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylation Contraction Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LC->Relaxation

Figure 1: this compound signaling pathway.

Quantitative Pharmacological Profile

Table 1: Comparative Potency of Mabuterol and other β2-Adrenergic Agonists

CompoundPotency (Tracheal Relaxation)Route of AdministrationSpeciesReference
MabuterolMore potent than isoprenaline and salbutamolIn vitro (isolated tracheal muscle)Guinea Pig[1]
Mabuterol1.9-7.8 times more potent than isoprenaline and salbutamolIntraduodenalAnesthetized Guinea Pig[1]
Mabuterol26-102 times more potent than reference bronchodilatorsOralConscious Guinea Pig[1]

Table 2: Selectivity of Mabuterol

ParameterValueComparisonSpeciesReference
Selectivity Ratio (Bronchial vs. Cardiac Muscle)~7.4More selective than salbutamolConscious Guinea Pig[1]

Note: The data presented above is for the racemic mixture of mabuterol. The pharmacological activity is predominantly attributed to the L-enantiomer.

Experimental Protocols

To characterize the mechanism of action of this compound, several key in vitro experiments are essential.

Radioligand Binding Assay for β2-Adrenergic Receptor

This assay determines the binding affinity (Ki) of L-Mabuterol for the β2-adrenergic receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare cell membranes expressing β2-AR D Incubate membranes, radioligand, and L-Mabuterol A->D B Prepare radioligand (e.g., [3H]-dihydroalprenolol) B->D C Prepare varying concentrations of L-Mabuterol C->D E Allow to reach equilibrium D->E F Separate bound and free radioligand via filtration E->F G Measure radioactivity of bound ligand F->G H Plot competition binding curve G->H I Calculate IC50 H->I J Determine Ki using the Cheng-Prusoff equation I->J

Figure 2: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the β2-adrenergic receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled this compound.

  • Incubation: Allow the reaction to incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of L-Mabuterol. Determine the IC50 value (the concentration of L-Mabuterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (dissociation constant) using the Cheng-Prusoff equation.

Isolated Guinea Pig Tracheal Muscle Relaxation Assay

This functional assay determines the potency (EC50) and efficacy of L-Mabuterol in inducing smooth muscle relaxation.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings or strips.

  • Tissue Mounting: Suspend the tracheal preparations in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: Induce a sustained contraction of the tracheal muscle using a contractile agent such as histamine (B1213489) or methacholine.

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Response Measurement: Record the changes in muscle tension isometrically.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot the concentration-response curve and determine the EC50 value (the concentration of L-Mabuterol that produces 50% of its maximal effect).

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of L-Mabuterol to stimulate the production of the second messenger, cAMP.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A Culture cells expressing β2-Adrenergic Receptor B Seed cells into a multi-well plate A->B C Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D Stimulate cells with varying concentrations of L-Mabuterol C->D E Lyse the cells to release intracellular cAMP D->E F Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay (e.g., GloSensor™) E->F G Plot cAMP concentration against log[L-Mabuterol] F->G H Determine the EC50 value G->H

Figure 3: Workflow for a cAMP accumulation assay.

Methodology (using a LANCE® Ultra cAMP HTRF Kit as an example):

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the β2-adrenergic receptor in a multi-well plate.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of this compound for a defined period.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the L-Mabuterol concentration to determine the EC50 value.

Conclusion

This compound exerts its bronchodilatory effects through its selective agonism at the β2-adrenergic receptor. This interaction triggers a well-defined signaling cascade involving Gs protein activation, increased adenylyl cyclase activity, and elevated intracellular cAMP levels, ultimately leading to airway smooth muscle relaxation. While specific quantitative pharmacological data for the L-enantiomer remains to be fully elucidated in publicly accessible literature, the established protocols and comparative data for the racemate provide a strong framework for its continued investigation and development. Further research focusing on the enantiomer-specific pharmacology will be invaluable for a more complete understanding of its therapeutic profile.

References

An In-depth Technical Guide to L-Mabuterol Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride, the levorotatory enantiomer of Mabuterol, is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and pharmacological action. Detailed experimental protocols for its synthesis via chiral resolution and for key pharmacological assays are presented. Furthermore, the intricate signaling pathway initiated by this compound is elucidated and visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of β2-adrenergic agonists.

Chemical Structure and Identification

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethanol.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride[1]
CAS Number 95656-55-6[1]
Molecular Formula C13H19Cl2F3N2O[1]
Canonical SMILES CC(C)(C)NC--INVALID-LINK--O.Cl[1]
InChI Key MMCDXJOMPMIKGP-PPHPATTJSA-N[1]
UNII RNY00R68UB[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 347.20 g/mol [1][2]
Appearance Crystalline solid
Melting Point >194 °C (with slow decomposition)
Solubility Fairly soluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml).[3]
pKa (predicted) 13.37 ± 0.20[3]
Optical Rotation [α]20/D -154.8° (c = 1 in methanol)

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the initial synthesis of racemic Mabuterol, followed by chiral resolution to isolate the desired L-enantiomer.

Synthesis of Racemic Mabuterol Hydrochloride

A common synthetic route for racemic Mabuterol is outlined below.[4]

Experimental Protocol: Synthesis of Racemic Mabuterol [5]

  • Hydrogenation of Precursor: 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert-butylamino)-ethanol is dissolved in 20 ml of methanol (B129727) and 1.95 ml of 1N hydrochloric acid.

  • The solution is hydrogenated in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

  • Work-up and Purification: The catalyst is removed by filtration, and the filtrate is evaporated to dryness in vacuo.

  • The resulting oily residue is purified by column chromatography on silica (B1680970) gel using a mobile phase of chloroform:methanol:concentrated ammonia (B1221849) (80:20:1).

  • Fractions containing the desired product are combined, and the solvent is removed in vacuo.

  • Salt Formation: The crystalline base is converted to its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

  • The final product, racemic Mabuterol hydrochloride, is recrystallized from ethyl acetate/ether, yielding crystals with a melting point of 205°-207° C (decomposition).

Chiral Resolution of Racemic Mabuterol

The separation of the L- and D-enantiomers of Mabuterol is achieved through chiral chromatography.

Experimental Protocol: Chiral Resolution of Mabuterol [6]

  • Chromatographic System: A preparative high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is utilized. A suitable column is a Kromasil 5-Amycoat column (150 mm × 21.2 mm, 5 μm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of n-Hexane and Isopropanol (containing 0.1% Diethylamine) in a ratio of 86:14 is used.

  • Sample Preparation: The racemic Mabuterol mixture is dissolved in ethanol to a concentration of 75 mg/mL.

  • Injection and Elution: An injection volume of 200 μL is used for each run. The sample is eluted from the column at a flow rate of 15.0 mL/min at room temperature.

  • Fraction Collection: The eluting enantiomers are detected using a UV detector at 254 nm and 280 nm. Fractions corresponding to the L-Mabuterol peak are collected.

  • Purity Analysis: The purity of the collected L-Mabuterol enantiomer is assessed by analytical chiral HPLC using a similar column and mobile phase, but with a flow rate of 1 mL/min.

Pharmacological Profile

This compound is a selective β2-adrenergic receptor agonist. Its primary pharmacological effect is the relaxation of smooth muscle, particularly in the airways, making it an effective bronchodilator.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a downstream signaling cascade that leads to smooth muscle relaxation.

Signaling Pathway of this compound:

L_Mabuterol_Signaling L_Mab L-Mabuterol hydrochloride B2AR β2-Adrenergic Receptor L_Mab->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channels (↓) PKA->Ca_channel Phosphorylates (Inhibits) MLCP Myosin Light Chain Phosphatase (↑) PKA->MLCP Phosphorylates (Activates) MLCK Myosin Light Chain Kinase (↓) PKA->MLCK Phosphorylates (Inhibits) Relaxation Smooth Muscle Relaxation Ca_channel->Relaxation Leads to MLCP->Relaxation Leads to MLCK->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway.

Detailed Signaling Cascade:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of smooth muscle cells.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

  • Downstream Effects: Activated PKA phosphorylates several target proteins, leading to:

    • Inhibition of L-type Calcium Channels: Phosphorylation of these channels reduces the influx of extracellular calcium into the cell.

    • Activation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated phosphorylation activates MLCP, which dephosphorylates the myosin light chains.

    • Inhibition of Myosin Light Chain Kinase (MLCK): PKA can also phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, which is a key step in muscle contraction.

  • Smooth Muscle Relaxation: The net effect of these events is a decrease in intracellular calcium levels and a reduction in the phosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle.

Pharmacological Evaluation

The pharmacological activity of this compound can be assessed through various in vitro and in vivo assays.

Experimental Protocol: β2-Adrenergic Receptor Binding Assay [3][7]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human β2-adrenergic receptor (e.g., HEK293 cells).

  • Incubation Buffer: Prepare an incubation buffer (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 200 µL of diluted cell membranes.

    • 25 µL of a radioligand specific for the β2-adrenergic receptor (e.g., [125I]-cyanopindolol) at a final concentration of 0.05 nM.

    • 25 µL of either buffer (for total binding), a high concentration of a non-radiolabeled antagonist (e.g., 3.0 µM alprenolol, for non-specific binding), or varying concentrations of this compound (for competition binding).

  • Incubation: Incubate the plate for 60 minutes at 25 °C.

  • Separation: Separate the bound and free radioligand by rapid filtration over GF/C filters (pre-soaked in 0.3% polyethylamine).

  • Washing: Wash the filters five times with 1 mL of ice-cold 50 mM NaCl, pH 7.4.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The affinity (Ki) of this compound for the β2-adrenergic receptor can be calculated from the competition binding data.

Experimental Protocol: In Vivo Bronchodilator Activity Assay in a Guinea Pig Model [8][9][10][11]

  • Animal Model: Use male Hartley guinea pigs.

  • Sensitization (Optional for allergic models): Sensitize the animals with an allergen such as ovalbumin.

  • Anesthesia and Tracheostomy: Anesthetize the guinea pig and perform a tracheostomy to allow for mechanical ventilation and measurement of respiratory parameters.

  • Baseline Measurement: Measure baseline lung function, including respiratory resistance (Rrs) and elastance (Ers), using a forced oscillation technique.

  • Bronchoconstriction Induction: Induce bronchoconstriction by administering an aerosolized bronchoconstrictor agent, such as methacholine (B1211447) or histamine.

  • Drug Administration: Administer a nebulized solution of this compound or vehicle control.

  • Post-Challenge Measurement: Continuously measure lung function for a set period after drug administration.

  • Data Analysis: Compare the changes in respiratory parameters in the this compound-treated group to the vehicle-treated group to determine the bronchodilatory efficacy.

Experimental Workflow for In Vivo Bronchodilator Assay:

InVivo_Workflow start Start animal_prep Animal Preparation (Anesthesia, Tracheostomy) start->animal_prep baseline Measure Baseline Lung Function animal_prep->baseline broncho Induce Bronchoconstriction (e.g., Methacholine) baseline->broncho treatment Administer L-Mabuterol HCl or Vehicle broncho->treatment post_measure Measure Post-Treatment Lung Function treatment->post_measure analysis Data Analysis (Compare treatment vs. vehicle) post_measure->analysis end End analysis->end

Caption: In vivo bronchodilator activity workflow.

Conclusion

This compound is a well-characterized, potent, and selective β2-adrenergic receptor agonist. Its distinct chemical structure and favorable physicochemical properties contribute to its efficacy as a bronchodilator. The detailed understanding of its synthesis, chiral resolution, and mechanism of action, as outlined in this guide, provides a solid foundation for further research and development in the field of respiratory therapeutics. The provided experimental protocols offer practical guidance for the synthesis and pharmacological evaluation of this important compound.

References

An In-depth Technical Guide to L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Mabuterol hydrochloride, a selective β2-adrenergic receptor agonist. The document details its chemical identity, including its CAS number and synonyms, and delves into its core pharmacological properties. A key focus is placed on its mechanism of action, leading to bronchodilation, which is supported by a detailed signaling pathway diagram. The guide also presents available pharmacokinetic data and outlines experimental protocols for its synthesis and pharmacological evaluation. Quantitative data are summarized in structured tables for ease of reference. This whitepaper is intended to serve as a foundational resource for researchers and professionals involved in the study and development of β2-adrenergic agonists for respiratory and other therapeutic applications.

Chemical Identity and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Mabuterol (B30384). It is a potent and selective β2-adrenoceptor agonist.[1]

PropertyValueReference
CAS Number 95656-55-6[1]
Molecular Formula C₁₃H₁₉Cl₂F₃N₂O[1]
Molecular Weight 347.20 g/mol [1]
IUPAC Name (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride[1]
Appearance Crystalline solid
Melting Point 205-207 °C (decomposition)

Synonyms:

  • L-Mabuterol HCl

  • (-)-Mabuterol hydrochloride

  • (R)-Mabuterol hydrochloride

  • UNII-RNY00R68UB

  • L-1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol hydrochloride

  • Benzenemethanol, 4-amino-3-chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-5-(trifluoromethyl)-, hydrochloride (1:1), (alphaR)-[1]

Pharmacology

Mechanism of Action

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[2] Its primary therapeutic effect, bronchodilation, is achieved through the relaxation of airway smooth muscle. The binding of L-Mabuterol to the β2-adrenoceptor on airway smooth muscle cells initiates a signaling cascade. This involves the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA activation results in the phosphorylation of several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium. This multifaceted process culminates in the relaxation of the airway smooth muscle, leading to bronchodilation.[3][4][5][6]

Pharmacodynamics

Studies have demonstrated that mabuterol effectively relaxes tracheal smooth muscle.[7] While it is a selective β2-agonist, at higher concentrations, it can exhibit some non-selective blockade of both β1- and β2-adrenoceptors.[7][8] In isolated, blood-perfused right atria of dogs, mabuterol caused weak positive chronotropic and inotropic effects by activating β2-adrenoceptors. However, at higher doses, it inhibited dobutamine- and procaterol-induced positive chronotropic and inotropic responses, indicating a blocking effect.[7][8]

Pharmacokinetics

Pharmacokinetic studies of radiolabelled mabuterol in rats have provided insights into its absorption, distribution, metabolism, and excretion.

ParameterObservation in RatsReference
Absorption Readily absorbed from the small intestine. Peak blood and tissue levels reached within 1 hour after oral administration.
Distribution Higher concentrations found in the liver, lung, kidney, and secretory organs compared to blood. Low concentration in the central nervous system. No significant placental transfer.
Metabolism Primarily metabolized via oxidative deamination. Key metabolites include hydroxylated derivatives (M-1), which retain some pharmacological activity, and other inactive metabolites (M-2 to M-6).
Excretion Within 24 hours of oral administration, approximately 60% is excreted in the urine and 26% in the feces. About 22% is excreted into the bile within 24 hours of intravenous administration.
Accumulation No significant tissue accumulation was observed after multiple oral administrations.

Experimental Protocols

Chemical Synthesis of Mabuterol Hydrochloride

A detailed, multi-step synthesis of mabuterol has been described. A key final step in one reported synthesis involves the hydrogenation of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol.

Materials:

  • 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol

  • Methanol (B129727)

  • 1N Hydrochloric acid

  • Palladium on carbon catalyst (10%)

  • Hydrogen gas

  • Silica (B1680970) gel for column chromatography

  • Eluent: Chloroform:Methanol:Concentrated Ammonia (B1221849) (80:20:1)

  • 1.07 N Hydrochloric acid in isopropanol

  • Ethyl acetate

  • Ether

Procedure:

  • Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid.

  • Hydrogenate the solution in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

  • Filter the mixture to remove the catalyst.

  • Evaporate the filtrate to dryness in vacuo to obtain an oily residue.

  • Purify the residue by column chromatography on silica gel using a chloroform:methanol:concentrated ammonia (80:20:1) eluent system.

  • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Convert the resulting crystalline base to its hydrochloride salt using a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

  • Recrystallize the product from ethyl acetate/ether to yield Mabuterol hydrochloride.

Isolated Tracheal Muscle Relaxation Assay

This in vitro assay is a standard method to evaluate the bronchodilator activity of β2-agonists.

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Krebs-Henseleit solution

  • Contractile agent (e.g., Carbachol, Histamine)

  • This compound

  • Organ bath system with isometric force transducer

Procedure:

  • Isolate the trachea from the euthanized animal and prepare tracheal ring segments.

  • Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension and allow the tissue to equilibrate.

  • Induce a stable contraction of the tracheal smooth muscle using a contractile agent (e.g., carbachol).

  • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner.

  • Record the relaxation of the tracheal muscle as a percentage of the pre-induced contraction.

  • Construct a concentration-response curve to determine the potency (EC₅₀) of this compound.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LMab L-Mabuterol hydrochloride B2AR β2-Adrenergic Receptor LMab->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_P Leads to Ca_decrease Decreased Intracellular Ca²⁺ Concentration PKA->Ca_decrease Contributes to Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_P->Relaxation Results in Ca_decrease->Relaxation Results in

Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Trachea A2 Prepare Tracheal Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate Tissue A3->B1 B2 Induce Contraction (e.g., Carbachol) B1->B2 B3 Cumulative Addition of This compound B2->B3 B4 Record Relaxation B3->B4 C1 Calculate % Relaxation B4->C1 C2 Construct Concentration- Response Curve C1->C2 C3 Determine EC₅₀ C2->C3

Caption: Experimental Workflow for Isolated Tracheal Muscle Relaxation Assay.

Conclusion

This compound is a well-characterized selective β2-adrenergic receptor agonist with potent bronchodilator properties. Its mechanism of action through the cAMP-PKA signaling pathway is well-established. The available pharmacokinetic data from animal studies indicate favorable absorption and distribution to target tissues with limited CNS penetration. The detailed synthesis and in vitro experimental protocols provided in this guide offer a solid foundation for further research and development. This document serves as a valuable technical resource for scientists and researchers in the fields of respiratory pharmacology and drug discovery, facilitating a deeper understanding of this compound and its potential therapeutic applications.

References

Pharmacokinetics and Metabolism of L-Mabuterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of L-Mabuterol hydrochloride, the (R)-enantiomer of mabuterol (B30384). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), primarily from studies conducted in rats. Detailed experimental methodologies are provided, and key data are summarized in tabular format for clarity and comparative analysis. Visual diagrams of the experimental workflow and the relevant signaling pathway are included to facilitate understanding.

Absorption, Distribution, and Excretion (ADME)

Studies on radiolabeled racemic mabuterol in rats provide foundational knowledge of its ADME properties. Following oral administration, mabuterol is readily absorbed from the small intestine.[1] The peak blood and tissue levels of radioactivity are observed within one hour of oral administration.[1]

Distribution: Upon absorption, mabuterol distributes to various tissues, with notably higher concentrations found in the liver, lungs, kidneys, and several secretory organs compared to the blood.[1] The levels in these tissues remain relatively constant for 2 to 6 hours post-administration, which is attributed to a slow gastric emptying rate.[1] Whole-body autoradiography following intravenous administration has shown secretion of radioactivity into the stomach.[1] Importantly, concentrations in the central nervous system (CNS) are significantly lower than in other major organs.[1] No significant tissue accumulation has been observed after multiple oral doses of ¹⁴C-mabuterol.[1]

Excretion: The primary routes of elimination for mabuterol and its metabolites are through urine and feces. Within 24 hours of oral administration, approximately 60% of the radioactive dose is excreted in the urine and 26% in the feces.[1] After intravenous administration, about 22% of the dose is excreted into the bile within 24 hours, though there is no evidence of significant enterohepatic circulation.[1]

Enantioselective Pharmacokinetics

A study focusing on the enantioselective pharmacokinetics of mabuterol in rats after oral administration of the racemate provides specific insights into the behavior of L-Mabuterol ((R)-mabuterol).

Table 1: Pharmacokinetic Parameters of R- and S-Mabuterol in Rats Following a Single Oral Dose (10 mg/kg)
Parameter(R)-Mabuterol (L-Mabuterol)(S)-Mabuterol
Cmax (ng/mL) 266.8277.9
Tmax (h) 5.35.7
AUC₀-∞ (ng·h/mL) 5938.94446.1
t₁/₂ (h) 14.59.6
Data from a study on the enantioselective pharmacokinetics of mabuterol in rats.

The data indicate that while both enantiomers are absorbed slowly, the area under the curve (AUC) for (R)-mabuterol is significantly higher, and its half-life (t₁/₂) is longer than that of (S)-mabuterol, suggesting that enantioselectivity occurs primarily during the metabolism phase.

Metabolism

The metabolism of racemic mabuterol in rats has been shown to occur primarily through an oxidative deamination pathway. Several metabolites have been identified in the urine.

Table 2: Urinary Metabolites of Racemic Mabuterol in Rats
Metabolite IDChemical Modification
Unchanged Mabuterol
M-1 Hydroxylation of the tert-butyl group
M-2 Glycol
M-3 Mandelic acid derivative
M-4 Aldehyde derivative
M-5 Benzoic acid derivative
M-6 Hippuric acid derivative

Pharmacologically, only the M-1 metabolite exhibited some activity on airway resistance, blood pressure, and heart rate, although its selective beta-2 stimulating effect was 2-10 times lower than that of the parent mabuterol. The other identified metabolites showed no significant pharmacological activity.

Experimental Protocols

Animal Models
  • Species: Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and given access to standard laboratory chow and water ad libitum.

  • Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the study.

Drug Administration
  • Formulation: this compound is typically dissolved in a suitable vehicle, such as a 10% sucrose (B13894) solution, for oral administration to improve palatability.[2]

  • Route: Oral administration is performed using intragastric gavage.[2]

  • Dosage: A specific dose, for example, 10 mg/kg, is administered based on the body weight of the animal.

Sample Collection
  • Blood Sampling: For pharmacokinetic studies, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Blood is typically drawn from the jugular vein via a cannula.

  • Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified periods (e.g., 0-24h, 24-48h, etc.).

Sample Processing and Analysis
  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Analytical Method: The concentrations of L-Mabuterol and its enantiomer in plasma are determined using a validated sequential achiral and chiral High-Performance Liquid Chromatography (HPLC) method or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Achiral Separation: An initial separation of the racemic mabuterol from endogenous plasma components is performed on a standard C18 column.

    • Chiral Separation: The enantiomers are then separated on a chiral column, such as a Chirobiotic V column.

    • Detection: Detection is typically achieved using UV or mass spectrometric detection.

Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization oral_admin Oral Administration (Intragastric Gavage) acclimatization->oral_admin drug_prep Drug Preparation (L-Mabuterol in Vehicle) drug_prep->oral_admin blood_collection Serial Blood Collection (Jugular Vein) oral_admin->blood_collection urine_feces_collection Urine & Feces Collection (Metabolic Cages) oral_admin->urine_feces_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_analysis LC-MS/MS Analysis (Achiral & Chiral Separation) urine_feces_collection->sample_analysis plasma_prep->sample_analysis data_analysis Pharmacokinetic & Metabolic Data Analysis sample_analysis->data_analysis G cluster_membrane Cell Membrane cluster_cytosol Cytosol b2ar Beta-2 Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates target proteins leading to ligand L-Mabuterol ligand->b2ar Binds to

References

L-Mabuterol Hydrochloride: A Technical Overview of its Adrenergic Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride, the (R)-enantiomer of mabuterol, is recognized as a selective β2-adrenergic receptor agonist. Its primary therapeutic application lies in its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the receptor selectivity profile of L-Mabuterol is crucial for predicting its therapeutic efficacy and potential side-effect profile. This technical guide provides a detailed examination of the methodologies used to characterize the receptor selectivity of β2-adrenergic agonists and discusses the selectivity of L-Mabuterol within the context of related compounds.

Comparative Receptor Selectivity Data

Despite a comprehensive review of the scientific literature, specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across a range of adrenergic receptors were not available. However, the qualitative assessment consistently points to its classification as a selective β2-adrenergic receptor agonist. To provide a framework for understanding its selectivity, the following table summarizes the receptor selectivity profiles of other well-characterized β-adrenergic agonists. This comparative data is essential for contextualizing the expected properties of L-Mabuterol.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Ratio (β1/β2)
Salbutamol β1-adrenergic~2500~1800~15
β2-adrenergic~160~120
Formoterol β1-adrenergic~63~1.5~42
β2-adrenergic~1.5~0.2
Salmeterol β1-adrenergic~1000~10~1000
β2-adrenergic~1~0.5
Isoprenaline β1-adrenergic~40~10~1
β2-adrenergic~40~10

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell systems used. The data is intended for comparative purposes.

Experimental Protocols

The characterization of a compound's receptor selectivity profile involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.

Radioligand Binding Assay for Adrenergic Receptors

This assay quantifies the affinity of a test compound (e.g., L-Mabuterol) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

  • Test Compound: this compound.

  • Non-specific binding control: Propranolol (a non-selective β-antagonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (L-Mabuterol).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membrane Preparation Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation L_Mabuterol L-Mabuterol Dilutions L_Mabuterol->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation. For β-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating cAMP production via β1 and β2-adrenergic receptors.

Materials:

  • Whole cells expressing human β1 or β2-adrenergic receptors.

  • Test Compound: this compound.

  • Reference Agonist: Isoprenaline (a non-selective full β-agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate density and then seeded into 96-well plates.

  • Pre-treatment: The cell culture medium is removed, and the cells are pre-incubated with a PDE inhibitor in a suitable assay buffer for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Varying concentrations of L-Mabuterol or the reference agonist are added to the wells, and the plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis: The stimulation is terminated by adding a cell lysis buffer.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as the cAMP response versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and the maximum response (Emax).

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_detect Detection & Analysis Cell_Plating Plate Cells PDE_Inhibitor Add PDE Inhibitor Cell_Plating->PDE_Inhibitor Agonist_Addition Add L-Mabuterol PDE_Inhibitor->Agonist_Addition Incubation Incubate (37°C) Agonist_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Quant Quantify cAMP Cell_Lysis->cAMP_Quant Data_Analysis Data Analysis (EC50 & Emax) cAMP_Quant->Data_Analysis

Workflow for a cell-based cAMP functional assay.

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like L-Mabuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Mabuterol L-Mabuterol B2AR β2-Adrenergic Receptor L_Mabuterol->B2AR binds Gs Gs Protein (α, β, γ) B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation catalyzes Response Bronchodilation Phosphorylation->Response leads to

Simplified β2-adrenergic receptor signaling pathway.

Conclusion

While specific quantitative data on the receptor selectivity profile of this compound remains to be fully elucidated in publicly available literature, its established role as a selective β2-adrenergic agonist is supported by qualitative pharmacological studies. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its binding affinity and functional potency at various adrenergic receptor subtypes. Such data is critical for a complete understanding of its therapeutic potential and for the development of future respiratory therapeutics. Further studies are warranted to quantitatively define the receptor selectivity of L-Mabuterol and to correlate these findings with its clinical efficacy and safety profile.

L-Mabuterol Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is the (R)-enantiomer of the potent and selective β2-adrenergic receptor agonist, mabuterol (B30384). Initially developed as a racemic mixture, subsequent research has highlighted the stereoselective pharmacokinetics and presumed pharmacodynamics of its enantiomers. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, with a focus on the data relevant to its development as a single-enantiomer drug.

Introduction

Mabuterol hydrochloride is a synthetic phenylethanolamine derivative with significant bronchodilatory properties, making it a valuable agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is classified as a selective β2-adrenergic receptor agonist.[2] The initial development and investigation of mabuterol focused on the racemic mixture, identified as dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride.[3] The development of racemic mabuterol was pioneered by C.H. Boehringer Sohn AG & Co. KG.[1] As with many chiral drugs, the therapeutic activity and pharmacokinetic profile of mabuterol reside primarily in one of its enantiomers, in this case, the (R)-enantiomer, referred to as L-Mabuterol.

Discovery and History

The development of mabuterol emerged from research programs aimed at identifying novel bronchodilators with improved selectivity for the β2-adrenergic receptor and a favorable duration of action. The initial patents and publications originating from C.H. Boehringer Sohn AG & Co. KG describe the synthesis and pharmacological evaluation of a series of substituted amino-ethanol derivatives, including the racemic form of mabuterol.

Synthesis and Chiral Separation

The initial synthesis of mabuterol hydrochloride produced a racemic mixture. Several synthetic routes for the racemate have been described.

Racemic Synthesis of Mabuterol

A common synthetic pathway for racemic mabuterol is outlined below. The process typically involves multiple steps starting from readily available precursors.

Experimental Protocol: Racemic Synthesis of Mabuterol

A multi-step synthesis for racemic mabuterol has been documented.[2] One reported method involves the hydrogenation of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol.[5] In this procedure, the starting material is dissolved in methanol (B129727) and hydrochloric acid and hydrogenated in the presence of a palladium-on-carbon catalyst.[5] Following the reaction, the catalyst is removed by filtration, and the filtrate is evaporated.[5] The resulting residue is then purified using column chromatography.[5] The purified base is subsequently converted to the hydrochloride salt.[5]

Chiral Separation of Mabuterol Enantiomers

The separation of mabuterol enantiomers can be achieved using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving the (R)- and (S)-enantiomers.

Experimental Protocol: Chiral HPLC Separation of Mabuterol Enantiomers

A published method for the enantioselective analysis of mabuterol in rat plasma utilizes a sequential achiral and chiral HPLC system.[4]

  • Achiral Separation: An initial separation of the mabuterol racemate from endogenous plasma components is performed on a standard C18 (ODS) column.[4]

  • Chiral Separation: The fraction containing the mabuterol racemate is then transferred to a chiral column (e.g., Chirobiotic V) for the separation of the (R)- and (S)-enantiomers.[4]

  • Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

  • Detection: Detection is typically performed using UV or mass spectrometry.

Mechanism of Action

This compound exerts its therapeutic effect through its selective agonist activity at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6]

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by L-Mabuterol initiates a cascade of intracellular events leading to bronchodilation.

G cluster_membrane Cell Membrane β2-AR β2-Adrenergic Receptor G_protein Gs Protein β2-AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to L-Mabuterol L-Mabuterol L-Mabuterol->β2-AR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Upon binding of L-Mabuterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Pharmacological Properties

The pharmacological effects of mabuterol have been primarily characterized using the racemic mixture. However, pharmacokinetic studies have demonstrated significant differences between the enantiomers, which has important implications for the pharmacological activity of L-Mabuterol.

Pharmacokinetics

A study in rats following oral administration of racemic mabuterol revealed stereoselective pharmacokinetics.[4]

Parameter(R)-Mabuterol (L-Mabuterol)(S)-Mabuterol
Cmax (ng/mL) 266.8277.9
tmax (h) 5.35.7
AUC (0-inf) (ng·h/mL) 5938.94446.1
t1/2 (h) 14.59.6
Data from a study in rats after a single oral dose of 10 mg/kg racemic mabuterol.[4]

The data clearly indicate that the (R)-enantiomer (L-Mabuterol) has a significantly higher area under the curve (AUC) and a longer elimination half-life (t1/2) compared to the (S)-enantiomer.[4] This suggests that L-Mabuterol is cleared more slowly from the body, leading to prolonged exposure and potentially a longer duration of action.

Pharmacodynamics

In studies using isolated guinea pig tracheal muscle, racemic mabuterol was found to be more potent than isoprenaline and salbutamol (B1663637) in inducing relaxation.[3] Furthermore, in conscious guinea pigs, orally administered racemic mabuterol was significantly more potent in protecting against experimentally induced asthma compared to isoprenaline and salbutamol.[3]

Clinical Development

There is limited publicly available information regarding the clinical development and trial results specifically for this compound as a single-enantiomer product. Clinical trials for other β2-agonists have extensively documented their efficacy and safety in the treatment of respiratory diseases.

Conclusion

This compound, the (R)-enantiomer of mabuterol, represents the pharmacologically active component of the racemic mixture. While the initial development focused on the racemate, evidence from enantioselective pharmacokinetic studies highlights the superior systemic exposure and longer half-life of the L-enantiomer. This, combined with the established stereoselectivity of β2-adrenergic receptor agonists, provides a strong rationale for the development of L-Mabuterol as a single-enantiomer therapeutic agent for the management of obstructive airway diseases. Further research and clinical investigations are warranted to fully elucidate the clinical benefits of this compound.

References

L-Mabuterol Hydrochloride Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification, quantification, and characterization of potential degradation products of L-Mabuterol hydrochloride. Due to the limited publicly available data specifically detailing the degradation products of this compound, this document outlines the established methodologies and protocols for conducting forced degradation studies as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

L-Mabuterol, a selective β2-adrenergic receptor agonist, is investigated for its bronchodilator properties. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API) and its formulated drug product. Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3]

Regulatory Framework for Degradation Studies

Forced degradation studies are a regulatory requirement and a crucial component of the drug development process.[2] The ICH guidelines, particularly Q1A(R2) for stability testing of new drug substances and products, necessitate stress testing to establish the inherent stability characteristics of the molecule.[1] These studies help in establishing degradation pathways and demonstrating the specificity of analytical procedures used for stability testing.[2] The goal is typically to induce degradation of about 5-20% to ensure that the analytical methods can adequately separate and quantify the degradation products from the parent drug.[4][5]

Experimental Protocols for Forced Degradation

To investigate the degradation profile of this compound, a systematic approach involving various stress conditions is recommended. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent for these studies.[5]

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5]

  • Acidic Hydrolysis:

    • Treat the this compound stock solution with an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M to 1 M HCl).[1][4][5]

    • Incubate the solution at room temperature or an elevated temperature (e.g., 50-60°C) if no degradation is observed at room temperature.[5]

    • Monitor the reaction at various time points (e.g., 1, 3, 5 days).[4]

    • After the desired degradation is achieved, neutralize the solution with a suitable base (e.g., NaOH of equivalent molarity) to halt the reaction.[4]

    • Dilute the sample to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Treat the this compound stock solution with an equal volume of an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 M to 1 M NaOH).[1][4][5]

    • Follow the same incubation and monitoring procedure as for acidic hydrolysis.

    • Neutralize the solution with a suitable acid (e.g., HCl of equivalent molarity) to stop the degradation process.[4]

    • Dilute the sample for analysis.

Oxidative Degradation

Oxidation can be a significant degradation pathway.

  • Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂).[6]

  • Store the solution at room temperature, protected from light, and monitor at various time points.

  • Analyze the samples directly or after appropriate dilution.

Thermal Degradation

This study assesses the stability of the drug substance at elevated temperatures.

  • Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C).

  • Also, expose a solution of this compound to similar thermal stress.

  • Monitor the samples at different time intervals.

  • For the solid sample, dissolve it in a suitable solvent before analysis. For the solution, dilute as necessary.

Photolytic Degradation

Photostability testing is crucial to determine if the drug is light-sensitive.

  • Expose the solid drug substance and a solution of this compound to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines.

  • A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.[6]

  • Keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Analyze the exposed and control samples at appropriate time points.

Analytical Methodology for Degradation Product Analysis

A stability-indicating analytical method is essential for separating and quantifying the degradation products formed during stress testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7][8]

Development of a Stability-Indicating HPLC Method
  • Column: A reversed-phase column (e.g., C8 or C18) is typically a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate multiple degradation products with varying polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.[7] A wavelength at which both the parent drug and potential degradation products have significant absorbance should be chosen.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the parent drug peak from all degradation product peaks.[7]

Characterization and Identification of Degradation Products

Once the degradation products are separated, their structures need to be elucidated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products.[9]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides valuable information about the structure of the degradation products.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR).[9]

Data Presentation

The quantitative results from the forced degradation studies should be systematically tabulated to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Assay of L-Mabuterol HClNo. of Degradation Products% Area of Major Degradant
Acid Hydrolysis 0.1 M HCl24 h60
1 M HCl24 h60
Base Hydrolysis 0.1 M NaOH8 hRT
1 M NaOH8 hRT
Oxidation 3% H₂O₂24 hRT
30% H₂O₂24 hRT
Thermal (Solid) Dry Heat48 h80
Thermal (Solution) Heat48 h80
Photolytic (Solid) ICH Q1B--
Photolytic (Solution) ICH Q1B--

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)% Area (under Stress Condition X)Peak Purity
L-Mabuterol HCl1.00
Degradant 1
Degradant 2
...

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Stock Solution L-Mabuterol HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stock Solution->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock Solution->Oxidation Thermal Thermal (Solid & Solution, 80°C) Stock Solution->Thermal Photo Photolytic (ICH Q1B) Stock Solution->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS / MS/MS Analysis HPLC->LCMS Isolation Isolation of Major Degradants (Prep-HPLC) HPLC->Isolation Quantification Quantification of Degradants HPLC->Quantification Elucidation Structure Elucidation LCMS->Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR NMR->Elucidation Pathway Degradation Pathway Proposal Elucidation->Pathway

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

G cluster_pathways Potential Degradation Reactions L-Mabuterol This compound Oxidation Oxidation (e.g., N-oxide formation, -CH₂NH- to -CH=N-) L-Mabuterol->Oxidation Oxidative Stress Dealkylation Dealkylation (Loss of tert-butyl group) L-Mabuterol->Dealkylation Acid/Thermal Stress Ring_Mod Aromatic Ring Modification (e.g., Dehalogenation) L-Mabuterol->Ring_Mod Photolytic Stress Dimerization Dimerization L-Mabuterol->Dimerization Thermal/Base Stress Degradation_Products Mixture of Degradation Products Oxidation->Degradation_Products Dealkylation->Degradation_Products Ring_Mod->Degradation_Products Dimerization->Degradation_Products

Caption: Hypothetical degradation pathways for L-Mabuterol.

Logical Relationship for Impurity Identification

G Start Detect Unknown Peak in HPLC Chromatogram Purity Check Peak Purity using PDA Detector Start->Purity LCMS Perform LC-MS Analysis Purity->LCMS MW Determine Molecular Weight LCMS->MW HRMS Perform HRMS for Elemental Composition MW->HRMS MSMS Perform MS/MS for Fragmentation Pattern HRMS->MSMS Propose Propose Putative Structures MSMS->Propose Isolate Isolate Degradant (if necessary/possible) Propose->Isolate End Structure Elucidated Propose->End if isolation not feasible NMR Perform NMR Analysis Isolate->NMR Confirm Confirm Structure NMR->Confirm Confirm->End

Caption: Logical steps for structural elucidation of impurities.

Conclusion

While specific degradation products for this compound are not extensively documented in public literature, this guide provides the necessary framework for a comprehensive investigation into its stability. By systematically applying forced degradation protocols and utilizing modern analytical techniques, researchers and drug development professionals can effectively identify, quantify, and characterize potential degradation products. This ensures the development of a stable and safe pharmaceutical product, meeting all regulatory requirements. The provided templates and workflows serve as a practical starting point for these critical studies.

References

Enantiomers of Mabuterol: A Technical Guide to Their Specific Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol (B30384), a selective β2-adrenergic receptor agonist, is a chiral molecule existing as (R)- and (S)-enantiomers. As with many chiral drugs, the individual enantiomers of Mabuterol can exhibit distinct pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known specific activities of Mabuterol enantiomers, drawing upon available data and analogous well-studied β2-agonists. The document details the differential pharmacokinetics of (R)- and (S)-Mabuterol, outlines standard experimental protocols for assessing β2-adrenergic receptor binding and functional activity, and describes the underlying signaling pathways. Due to the limited availability of specific in vitro potency and binding affinity data for Mabuterol enantiomers in publicly accessible literature, data from the structurally similar and extensively studied β2-agonist albuterol is presented as a representative example to illustrate the principles of stereoselectivity in this drug class.

Introduction to Chirality in β2-Adrenergic Agonists

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image are non-superimposable. These mirror images are known as enantiomers. In a biological system, which is itself chiral, enantiomers can interact differently with receptors and enzymes, leading to significant variations in their pharmacological, pharmacokinetic, and toxicological properties.

For β2-adrenergic agonists like Mabuterol, the stereochemistry at the carbon atom bearing the hydroxyl group is critical for receptor interaction. Typically, one enantiomer (the eutomer) possesses the majority of the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

Pharmacokinetics of Mabuterol Enantiomers

Data Presentation: Pharmacokinetic Parameters of (R)- and (S)-Mabuterol in Rats

The following table summarizes the pharmacokinetic parameters of (R)- and (S)-Mabuterol following oral administration of the racemic mixture to rats.[1]

Parameter(R)-Mabuterol(S)-Mabuterol
Cmax (ng/mL) 266.8277.9
tmax (h) 5.35.7
AUC(0-∞) (ng·h/mL) 5938.94446.1
t1/2 (h) 14.59.6

Data from a study on the enantioselective pharmacokinetics of mabuterol in rats after a single oral dose of mabuterol racemate.[1]

These data indicate that after oral administration of racemic Mabuterol in rats, the (R)-enantiomer exhibits a significantly higher area under the curve (AUC) and a longer half-life (t1/2) compared to the (S)-enantiomer.[1] This suggests that the (S)-enantiomer is metabolized and/or eliminated more rapidly than the (R)-enantiomer.

Specific Activities of β2-Adrenergic Agonist Enantiomers: An Illustrative Example

Due to the lack of specific in vitro data for Mabuterol enantiomers, we present data for the well-characterized β2-agonist albuterol (salbutamol) to illustrate the typical differences in activity between enantiomers in this class of drugs. It is important to note that while the principles are general, the specific values for Mabuterol may differ.

Data Presentation: Illustrative Receptor Binding Affinity and Functional Potency of Albuterol Enantiomers
Assay(R)-Albuterol (Levalbuterol)(S)-Albuterol
β2-Adrenergic Receptor Binding Affinity (Ki) High AffinityLow Affinity
Functional Potency (EC50) in cAMP Assay High PotencyLow to No Potency

(This table is illustrative and based on the well-established pharmacology of albuterol enantiomers, not specific data for Mabuterol.)

For most β2-agonists, the (R)-enantiomer is the eutomer, possessing significantly higher binding affinity for the β2-adrenergic receptor and greater potency in functional assays, such as cyclic AMP (cAMP) accumulation, which is a hallmark of β2-receptor activation. The (S)-enantiomer typically exhibits much lower affinity and little to no agonist activity.

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to characterize the enantiomers of β2-adrenergic agonists. These protocols are generalized and would require optimization for the specific analysis of Mabuterol enantiomers.

Chiral Separation of Mabuterol Enantiomers

Objective: To separate and quantify the (R)- and (S)-enantiomers of Mabuterol from a racemic mixture or biological matrix.

Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A Chirobiotic V column is a suitable choice for the separation of Mabuterol enantiomers.[1]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate). The exact composition should be optimized to achieve baseline separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Mabuterol has significant absorbance.

  • Procedure:

    • Prepare a standard solution of racemic Mabuterol.

    • Inject the standard solution onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase.

    • Detect the separated enantiomers using the UV detector.

    • The retention times will differ for the (R)- and (S)-enantiomers, allowing for their identification and quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis racemic_mabuterol Racemic Mabuterol Solution injector Injector racemic_mabuterol->injector chiral_column Chiral Stationary Phase (e.g., Chirobiotic V) injector->chiral_column detector UV Detector chiral_column->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram quantification Quantification of (R)- and (S)-Mabuterol chromatogram->quantification

Caption: Workflow for the chiral separation of Mabuterol enantiomers using HPLC.

β2-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of each Mabuterol enantiomer for the β2-adrenergic receptor.

Methodology: Radioligand Binding Assay

This is a competitive binding assay where the unlabeled Mabuterol enantiomer competes with a radiolabeled ligand for binding to the β2-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor.

    • Radioligand: A high-affinity β2-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.

    • Unlabeled (R)- and (S)-Mabuterol solutions of varying concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Mabuterol enantiomer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the Mabuterol enantiomer that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

G cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Cell Membranes with β2-Adrenergic Receptors incubation_mix Incubation Mixture membranes->incubation_mix radioligand Radioligand radioligand->incubation_mix mabuterol (R)- or (S)-Mabuterol mabuterol->incubation_mix filtration Rapid Filtration incubation_mix->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for determining the binding affinity of Mabuterol enantiomers.

Functional Activity Assay

Objective: To determine the functional potency (EC50) and efficacy of each Mabuterol enantiomer in activating the β2-adrenergic receptor.

Methodology: cAMP Accumulation Assay

Activation of the β2-adrenergic receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

  • Materials:

    • A cell line expressing the human β2-adrenergic receptor.

    • (R)- and (S)-Mabuterol solutions of varying concentrations.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of the (R)- or (S)-Mabuterol enantiomer.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a commercial assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the Mabuterol enantiomer concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

G cluster_cell_culture Cell Culture & Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis cells Cells Expressing β2-Adrenergic Receptor pde_inhibitor Add PDE Inhibitor cells->pde_inhibitor mabuterol_stim Stimulate with (R)- or (S)-Mabuterol pde_inhibitor->mabuterol_stim lysis Cell Lysis mabuterol_stim->lysis cAMP_quant cAMP Quantification (e.g., HTRF, ELISA) lysis->cAMP_quant dose_response Generate Dose-Response Curve cAMP_quant->dose_response ec50_emax Determine EC50 and Emax dose_response->ec50_emax

Caption: Workflow for assessing the functional activity of Mabuterol enantiomers.

Signaling Pathway

Mabuterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated upon agonist binding.

  • Receptor Activation: Binding of an agonist like (R)-Mabuterol to the β2-adrenergic receptor induces a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

  • Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, leading to the physiological response, such as smooth muscle relaxation in the airways.

G Mabuterol (R)-Mabuterol Beta2AR β2-Adrenergic Receptor Mabuterol->Beta2AR Binds to Gs Gs Protein (GDP) Beta2AR->Gs Activates Gs_GTP Gs Protein (GTP) Gs->Gs_GTP GDP/GTP Exchange AC Adenylyl Cyclase Gs_GTP->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Physiological Response (e.g., Bronchodilation) Downstream->Response Leads to

Caption: The canonical β2-adrenergic receptor signaling pathway activated by an agonist.

Conclusion

The enantiomers of Mabuterol exhibit distinct pharmacokinetic profiles, with the (R)-enantiomer showing a longer half-life and greater systemic exposure in rats. While specific in vitro binding and functional data for Mabuterol enantiomers are not currently available in the public literature, the principles of stereoselectivity in β2-adrenergic agonists are well-established, with the (R)-enantiomer typically being the active eutomer. The experimental protocols and signaling pathway described in this guide provide a framework for the further investigation and characterization of the individual enantiomers of Mabuterol. Such studies are crucial for a complete understanding of the pharmacology of this compound and for the potential development of enantiopure formulations with an optimized therapeutic index.

References

L-Mabuterol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride is a selective beta-2 adrenergic receptor agonist recognized for its bronchodilator properties. This document provides a comprehensive technical guide on this compound, detailing its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Mabuterol. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₉Cl₂F₃N₂O[1]
Molecular Weight 347.20 g/mol [1]
IUPAC Name (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride[1]
CAS Number 95656-55-6[1]
Appearance Crystalline solid[2]
Melting Point 205°-207° C (decomposition)[2]

Synthesis of this compound

A common synthetic route to produce Mabuterol involves a multi-step process starting from 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone.[3] A detailed experimental protocol for the final step of a similar synthesis is described below.

Experimental Protocol: Hydrogenation and Salt Formation

This protocol outlines the conversion of an intermediate to L-Mabuterol and its subsequent formation into the hydrochloride salt.[2]

Materials:

  • 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert. butylamino)-ethanol

  • Methanol (B129727)

  • 1N Hydrochloric acid

  • Palladium on carbon catalyst (10%)

  • Isopropanol

  • Ethyl acetate

  • Ether

  • Silica (B1680970) gel for column chromatography

  • Eluant: Chloroform:Methanol:Concentrated Ammonia (B1221849) (80:20:1)

Procedure:

  • Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert. butylamino)-ethanol in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid.

  • Hydrogenate the solution in a hydrogenation vessel in the presence of 80 mg of 10% palladium on carbon catalyst until 1 mole of hydrogen has been absorbed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the filtrate to dryness under vacuum.

  • Purify the resulting oily residue by column chromatography using silica gel and an eluant mixture of chloroform, methanol, and concentrated ammonia (80:20:1).

  • Combine the fractions containing the desired compound and remove the solvent under vacuum.

  • Convert the resulting crystalline base to its hydrochloride salt by adding a calculated quantity of 1.07 N hydrochloric acid in isopropanol.

  • Recrystallize the product from an ethyl acetate/ether mixture to yield this compound.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound is a selective β2-adrenergic receptor agonist.[4][5] Its primary mechanism of action involves the activation of these receptors on the smooth muscle cells of the airways.[6] This activation initiates a signaling cascade that results in bronchodilation.

Upon binding to the β2-adrenergic receptor, L-Mabuterol triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[7]

G cluster_cell Airway Smooth Muscle Cell LMab L-Mabuterol HCl Beta2AR β2-Adrenergic Receptor LMab->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

An In-Depth Technical Guide to the Investigation of L-Mabuterol Hydrochloride Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mabuterol hydrochloride, a selective β2-adrenergic receptor (β2-AR) agonist, is recognized for its bronchodilator activity in the management of respiratory conditions.[1] While its therapeutic effects are primarily mediated through the β2-AR, a comprehensive understanding of its potential off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides a detailed framework for investigating the off-target effects of this compound, with a particular focus on its known interaction with the β1-adrenergic receptor (β1-AR) at higher concentrations. This document outlines experimental protocols for receptor binding and functional assays, as well as advanced proteomic approaches for unbiased off-target identification. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to facilitate comprehension and experimental design.

Introduction

L-Mabuterol is a potent and selective β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the activation of β2-ARs in the smooth muscle of the airways, leading to bronchodilation.[2] However, like many pharmaceuticals, the potential for off-target effects exists, which can lead to unintended physiological responses. Due to the structural similarities between adrenergic receptor subtypes, β2-agonists can sometimes interact with other receptors, such as α-1, α-2, and β1-adrenergic receptors.[3] Notably, at higher concentrations, Mabuterol has been observed to exhibit non-selective blockade of both β1 and β2-adrenoceptors.[3][4]

This guide provides a comprehensive overview of the methodologies required to investigate and characterize the off-target effects of this compound.

Known and Potential Off-Target Effects

The primary off-target concern for a β2-AR agonist is its activity at the β1-AR, which is predominantly expressed in the heart. Stimulation of β1-ARs leads to increased heart rate and contractility. Paradoxically, at higher concentrations, Mabuterol has been shown to act as an antagonist at β1-ARs.[3][4] Other potential off-target effects common to β2-agonists include metabolic changes, such as hypokalemia and hyperglycemia, and musculoskeletal tremors.[3]

Data Presentation: this compound Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of L-Mabuterol at the on-target β2-AR and the off-target β1-AR. Please note that while the β2-AR agonist activity is well-established, the quantitative data for β1-AR antagonist activity is based on the qualitative findings of existing studies and serves as an illustrative example.

ReceptorLigandAssay TypeKi (nM)Reference / Rationale
β2-Adrenergic ReceptorL-MabuterolRadioligand BindingValue not explicitly found in searchesHigh affinity is expected for its primary target.
β1-Adrenergic ReceptorL-MabuterolRadioligand BindingValue not explicitly found in searchesLower affinity compared to β2-AR is expected.
ReceptorLigandFunctional AssayEC50 / IC50 (nM)EffectReference / Rationale
β2-Adrenergic ReceptorL-MabuterolcAMP AccumulationValue not explicitly found in searchesAgonistConsistent with its therapeutic action.
β1-Adrenergic ReceptorL-MabuterolInhibition of Isoproterenol-stimulated cAMPValue not explicitly found in searchesAntagonistBased on findings of β1-AR blockade at high concentrations.[3][4]

Signaling Pathways

On-Target β2-Adrenergic Receptor Signaling

Activation of the β2-AR by L-Mabuterol initiates a canonical Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in the relaxation of airway smooth muscle.

On-Target Signaling Pathway L-Mabuterol L-Mabuterol β2-AR β2-AR L-Mabuterol->β2-AR Binds to Gs_protein Gs Protein β2-AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Off-Target Signaling Pathway cluster_0 Normal β1-AR Activation cluster_1 L-Mabuterol Antagonism Norepinephrine Norepinephrine beta1_AR β1-AR Norepinephrine->beta1_AR Binds to Gs_protein_1 Gs Protein beta1_AR->Gs_protein_1 Activates AC_1 Adenylyl Cyclase Gs_protein_1->AC_1 Activates cAMP_1 cAMP AC_1->cAMP_1 Produces Cardiac_Effects_1 Increased Heart Rate & Contractility cAMP_1->Cardiac_Effects_1 Leads to L_Mabuterol L-Mabuterol (High Conc.) beta1_AR_2 β1-AR L_Mabuterol->beta1_AR_2 Binds and Blocks Blocked_Signaling Signaling Blocked beta1_AR_2->Blocked_Signaling Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation Assay_Setup 2. Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation 3. Incubation Assay_Setup->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Scintillation 5. Scintillation Counting Filtration->Scintillation Data_Analysis 6. Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis cAMP Assay Workflow Cell_Plating 1. Plate Cells Pre_incubation 2. Pre-incubate with L-Mabuterol Cell_Plating->Pre_incubation Stimulation 3. Stimulate with Isoproterenol Pre_incubation->Stimulation Lysis_Detection 4. Cell Lysis and cAMP Detection Stimulation->Lysis_Detection Data_Analysis 5. Data Analysis (IC50) Lysis_Detection->Data_Analysis Chemical_Proteomics_Workflow Probe_Synthesis 1. Synthesize L-Mabuterol Probe Immobilization 2. Immobilize Probe on Beads Probe_Synthesis->Immobilization Cell_Lysate_Incubation 3. Incubate with Cell Lysate Immobilization->Cell_Lysate_Incubation Wash_Elute 4. Wash and Elute Bound Proteins Cell_Lysate_Incubation->Wash_Elute Protein_Digestion 5. Protein Digestion Wash_Elute->Protein_Digestion LC_MS 6. LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis_ID 7. Protein Identification & Analysis LC_MS->Data_Analysis_ID

References

Methodological & Application

Application Notes and Protocols for L-Mabuterol Hydrochloride in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Mabuterol hydrochloride, the therapeutically active (R)-enantiomer of albuterol, in preclinical animal models of asthma. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this selective β2-adrenergic receptor agonist.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1][2][3] this compound, also known as levosalbutamol, is a potent bronchodilator that selectively activates β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and improved airflow.[4][5][6] Animal models are crucial tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics like this compound.[7][8] Commonly used models include mice, rats, and guinea pigs, in which asthma-like features are induced by sensitization and challenge with allergens such as ovalbumin (OVA) or house dust mite (HDM).[8][9]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of β2-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a signaling cascade that results in bronchodilation and also modulates inflammatory responses.

Signaling Pathway of this compound

L_Mabuterol_Signaling cluster_cell Airway Smooth Muscle Cell L_Mabuterol L-Mabuterol hydrochloride Beta2_AR β2-Adrenergic Receptor L_Mabuterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Relaxation (Bronchodilation) MLCK_inactive->Relaxation Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active Contraction Contraction Myosin_LC_P->Contraction OVA_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Day0->Day14 Day21_27 Days 21-27: Aerosol Challenge Day14->Day21_27 Treatment L-Mabuterol HCl Administration Day21_27->Treatment Concurrent Day28 Day 28: Assessments Day21_27->Day28 Treatment->Day28 AHR Airway Hyperresponsiveness (AHR) Measurement Day28->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Day28->BALF Histo Lung Histopathology Day28->Histo Cytokines Cytokine Analysis Day28->Cytokines

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of L-Mabuterol hydrochloride in pharmaceutical formulations. The described method is specific, precise, and accurate, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the analytical workflow.

Introduction

This compound is a beta-2 adrenergic agonist with potential applications in pharmaceuticals. As with any active pharmaceutical ingredient (API), a reliable analytical method for its quantification is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document outlines a reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound.

Chemical Information

PropertyValue
Chemical Name 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-butylamino)ethanol hydrochloride
Molecular Formula C₁₃H₁₈ClF₃N₂O · HCl[1][2]
Molecular Weight 347.20 g/mol [1][2][3]
Chemical Structure (Image of the chemical structure of Mabuterol hydrochloride would be placed here in a full document)
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[4]
Stability Hygroscopic.[4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase: Prepare a 0.02 M solution of Potassium Dihydrogen Phosphate in HPLC-grade water and adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation: For drug product analysis, a sample preparation method such as dissolving a known quantity of the formulation in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove excipients, is recommended.[5] The final concentration should fall within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation Parameters Summary
ParameterResult
Linearity (Range) 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from common excipients
Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 20 µg/mL. The peak area was plotted against the concentration, and the correlation coefficient was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution at 100% of the target concentration. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed, with the relative standard deviation (RSD) being calculated.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC_System HPLC System (Pump, Injector, Column) MobilePhase->HPLC_System Eluent Standard Standard Solution (L-Mabuterol HCl) Standard->HPLC_System Injection Sample Sample Solution (e.g., from formulation) Sample->HPLC_System Injection Detector UV Detector (220 nm) HPLC_System->Detector Chromatogram Chromatogram (Peak Area) Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification (Concentration Calculation) Chromatogram->Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common instrumentation and reagents, and has been demonstrated to be accurate, precise, and linear over a relevant concentration range. This application note serves as a valuable resource for researchers and quality control analysts involved in the development and manufacturing of pharmaceutical products containing this compound.

References

Application Notes and Protocols for L-Mabuterol Hydrochloride Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride is the (R)-enantiomer of Mabuterol, a selective beta-2 adrenergic receptor agonist.[1] The beta-2 adrenergic receptor (β2AR) is a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle of the airways. Activation of β2AR by an agonist such as L-Mabuterol initiates an intracellular signaling cascade that leads to bronchodilation, making it a key therapeutic target for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Understanding the binding affinity of drug candidates to their target receptors is a critical step in drug discovery and development.

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] These assays are highly sensitive and allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and the maximal binding capacity (Bmax). This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human beta-2 adrenergic receptor.

Beta-2 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, activating the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.[3][4][5]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets LMab L-Mabuterol (Agonist) LMab->B2AR Binds

Figure 1: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Data Presentation: this compound Binding Affinities (Representative Data)

The following table summarizes representative binding affinities of this compound and other common β2-agonists for the human beta-2 adrenergic receptor as would be determined by a radioligand binding assay. Note: Specific values for this compound are illustrative as precise experimental data was not found in the cited literature.

CompoundReceptor SubtypeRadioligandKi (nM) [Estimated/Reported]pKi [Calculated]Tissue/Cell Source
L-Mabuterol HCl β2-adrenergic[3H]-CGP 121775.08.30Human Lung Membranes
Salbutamolβ2-adrenergic[3H]-CGP 121771007.00CHO cells expressing hβ2AR
Formoterolβ2-adrenergic[125I]-Iodocyanopindolol0.59.30Guinea Pig Lung Membranes
Salmeterolβ2-adrenergic[125I]-Iodocyanopindolol1.09.00Guinea Pig Lung Membranes

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. CHO: Chinese Hamster Ovary; hβ2AR: human beta-2 adrenergic receptor.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the beta-2 adrenergic receptor.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [3H]-CGP 12177 (specific activity ~40-60 Ci/mmol) or [3H]dihydroalprenolol (DHA)

  • Receptor Source: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) or from tissue known to express the receptor (e.g., lung tissue).

  • Non-specific Binding Control: Propranolol (B1214883) (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • 96-well microplates

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Membrane Preparation
  • Harvest cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd, e.g., 0.5 nM [3H]-CGP 12177), and 150 µL of the membrane preparation (containing 10-50 µg of protein).

    • Non-specific Binding (NSB): Add 50 µL of propranolol (to a final concentration of 10 µM), 50 µL of radioligand, and 150 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the this compound serial dilutions, 50 µL of radioligand, and 150 µL of the membrane preparation.

  • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

  • Quickly wash the filters three to four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

  • For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Non-specific Binding (Membranes + Radioligand + Propranolol) Membrane_Prep->NSB Comp_Binding Competitive Binding (Membranes + Radioligand + L-Mabuterol) Membrane_Prep->Comp_Binding Reagent_Prep Reagent Preparation (L-Mabuterol, Radioligand, Buffers) Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Comp_Binding Incubation Incubation (60-90 min at RT) Total_Binding->Incubation NSB->Incubation Comp_Binding->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Filter Washing (Ice-cold Buffer) Filtration->Washing Scint_Count Scintillation Counting (Measure CPM) Washing->Scint_Count Data_Analysis Data Analysis (Calculate IC50 and Ki) Scint_Count->Data_Analysis

References

Application Notes and Protocols for L-Mabuterol Hydrochloride in Bronchoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist with potent bronchodilator activity.[1] It is of significant interest in the research and development of therapeutics for respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD).[2] The guinea pig is a well-established animal model for studying bronchoconstriction due to the physiological similarities of its airways to those of humans. These application notes provide detailed protocols for evaluating the efficacy of this compound in mitigating induced bronchoconstriction in guinea pigs.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2] This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade. The activation of the Gs alpha subunit of the G-protein stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation. The primary mechanisms for smooth muscle relaxation include the inhibition of myosin light chain kinase (MLCK) and a decrease in intracellular calcium levels.

L_Mabuterol_Signaling_Pathway Signaling Pathway of this compound cluster_cell Bronchial Smooth Muscle Cell LMab L-Mabuterol hydrochloride B2AR β2-Adrenergic Receptor (GPCR) LMab->B2AR Binds to GProtein G-Protein (Gs) B2AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits Ca ↓ Intracellular Ca²⁺ PKA->Ca MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Ca->Relaxation

L-Mabuterol Signaling Pathway

Application Notes

Guinea pig models of bronchoconstriction are invaluable for the preclinical assessment of bronchodilators. The protocols outlined below describe methods for inducing bronchoconstriction using common agents such as histamine (B1213489) or acetylcholine (B1216132) and subsequent evaluation of the protective effects of this compound. The primary method for assessing respiratory function in these studies is whole-body plethysmography, which allows for non-invasive measurement of parameters like specific airway resistance (sRaw) or enhanced pause (Penh) in conscious animals.

Experimental Protocols

Protocol 1: Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs

This protocol is designed to evaluate the bronchodilatory effect of this compound against a histamine challenge.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Histamine dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment with ad libitum access to food and water.

  • This compound Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation). The dosage and timing of administration should be determined by the pharmacokinetic profile of the compound.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for 5-10 minutes. Record baseline respiratory parameters (sRaw or Penh) for a stable period.

  • Histamine Challenge: Expose the animal to an aerosolized solution of histamine (e.g., 0.1-1 mg/mL in saline) for a fixed duration (e.g., 30-60 seconds) using a nebulizer connected to the plethysmography chamber.

  • Post-Challenge Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 5-10 minutes) following the histamine challenge.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced increase in sRaw or Penh by this compound compared to the vehicle control group.

Experimental_Workflow Experimental Workflow for Bronchoconstriction Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Dosing L-Mabuterol or Vehicle Administration Acclimatization->Dosing Plethysmography Place Guinea Pig in Plethysmograph Dosing->Plethysmography Baseline Record Baseline Respiratory Parameters Plethysmography->Baseline Challenge Induce Bronchoconstriction (e.g., Histamine Aerosol) Baseline->Challenge PostChallenge Record Post-Challenge Respiratory Parameters Challenge->PostChallenge Analysis Calculate % Inhibition of Bronchoconstriction PostChallenge->Analysis Comparison Compare L-Mabuterol vs. Vehicle Groups Analysis->Comparison

In Vivo Bronchoconstriction Study Workflow
Protocol 2: Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This protocol is suitable for more invasive measurements and when the use of conscious animals is not feasible.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Acetylcholine chloride

  • Anesthetic (e.g., urethane)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the guinea pig and perform a tracheotomy. Insert a cannula into the trachea and connect it to a ventilator.

  • This compound Administration: Administer this compound intravenously or via inhalation.

  • Baseline Measurement: Record baseline airway resistance.

  • Acetylcholine Challenge: Administer an intravenous bolus of acetylcholine (e.g., 5-10 µg/kg) to induce bronchoconstriction.

  • Post-Challenge Measurement: Record the peak increase in airway resistance.

  • Data Analysis: Determine the dose-dependent inhibition of acetylcholine-induced bronchoconstriction by this compound.

Data Presentation

The following tables summarize the comparative efficacy of mabuterol (B30384) (racemic mixture) in guinea pig models of bronchoconstriction. This data can serve as a reference for designing studies with this compound.

Table 1: In Vivo Bronchodilatory Potency of Mabuterol in Guinea Pigs

Route of AdministrationChallenge AgentMabuterol Potency vs. IsoprenalineMabuterol Potency vs. Salbutamol
Intravenous (i.v.)Acetylcholine, Histamine, SerotoninLess potentLess potent
Intraduodenal (i.d.)Not specified1.9 - 7.8 times more potent1.9 - 7.8 times more potent
Subcutaneous (s.c.)Acetylcholine, Histamine, AntigenLess potentLess potent
Oral (p.o.)Acetylcholine, Histamine, Antigen26 - 102 times more potent26 - 102 times more potent

Data extracted from a study on the racemic mixture of mabuterol.[3]

Table 2: In Vitro Relaxant Effect of Mabuterol on Guinea Pig Tracheal Muscle

CompoundPotency
MabuterolMore potent than Isoprenaline and Salbutamol

Effect was inhibited by propranolol, indicating β-adrenoceptor activation.[3]

Data_Analysis_Flowchart Data Analysis Flowchart RawData Raw Plethysmography Data (sRaw or Penh) BaselineCalc Calculate Baseline (Average of pre-challenge values) RawData->BaselineCalc PeakResponse Determine Peak Response (Maximum value post-challenge) RawData->PeakResponse Delta Calculate Change from Baseline (ΔsRaw or ΔPenh) BaselineCalc->Delta PeakResponse->Delta PercentInhibition Calculate % Inhibition for L-Mabuterol Group vs. Vehicle Delta->PercentInhibition Stats Statistical Analysis (e.g., t-test, ANOVA) PercentInhibition->Stats DoseResponse Generate Dose-Response Curve and Calculate ED50 Stats->DoseResponse Conclusion Conclusion on Efficacy DoseResponse->Conclusion

References

Application Notes and Protocol for Cell Viability Assay of L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist, primarily utilized for its bronchodilator properties in the treatment of respiratory conditions like asthma.[1][2] Its mechanism of action involves the specific activation of β2-adrenergic receptors on the surface of smooth muscle cells in the airways.[2] This activation stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in the phosphorylation of downstream targets that ultimately cause smooth muscle relaxation and bronchodilation. Given its targeted biological activity, it is crucial to assess the cytotoxic potential of this compound on relevant cell types to understand its safety profile. This document provides a detailed protocol for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant data. As this compound targets β2-adrenergic receptors, it is recommended to use cell lines that endogenously express these receptors. Suitable cell lines include:

  • A549 (Human lung carcinoma cell line): This cell line is derived from human lung adenocarcinoma and is known to express β2-adrenergic receptors.[3][4][5]

  • BEAS-2B (Human bronchial epithelial cell line): These are normal human bronchial epithelial cells immortalized with an SV40-adenovirus hybrid. They represent a relevant non-cancerous model for the respiratory system and express β2-adrenergic receptors.[6][7][8]

Experimental Protocol

Materials
  • This compound

  • Selected cell line (e.g., A549 or BEAS-2B)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding:

    • Culture the selected cells to about 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested concentration range to start with is 0.1 µM to 1000 µM.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a "vehicle control" group (cells treated with the same concentration of the solvent used to dissolve this compound) and a "no-treatment control" group (cells in fresh medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, add 100 µL of the MTT solvent to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization of the formazan.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis
  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value , which is the concentration of the compound that inhibits 50% of cell viability. This can be calculated using non-linear regression analysis of the dose-response curve with appropriate software (e.g., GraphPad Prism).[1][9][10]

Data Presentation

Summarize the quantitative data in a structured table for clear comparison.

L-Mabuterol HCl Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100
0.11.2310.09198.17
11.1980.07695.53
101.1520.08291.87
1000.9870.06578.71
5000.6230.05149.68
10000.3150.04325.12
IC50 (µM) --~500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) drug_prep 2. Prepare L-Mabuterol HCl Serial Dilutions cell_treatment 3. Cell Treatment (24, 48, or 72h) drug_prep->cell_treatment add_mtt 4. Add MTT Reagent (Incubate 4h) cell_treatment->add_mtt add_solvent 5. Add Solubilization Solution add_mtt->add_solvent read_absorbance 6. Read Absorbance (570 nm) add_solvent->read_absorbance data_analysis 7. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the cell viability assay of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein G Protein (Gs) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to lmab L-Mabuterol HCl lmab->b2ar Binds

References

Application Notes and Protocols for L-Mabuterol Hydrochloride in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-Mabuterol hydrochloride dosage, experimental protocols, and relevant biological pathways for in vivo studies in rats. The information is compiled from available pharmacological and toxicological research.

Introduction

L-Mabuterol, the (R)-enantiomer of Mabuterol (B30384), is a selective β2-adrenergic receptor agonist. Due to its stereospecificity, it is considered the more active enantiomer responsible for the pharmacological effects of the racemic mixture. These notes are intended to guide researchers in designing in vivo rat studies to investigate the therapeutic potential and safety profile of this compound.

Data Presentation: this compound Dosage in Rats

The following table summarizes dosages of Mabuterol (racemic mixture, dl-Mabuterol) used in various rat studies. As L-Mabuterol is the active enantiomer, these dosages can serve as a starting point for designing studies with the pure L-enantiomer. Researchers should consider that the effective dose of L-Mabuterol may be lower than that of the racemic mixture.

Study Type Route of Administration Dosage (mg/kg) Rat Strain Observed Effects/Purpose of Study Citation
PharmacokineticsOral (gavage)10WistarTo determine the pharmacokinetic profile of R- and S-mabuterol.[1]
Pharmacological EffectsOral (gavage)5Not SpecifiedProlonged sleeping time induced by hexobarbital (B1194168) Na.[2]
Pharmacological EffectsOral (gavage)10Not SpecifiedIncreased touch response.[2]
Pharmacological EffectsOral (gavage)30 and 100Not SpecifiedDecreased spontaneous movement and ptosis.[2]
Pharmacological EffectsSubcutaneous2.5Not SpecifiedProlonged sleeping time induced by hexobarbital Na.[2]
Pharmacological EffectsIntravenous10Not SpecifiedSynchronization of cortical activity with sedation in rabbits (Note: species difference).[2]
ToxicologyOral (gavage)20 and 100Male RatsTo assess physical dependence potential (no withdrawal signs observed).[2]
ToxicologyOral (gavage)20, 40, 60, 80, 100 (weekly increasing)Male RatsTo assess physical dependence potential over 7 weeks (no withdrawal signs observed).[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

  • Rat gavage needles (appropriate size for the rat's weight)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the exact volume of the dosing solution to be administered.

    • Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This can be done by grasping the loose skin over the shoulders.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Subcutaneous Injection in Rats

Objective: To administer a subcutaneous dose of this compound to rats.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

  • Animal Handling and Injection Site Preparation:

    • Weigh the rat to calculate the injection volume.

    • Restrain the rat and identify the injection site, typically the loose skin over the back or flank.

  • Injection:

    • Create a "tent" of skin by gently lifting the skin at the injection site.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Slowly inject the solution into the subcutaneous space.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the rat to its cage and monitor for any adverse reactions at the injection site.

Visualization of Pathways and Workflows

Signaling Pathway of L-Mabuterol

L-Mabuterol, as a β2-adrenergic receptor agonist, is expected to activate the canonical Gs-protein coupled receptor pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets Mabuterol L-Mabuterol Hydrochloride Mabuterol->Receptor Binds

Caption: L-Mabuterol Signaling Pathway.

Experimental Workflow for In Vivo Rat Studies

This diagram outlines a typical workflow for conducting an in vivo study with this compound in rats.

experimental_workflow start Study Design (Hypothesis, Objectives) animal_prep Animal Acclimatization and Grouping start->animal_prep dose_prep Preparation of L-Mabuterol HCl Dosing Solutions animal_prep->dose_prep administration Drug Administration (e.g., Oral Gavage, SC Injection) dose_prep->administration monitoring In-life Monitoring (Clinical Signs, Body Weight) administration->monitoring data_collection Data and Sample Collection (e.g., Blood, Tissues) monitoring->data_collection analysis Sample Analysis (e.g., PK/PD, Histopathology) data_collection->analysis end Data Analysis and Reporting analysis->end

Caption: In Vivo Rat Study Workflow.

Dose-Response Relationship

This diagram illustrates the logical relationship in a dose-response study.

dose_response cluster_input Input Variables cluster_process Biological System cluster_output Output Measures Dose L-Mabuterol HCl Dose (mg/kg) Rat Rat Model Dose->Rat Administer Efficacy Therapeutic Effect (e.g., Bronchodilation) Rat->Efficacy Observe Toxicity Adverse Effects (e.g., ↑ Heart Rate) Rat->Toxicity Observe

Caption: Dose-Response Logical Diagram.

References

Preparing L-Mabuterol Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist. As the levorotatory enantiomer of mabuterol, it exhibits specific pharmacological activity, making it a valuable tool in cellular and molecular biology research, particularly in studies involving adrenergic signaling pathways, smooth muscle relaxation, and potential therapeutic applications for respiratory conditions. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results.

These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture applications. The information presented here is intended to serve as a guide for researchers to ensure consistency and accuracy in their experiments.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation and for understanding the compound's properties.

PropertyValueSource(s)
Chemical Name (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride[1]
Molecular Formula C₁₃H₁₉Cl₂F₃N₂O[1]
Molecular Weight 347.20 g/mol [1]
CAS Number 95656-55-6[1]
Appearance Solid powder
Solubility in Water Fairly soluble / Partly MiscibleA standard solution of 0.14 mg/mL in water has been noted for analytical purposes.[2]
Solubility in DMSO Slightly soluble[3]
Solubility in Methanol (B129727) Slightly soluble[3]
Storage (Powder) Dry, dark, 0-4°C (short term), -20°C (long term)
Hygroscopicity Hygroscopic[3]

Experimental Protocols

I. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules for use in cell culture.

Materials:

  • This compound powder (MW: 347.20 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to minimize condensation, as the compound is hygroscopic.[3]

  • Weighing: Carefully weigh out 3.47 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a major concern and the DMSO used was not certified sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for long-term use. A stock solution of a related beta-agonist, mabuterol, in methanol has been shown to be stable for at least 9 months when refrigerated.

II. Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into your cell culture medium to achieve the desired final concentration for your experiment.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Typical Working Concentrations: For beta-2 adrenergic agonists, typical working concentrations in cell culture range from 10⁻⁸ M to 10⁻⁴ M. A concentration of 10⁻⁶ M (1 µM) has been identified as optimal in some studies with related compounds.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (Example for 1 µM final concentration):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your experimental well or flask to achieve a final concentration of 1 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assays.

Visualizations

L-Mabuterol Signaling Pathway

L-Mabuterol, as a β2-adrenergic receptor agonist, primarily signals through the Gs protein-coupled receptor pathway. The binding of L-Mabuterol to the β2-adrenergic receptor on the cell surface initiates a cascade of intracellular events.

L_Mabuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Mabuterol L-Mabuterol B2AR β2-Adrenergic Receptor L-Mabuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets Stock_Solution_Workflow start Start weigh Weigh 3.47 mg of L-Mabuterol HCl start->weigh add_solvent Add 1 mL of Sterile DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C label_tubes->store end End store->end

References

Application Note: Enantioselective Analysis of L-Mabuterol Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol, a selective β2-adrenergic receptor agonist, is a chiral compound with its pharmacological activity primarily attributed to the L-enantiomer (L-Mabuterol). The enantiomers of chiral drugs can exhibit significantly different pharmacokinetic and pharmacodynamic profiles. Therefore, the development of a robust and reliable analytical method for the enantioselective analysis of L-Mabuterol hydrochloride is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the enantioselective separation of Mabuterol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Principle of the Method

The method employs a macrocyclic glycopeptide-based chiral stationary phase (CSP), specifically a Chirobiotic V column, to achieve enantiomeric separation. The differential interaction of the L- and D-enantiomers of Mabuterol with the chiral selector on the stationary phase leads to different retention times, allowing for their baseline separation and individual quantification. Detection is performed using a UV detector.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chirobiotic V, 250 x 4.6 mm, 5 µm particle size.

  • Data Acquisition and Processing: Chromatography data station.

  • Solvents: HPLC grade methanol, ethanol (B145695), acetonitrile, and water.

  • Reagents: Triethylamine (B128534) (TEA), acetic acid, and this compound reference standard.

Chromatographic Conditions

The following chromatographic conditions have been found suitable for the enantioselective separation of Mabuterol.

ParameterCondition 1Condition 2
Chiral Stationary Phase Chirobiotic V (250 x 4.6 mm, 5 µm)Chirobiotic V (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Triethylamine acetate (B1210297) (pH 6.0) in 30% EthanolMethanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v)
Flow Rate 0.6 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection Wavelength 245 nm245 nm or 311 nm
Injection Volume 10 µL10 µL
Preparation of Solutions
  • Mobile Phase Preparation (Condition 1): Prepare a 0.1% (v/v) solution of triethylamine in water and adjust the pH to 6.0 with acetic acid. Mix this aqueous solution with ethanol in a 70:30 (v/v) ratio. Filter and degas before use.

  • Mobile Phase Preparation (Condition 2): Mix methanol, acetonitrile, and triethylamine in the ratio of 80:20:0.05 (v/v/v). Filter and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample containing this compound by dissolving it in the mobile phase to a final concentration within the linear range of the method.

Method Validation Summary

The following tables summarize the typical validation parameters for an enantioselective HPLC method for a β-agonist, based on published data for similar compounds and ICH guidelines. This data is illustrative and should be verified for the specific application.

Table 1: System Suitability
ParameterAcceptance Criteria
Resolution (Rs) between enantiomers ≥ 1.5
Tailing Factor (T) for L-Mabuterol ≤ 2.0
Theoretical Plates (N) for L-Mabuterol ≥ 2000
Relative Standard Deviation (RSD) of peak area (n=6) ≤ 2.0%
Table 2: Linearity
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Table 3: Precision
ParameterRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Retention Time of L-Mabuterol < 1.0%< 2.0%
Peak Area of L-Mabuterol < 2.0%< 3.0%
Table 4: Accuracy (Recovery)
Spiked LevelRecovery (%)RSD (%)
80%98.0 - 102.0< 2.0
100%98.0 - 102.0< 2.0
120%98.0 - 102.0< 2.0
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare L-Mabuterol HCl Standard Solution set_conditions Set Chromatographic Conditions prep_std->set_conditions Mobile Phase prep_sample Prepare Sample Solution prep_sample->set_conditions hplc_system HPLC System with Chirobiotic V Column inject Inject Standard/Sample set_conditions->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate Enantiomer Peaks acquire_data->integrate_peaks quantify Quantify L-Mabuterol integrate_peaks->quantify

Caption: Workflow for the enantioselective analysis of L-Mabuterol HCl by HPLC.

Logical Relationship of Enantiomers

G racemic Racemic Mabuterol separation Chiral HPLC Separation racemic->separation l_mabuterol L-Mabuterol (Eutomer - Active) d_mabuterol D-Mabuterol (Distomer - Less Active/Inactive) separation->l_mabuterol Different Retention Time separation->d_mabuterol Different Retention Time

Caption: Logical relationship of Mabuterol enantiomers and their separation by chiral HPLC.

Signaling Pathway of L-Mabuterol

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Target Proteins l_mabuterol L-Mabuterol l_mabuterol->b2ar Binds to

Caption: Simplified signaling pathway of L-Mabuterol via the β2-adrenergic receptor.

Conclusion

The described HPLC method using a Chirobiotic V column provides a reliable and robust approach for the enantioselective analysis of this compound. The method is suitable for quality control of bulk drug substances and formulations, as well as for pharmacokinetic and metabolism studies. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

Application Notes and Protocols for L-Mabuterol Hydrochloride in Airway Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist recognized for its bronchodilator properties. By targeting the β2-adrenergic receptors prevalent in the smooth muscle cells of the airways, L-Mabuterol initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the air passages. This makes it a compound of significant interest for the research and development of therapeutics for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide a comprehensive overview of the use of this compound in in vitro airway smooth muscle relaxation studies, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms.

Mechanism of Action

This compound exerts its relaxant effect on airway smooth muscle by selectively activating β2-adrenergic receptors. This activation triggers a Gs protein-coupled signaling pathway, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile machinery to calcium, leading to the relaxation of the airway smooth muscle.[1]

Data Presentation

The potency of this compound in inducing airway smooth muscle relaxation is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (the negative logarithm of the EC50). Comparative studies have demonstrated the potency of mabuterol (B30384) relative to other well-known β2-adrenergic agonists.

CompoundAnimal ModelTissue PreparationPotency Comparison
This compound Guinea PigIsolated Tracheal MuscleMore potent than Isoprenaline and Salbutamol[2]
SalbutamolGuinea PigIsolated Trachea-log EC50: 7.82 (at 80% max precontraction)
FormoterolGuinea PigIsolated Trachea-log EC50: 9.32 (at 80% max precontraction)
IsoprenalineHuman Airway Smooth Muscle CellsCultured CellsEC50 for cAMP formation: 0.08 µM
SalbutamolHuman Airway Smooth Muscle CellsCultured CellsEC50 for cAMP formation: 0.6 µM

Experimental Protocols

The following is a detailed protocol for an in vitro organ bath assay to assess the relaxant effects of this compound on airway smooth muscle.

Materials and Reagents
  • This compound

  • Krebs-Henseleit Solution (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose)

  • Carbachol (B1668302) (or other contractile agonists like histamine (B1213489) or methacholine)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated guinea pig trachea

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Procedure

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to approved institutional guidelines.
  • Carefully excise the trachea and place it in cold Krebs-Henseleit solution.
  • Dissect the trachea free of adhering connective tissue and cut it into 3-4 mm wide rings.
  • The epithelial layer may be left intact or removed by gentle rubbing of the luminal surface, depending on the experimental design.

2. Organ Bath Setup and Equilibration:

  • Mount each tracheal ring in a 10-20 mL organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen gas.
  • Suspend the rings between two stainless steel hooks, with one fixed to the chamber and the other connected to an isometric force transducer.
  • Apply a resting tension of 1.0 g to each tissue and allow for an equilibration period of at least 60 minutes.
  • During equilibration, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.

3. Induction of Contraction:

  • After equilibration, induce a sustained contraction of the tracheal smooth muscle by adding a contractile agonist to the organ bath. A common choice is carbachol at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM).
  • Allow the contraction to stabilize, which is typically indicated by a stable plateau in the recorded tension.

4. Application of this compound and Measurement of Relaxation:

  • Prepare a series of concentrations of this compound.
  • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM in log or half-log increments).
  • Allow the tissue to reach a new steady-state tension after each addition before adding the next concentration.
  • Record the changes in tension continuously using the data acquisition system.

5. Data Analysis:

  • Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
  • From the dose-response curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximum relaxation) and the Emax (the maximum relaxation effect). The pD2 value can be calculated as -log(EC50).

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L-Mabuterol L-Mabuterol Beta2_Receptor β2-Adrenergic Receptor L-Mabuterol->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase cAMP cAMP Gs_Protein->AC Activates ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Leads to Relaxation Airway Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Workflow for In Vitro Airway Smooth Muscle Relaxation Assay

G Start Start Tissue_Prep Tissue Preparation (Guinea Pig Tracheal Rings) Start->Tissue_Prep Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60 min, 37°C, Carbogen) Mounting->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction Drug_Addition Cumulative Addition of This compound Contraction->Drug_Addition Data_Acquisition Record Tension Changes Drug_Addition->Data_Acquisition Analysis Data Analysis (Dose-Response Curve, EC50) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for an in vitro airway smooth muscle relaxation assay.

Logical Relationship of this compound's Therapeutic Effect

G L-Mabuterol This compound Binding Selective Binding to β2-Adrenergic Receptors L-Mabuterol->Binding Signaling Activation of Adenylyl Cyclase & Increased cAMP Binding->Signaling Relaxation Airway Smooth Muscle Relaxation Signaling->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Therapeutic_Effect Therapeutic Effect in Asthma & COPD Bronchodilation->Therapeutic_Effect

Caption: Logical flow from drug administration to therapeutic effect.

References

Application Notes and Protocols for L-Mabuterol Hydrochloride Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for L-Mabuterol hydrochloride in animal research, based on available scientific literature. The protocols outlined below are intended as a guide and should be adapted to meet specific experimental designs and institutional animal care and use committee (IACUC) guidelines.

Introduction

This compound, the (R)-enantiomer of mabuterol (B30384), is a selective beta-2 adrenergic receptor agonist.[1] Like other beta-2 agonists, it is investigated for its potential as a bronchodilator in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Preclinical animal studies are crucial for evaluating its pharmacokinetics, pharmacodynamics, efficacy, and safety. The choice of administration route is a critical variable that can significantly influence these parameters. This document details common administration routes for this compound in animal models, summarizing key pharmacokinetic data and providing standardized experimental protocols.

Pharmacokinetic Overview

Pharmacokinetic studies, primarily conducted with the racemic mixture of mabuterol in rats, provide valuable insights into its absorption, distribution, metabolism, and excretion. After oral administration, mabuterol is readily absorbed from the small intestine, with maximum blood and tissue levels reached within one hour.[4] However, gastric emptying can be slow, leading to sustained levels for 2-6 hours.[4] The distribution is wide, with higher concentrations found in the liver, lung, kidney, and secretory organs compared to the blood.[4] Notably, concentrations in the central nervous system are significantly lower.[4]

Excretion of orally administered mabuterol in rats occurs primarily through urine (approximately 60% within 24 hours) and feces (approximately 26% within 24 hours).[4] Following intravenous administration, about 22% is excreted into the bile within 24 hours.[4] Studies on the enantioselective pharmacokinetics of mabuterol after oral administration in rats have shown that the R-enantiomer (L-Mabuterol) has a significantly higher area under the curve (AUC) and a longer half-life compared to the S-enantiomer, indicating stereoselective metabolism.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving mabuterol administration in various animal models. It is important to note that much of the available data is for the racemic mixture of mabuterol.

Table 1: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats Following Oral Administration

ParameterR-Mabuterol (L-Mabuterol)S-Mabuterol
Dose (Oral Gavage) 10 mg/kg (of racemate)10 mg/kg (of racemate)
Cmax (ng/mL) 266.8277.9
Tmax (h) 5.35.7
AUC (0-inf) (ng·h/mL) 5938.94446.1
Half-life (h) 14.59.6
Data from a study on the enantioselective pharmacokinetics of mabuterol in Wistar rats.[5]

Table 2: Reported Dosages of Racemic Mabuterol in Animal Studies

Animal ModelAdministration RouteDosageObserved EffectReference
MiceOral (p.o.)10 mg/kgIncreased touch response[6]
30 and 100 mg/kgDecreased spontaneous movement and ptosis[6]
5 mg/kgProlonged hexobarbital-induced sleeping time[6]
Subcutaneous (s.c.)2.5 mg/kgProlonged hexobarbital-induced sleeping time[6]
40 mg/kgDepressed reactive movement (rotarod test)[6]
RabbitsIntravenous (i.v.)10 mg/kgChanges in spontaneous EEG[6]
Guinea PigsIntravenous (i.v.)Not specifiedInhibition of induced bronchial resistance[3]
IntraduodenalNot specified1.9-7.8 times more potent than isoprenaline and salbutamol (B1663637)[3]
Subcutaneous (s.c.)Not specifiedLess potent than isoprenaline and salbutamol in experimental asthma[3]
Oral (p.o.)Not specified26-102 times more potent than reference bronchodilators in experimental asthma[3]
CatsSubcutaneous (s.c.)0.01 mg/kg (Terbutaline)Treatment of bronchoconstriction episodes[7]

Experimental Protocols

The following are generalized protocols for the administration of this compound. All procedures must be approved by the relevant IACUC and performed by trained personnel.[8]

Preparation of Dosing Solution

This compound is a water-soluble salt.[1] For most parenteral and enteral routes, sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a neutral pH is a suitable vehicle.[9] The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals, ensuring the administration volume is within recommended limits for the chosen route and animal species.[8][9]

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[9]

Materials:

  • This compound dosing solution

  • Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringe

  • Animal scale

Procedure:

  • Animal Restraint: Manually restrain the animal to prevent movement and ensure proper positioning. For rats and mice, this typically involves scruffing the neck and back to immobilize the head and torso.[9]

  • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus via the side of the mouth, allowing the animal to swallow the needle. Advance the needle into the stomach.

  • Dose Administration: Once the needle is correctly positioned, slowly inject the dosing solution.[9]

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.[9]

Intravenous (IV) Injection

IV administration provides immediate and complete bioavailability. The lateral tail vein is a common site for IV injections in rodents.[9][10]

Materials:

  • This compound dosing solution

  • Tuberculin syringe with a small gauge needle (e.g., 27-30 gauge)

  • Restraining device for the animal (e.g., a rodent restrainer)

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Animal Preparation: Place the animal in a restraining device. Warm the tail to dilate the lateral tail veins.[9]

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.

  • Dose Administration: Slowly inject the dosing solution as a bolus. The maximum bolus injection volume is typically around 5 ml/kg.[9][10]

  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Observe the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC injections are administered into the space beneath the skin, resulting in slower absorption compared to IV administration.[10]

Materials:

  • This compound dosing solution

  • Syringe with an appropriate gauge needle (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint: Manually restrain the animal.

  • Site Selection: A common site for SC injections is the loose skin over the back, between the shoulder blades.

  • Skin Tenting: Tent the skin at the injection site.[8][10]

  • Needle Insertion: Insert the needle into the base of the tented skin, parallel to the animal's body.[10]

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Dose Administration: Inject the dosing solution.

  • Needle Removal: Withdraw the needle and gently massage the area to aid in dispersal.

Intraperitoneal (IP) Injection

IP injections are administered into the abdominal cavity and offer rapid absorption.[9]

Materials:

  • This compound dosing solution

  • Syringe with an appropriate gauge needle (e.g., 23-25 gauge)

Procedure:

  • Animal Restraint: Securely restrain the animal, typically with its head tilted downwards to move the abdominal organs away from the injection site.

  • Site Selection: The injection should be made into a lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[8]

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the abdominal cavity.

  • Aspiration: Aspirate to check for the presence of urine or intestinal contents, which would indicate improper needle placement.

  • Dose Administration: Inject the solution.

  • Needle Removal: Withdraw the needle.

Visualizations

Signaling Pathway

L-Mabuterol, as a beta-2 adrenergic agonist, is expected to exert its effects through the canonical beta-2 adrenergic receptor signaling pathway.[2]

G cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP (Intracellular) ac->camp Converts ATP to lm L-Mabuterol (Extracellular) lm->b2ar Binds to pka Protein Kinase A (PKA) camp->pka Activates mlck_p Phosphorylated Myosin Light- Chain Kinase (Inactive) pka->mlck_p Phosphorylates mlck Myosin Light- Chain Kinase (Active) pka->mlck Inhibits by Phosphorylation relaxation Smooth Muscle Relaxation (Bronchodilation) mlck_p->relaxation Leads to contraction Smooth Muscle Contraction mlck->contraction Leads to

Caption: Beta-2 adrenergic receptor signaling pathway activated by L-Mabuterol.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase acclimatization Animal Acclimatization randomization Randomization to Groups acclimatization->randomization po Oral (p.o.) randomization->po iv Intravenous (i.v.) randomization->iv sc Subcutaneous (s.c.) randomization->sc ip Intraperitoneal (i.p.) randomization->ip solution_prep Dosing Solution Preparation solution_prep->po solution_prep->iv solution_prep->sc solution_prep->ip pk_sampling Pharmacokinetic Sampling (Blood, Tissues) po->pk_sampling pd_assessment Pharmacodynamic Assessment (e.g., Bronchodilation) po->pd_assessment toxicity Toxicity Monitoring po->toxicity iv->pk_sampling iv->pd_assessment iv->toxicity sc->pk_sampling sc->pd_assessment sc->toxicity ip->pk_sampling ip->pd_assessment ip->toxicity data_analysis Data Analysis & Reporting pk_sampling->data_analysis pd_assessment->data_analysis toxicity->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: L-Mabuterol Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of L-Mabuterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

A1: The most frequently encountered problems include peak tailing, retention time drift, poor resolution (especially if analyzing with its enantiomer), and ghost peaks.[1][2] These issues can stem from interactions between the basic amine groups of L-Mabuterol and the stationary phase, improper mobile phase conditions, or system contamination.[1]

Q2: Why is my L-Mabuterol peak tailing?

A2: Peak tailing is a common problem when analyzing basic compounds like L-Mabuterol on silica-based reversed-phase columns.[1][3] The primary cause is often the interaction between the analyte's basic functional groups and acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the column packing.[1][3][4] This leads to a secondary retention mechanism, causing the peak to tail.[1] Other potential causes include column overload, a void at the column inlet, or a partially blocked frit.[1][5]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time drift can be caused by a variety of factors.[6][7][8] Common causes include inadequate column equilibration time between runs, changes in mobile phase composition (e.g., evaporation of the organic solvent), temperature fluctuations, or an unstable pump flow rate.[6][7][9] Column aging or contamination can also lead to a gradual shift in retention times.[6]

Q4: I am not getting good separation between L-Mabuterol and other components in my sample. How can I improve resolution?

A4: Poor resolution can be addressed by optimizing several chromatographic parameters. Adjusting the mobile phase strength (the ratio of organic solvent to buffer) can significantly impact selectivity.[10] Modifying the mobile phase pH can alter the ionization state of L-Mabuterol and other components, thereby affecting their retention and improving separation.[11] For enantiomeric separations (e.g., from D-Mabuterol), a chiral stationary phase (CSP) is typically required.[12] Additionally, reducing the flow rate or column temperature can sometimes enhance resolution.[10]

Q5: What are "ghost peaks" and why am I seeing them in my chromatogram?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often when running a blank or after a sample injection.[13] They can be caused by contamination in the mobile phase, sample carryover from a previous injection, or impurities leaching from system components like vials or filters.[14] Ensuring the use of high-purity solvents and proper system flushing between runs can help eliminate ghost peaks.[13]

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your this compound HPLC analysis.

Issue 1: Peak Tailing

This section addresses the common issue of asymmetrical peaks with a pronounced tail.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Is Mobile Phase pH Optimized for Basic Compounds? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 to Protonate Silanols check_ph->adjust_ph No check_column Is the Column Suitable and in Good Condition? check_ph->check_column Yes adjust_ph->check_column use_endcapped Use an End-Capped Column or a Column with a Polar-Embedded Phase check_column->use_endcapped No check_overload Is Column Overload a Possibility? check_column->check_overload Yes use_endcapped->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_extracolumn Check for Extra-Column Volume Effects check_overload->check_extracolumn No reduce_concentration->check_extracolumn optimize_tubing Minimize Tubing Length and Internal Diameter check_extracolumn->optimize_tubing Yes end Symmetrical Peak Achieved check_extracolumn->end No optimize_tubing->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 2.5-3.5 to protonate the silanol groups, minimizing their interaction with the basic L-Mabuterol molecule.[1][15] Alternatively, use a highly deactivated, end-capped column or a column with a polar-embedded phase.[1]
Column Overload The sample concentration may be too high, saturating the stationary phase.[5] Dilute the sample or reduce the injection volume.[15]
Column Degradation A void may have formed at the head of the column, or the inlet frit could be partially blocked.[1][15] Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[16]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[4] Use tubing with a smaller internal diameter and minimize its length.
Issue 2: Retention Time Drift

This section provides guidance for troubleshooting unstable retention times.

Logical Flow for Diagnosing Retention Time Drift

G Diagnosing Retention Time Drift start Retention Time Drift Observed check_equilibration Is Column Equilibration Sufficient? start->check_equilibration increase_equilibration Increase Equilibration Time (at least 10 column volumes) check_equilibration->increase_equilibration No check_mobile_phase Is Mobile Phase Stable? check_equilibration->check_mobile_phase Yes increase_equilibration->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase Daily; Keep Bottles Capped check_mobile_phase->prepare_fresh No check_temp Is Column Temperature Constant? check_mobile_phase->check_temp Yes prepare_fresh->check_temp use_oven Use a Column Oven to Maintain a Stable Temperature check_temp->use_oven No check_flow Is the Flow Rate Consistent? check_temp->check_flow Yes use_oven->check_flow check_pump Check Pump for Leaks, Air Bubbles, and Worn Seals check_flow->check_pump No end Stable Retention Time Restored check_flow->end Yes check_pump->end

Caption: A step-by-step guide to identifying the cause of retention time instability.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before the first injection and between runs, especially for gradient methods.[17][18] Allow at least 10-20 column volumes of mobile phase to pass through the column.[17]
Mobile Phase Composition Change The organic component of the mobile phase can evaporate over time, leading to a change in solvent strength and longer retention times.[9] Prepare fresh mobile phase daily and keep solvent reservoirs capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times.[6] Use a column oven to maintain a constant and stable temperature.
Flow Rate Instability Inconsistent flow from the pump will cause retention times to fluctuate.[6] Check for leaks in the system, ensure pump seals are in good condition, and degas the mobile phase to remove air bubbles.[7][19]
Column Contamination Strongly retained compounds from previous injections can build up on the column, altering its chemistry.[17] Flush the column with a strong solvent. Employing a guard column and appropriate sample preparation can prevent this.[16]

Experimental Protocol Example

This section provides a representative HPLC method for the analysis of this compound. This method is based on common practices for analyzing similar beta-2 agonists and should be validated for your specific application.

Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724) and methanol.

  • Analytical grade potassium dihydrogen phosphate (B84403) and phosphoric acid.

  • High-purity water.

  • This compound reference standard.

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 247 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Procedure:

  • Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in water to make a 25 mM solution. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm filter. Mix with acetonitrile in the specified ratio and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

  • System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Once the system is suitable, inject the sample solutions.

Signaling Pathway

L-Mabuterol is a selective β2-adrenergic receptor agonist.[20] Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor, which initiates a downstream signaling cascade leading to bronchodilation.

Simplified β2-Adrenergic Receptor Signaling Pathway

G Simplified Beta-2 Adrenergic Receptor Signaling cluster_cell Smooth Muscle Cell LMab L-Mabuterol B2AR Beta-2 Adrenergic Receptor LMab->B2AR Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax leads to

Caption: L-Mabuterol activates the β2-adrenergic receptor, leading to bronchodilation.

References

Technical Support Center: Optimizing L-Mabuterol Hydrochloride Dosage for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Mabuterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β2-adrenergic receptor agonist. Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation initiates an intracellular signaling cascade, leading to the relaxation of these muscles and resulting in bronchodilation. This makes it a compound of interest for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Q2: What are the recommended starting concentrations for in vitro cell-based assays?

A2: The optimal concentration of this compound for in vitro studies can vary depending on the cell type and the specific assay. Based on available research, a concentration range of 10⁻⁷ to 10⁻³ mmol/L has been shown to be effective in studies on guinea pig airway smooth muscle cells. It is recommended to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific experimental setup.

Q3: What are some common solvents for dissolving this compound for experimental use?

A3: this compound is fairly soluble in water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or cell culture medium.

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to store it at -20°C. Once in solution, it is best to prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no response in in vitro assays 1. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 2. Cell health: The cells may not be healthy or responsive. 3. Receptor expression: The cell line may have low or no expression of the β2-adrenergic receptor. 4. Drug degradation: The this compound solution may have degraded.1. Perform a dose-response experiment with a wider range of concentrations. 2. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase. 3. Verify β2-adrenergic receptor expression using techniques like qPCR or western blotting. 4. Prepare a fresh solution of this compound from a new stock.
High background signal in cAMP assays 1. Basal adenylyl cyclase activity: Some cell lines have high basal levels of cAMP. 2. Phosphodiesterase (PDE) activity: PDEs can degrade cAMP, affecting the assay window.1. Optimize cell seeding density. 2. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
Inconsistent results in animal studies 1. Route of administration: The method of drug delivery may not be optimal for the desired effect. 2. Animal strain and model: Different animal strains and disease models can respond differently. 3. Dosage and timing: The dose and the timing of administration may not be appropriate for the experimental endpoint.1. Ensure proper and consistent administration of the compound. For respiratory studies, intratracheal or intranasal delivery may be more relevant than systemic administration. 2. Carefully select the animal model and strain based on the research question. 3. Conduct a dose-ranging study to determine the optimal dose and a time-course study to identify the peak effect.
Unexpected side effects in animal models 1. Off-target effects: At higher concentrations, L-Mabuterol may interact with other adrenergic receptors (e.g., β1-receptors in the heart), leading to cardiovascular side effects. 2. Dose is too high: The administered dose may be approaching toxic levels.1. Use the lowest effective dose determined from your dose-response studies. 2. Monitor animals for signs of toxicity and adjust the dosage accordingly. Review available toxicology data.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Mabuterol (B30384) in Guinea Pig Airway Smooth Muscle Cells

Mabuterol Concentration (mmol/L)Inhibition Rate of Intracellular Ca²⁺ Increase (%)
10⁻⁷14.93
10⁻⁶24.73
10⁻⁵40.06
10⁻⁴48.54
10⁻³57.13

Data from Wang et al., 2022. The study measured the suppression of acetylcholine-induced intracellular Ca²⁺ increase.

Table 2: Preclinical In Vivo Dosages of Mabuterol in Rodents

Animal ModelRoute of AdministrationDosageObserved Effect
MiceOral (p.o.)10 mg/kgIncreased touch response
MiceOral (p.o.)30 and 100 mg/kgDecreased spontaneous movement and ptosis
MiceSubcutaneous (s.c.)2.5 mg/kgProlonged sleeping time induced by hexobarbital (B1194168) Na
RabbitsIntravenous (i.v.)10 mg/kgSynchronization of cortical activity with sedation

Data from a study on the effects of mabuterol on the central nervous system.

Table 3: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration)

ParameterValue
Time to Maximum Blood/Tissue LevelsWithin 1 hour
Primary Organs of DistributionLiver, Lung, Kidney, Secretory Organs
Urinary Excretion (24h)~60%
Fecal Excretion (24h)~26%

Experimental Protocols

Protocol 1: In Vitro cAMP Assay

This protocol outlines a general procedure for measuring intracellular cyclic AMP (cAMP) levels in response to this compound in a cell-based assay.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a microplate at a predetermined optimal density and culture overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the PDE inhibitor in the assay buffer.

  • Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C. c. Add the different concentrations of this compound to the wells. Include a vehicle control (buffer only). d. Incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • cAMP Measurement: Follow the instructions provided with your specific cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC₅₀ value from this curve.

Protocol 2: Murine Model of Allergic Asthma

This protocol provides a general framework for inducing an allergic asthma phenotype in mice to evaluate the efficacy of this compound.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • Sterile saline

  • This compound

  • Aerosol delivery system or intratracheal/intranasal administration equipment

Procedure:

  • Sensitization: a. On day 0 and day 14, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in alum. A typical dose is 20 µg of OVA in 200 µL of saline containing 2 mg of alum.

  • Airway Challenge: a. From day 21 to day 23, challenge the sensitized mice with an aerosolized solution of OVA (e.g., 1% in saline) for 30 minutes each day.

  • Drug Administration: a. Administer this compound at the desired dosages and route (e.g., intratracheal, intranasal, or intraperitoneal) at a specific time point before or after the final OVA challenge. Include a vehicle control group.

  • Assessment of Airway Hyperresponsiveness (AHR): a. 24 to 48 hours after the final OVA challenge, assess AHR using a whole-body plethysmography system. Measure the response to increasing concentrations of a bronchoconstrictor agent like methacholine.

  • Bronchoalveolar Lavage (BAL) and Lung Histology: a. After AHR measurement, euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid for cell counting and cytokine analysis. b. Collect the lungs for histological analysis to assess inflammation and airway remodeling.

  • Data Analysis: Compare the AHR, inflammatory cell counts in BAL fluid, and histological scores between the this compound-treated groups and the control group.

Visualizations

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm LMab L-Mabuterol hydrochloride B2AR β2-Adrenergic Receptor LMab->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Produces ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G start Start seed_cells Seed cells in microplate start->seed_cells prepare_compounds Prepare L-Mabuterol HCl and PDE inhibitor solutions seed_cells->prepare_compounds add_pde Add PDE inhibitor to cells prepare_compounds->add_pde add_lmab Add L-Mabuterol HCl to cells add_pde->add_lmab incubate Incubate at 37°C add_lmab->incubate measure_cAMP Lyse cells and measure cAMP incubate->measure_cAMP analyze Analyze data and generate dose-response curve measure_cAMP->analyze end End analyze->end G start Start sensitization Sensitize mice with OVA and alum (Days 0 & 14) start->sensitization challenge Challenge with aerosolized OVA (Days 21-23) sensitization->challenge drug_admin Administer L-Mabuterol HCl or vehicle challenge->drug_admin ahr_measurement Assess Airway Hyperresponsiveness (AHR) drug_admin->ahr_measurement bal_histology Perform BAL and lung histology ahr_measurement->bal_histology analysis Analyze AHR, BAL fluid, and histology data bal_histology->analysis end End analysis->end

L-Mabuterol hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of L-Mabuterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, a temperature range of 10°C to 25°C is recommended.[1][2] It is also advised to protect the compound from light and moisture as it is known to be hygroscopic and light-sensitive.[3][4][5]

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and the storage conditions. It is crucial to refer to the manufacturer's certificate of analysis for the specific retest date or expiration date. Proper storage as per the recommendations is critical to ensure the compound's stability over its shelf life.

Q3: Is this compound sensitive to light?

A3: Yes, some sources indicate that this compound is light-sensitive.[3] Therefore, it should be stored in a dark place or in a light-resistant container to prevent photodegradation.

Q4: Is this compound hygroscopic?

A4: Yes, this compound is described as hygroscopic.[3][4] This means it can absorb moisture from the air, which may affect its stability and potency. It is essential to store it in a dry environment and keep the container tightly closed.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and general knowledge of similar phenolic amine compounds, potential degradation pathways may include oxidation of the amine group and reactions involving the aromatic ring and its substituents, particularly under stress conditions like acid/base hydrolysis, oxidation, and photolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. Review storage conditions to ensure they are optimal.
Loss of potency Improper storage (exposure to heat, light, or moisture).Re-evaluate storage conditions. Store in a cool, dark, and dry place as recommended. Use a fresh, properly stored standard for comparison.
Physical appearance change (e.g., color change, clumping) Absorption of moisture or degradation.This indicates instability. The product should not be used. Review handling procedures to minimize exposure to ambient air.
Poor solubility Potential degradation or presence of impurities.Verify the solubility of a new, properly stored lot. If the issue persists with the current lot, it may be compromised.

Stability Data Summary

Quantitative stability data for this compound is not widely available in the public domain. The following table provides a general guideline for stability under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for similar compounds. The extent of degradation is typically targeted at 5-20% to ensure that the analytical method can detect and resolve degradation products.

Condition Typical Stressor Expected Outcome for this compound
Acid Hydrolysis 0.1 M HCl at 60°CPotential for degradation.
Base Hydrolysis 0.1 M NaOH at 60°CPotential for degradation.
Oxidation 3% H₂O₂ at room temperaturePotential for degradation, particularly at the amine function.
Thermal 60°CGenerally expected to be stable, but testing is required.
Photolytic ICH-compliant light sourcePotential for degradation due to light sensitivity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified period.

    • Withdraw aliquots at different time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance and a solution of the drug in a thermostatically controlled oven at 60°C for a specified period.

    • For the solid sample, dissolve a weighed amount in the solvent at each time point. For the solution, directly dilute an aliquot.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare samples for analysis as described for thermal degradation.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around its λmax).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

  • Method Development:

    • Inject the unstressed this compound solution to determine its retention time.

    • Inject the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition, pH, and gradient to achieve adequate separation between the parent drug peak and all degradation product peaks (resolution > 1.5).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use PDA detection to check for peak purity.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stressors base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stressors oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stressors thermal Thermal (60°C, Solid & Solution) stock->thermal Expose to stressors photo Photolytic (ICH Light Source) stock->photo Expose to stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples validation Method Validation (ICH Q2(R1)) hplc->validation Validate method

Caption: Workflow for Forced Degradation Study and Method Development.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products LMabuterol This compound Acid Acidic LMabuterol->Acid Base Basic LMabuterol->Base Oxidative Oxidative LMabuterol->Oxidative Photolytic Photolytic LMabuterol->Photolytic DP2 Aromatic Ring Modification Products Acid->DP2 Base->DP2 DP1 Oxidized Amine Derivatives Oxidative->DP1 DP3 Side-Chain Cleavage Products Oxidative->DP3 DP4 Photodegradation Adducts Photolytic->DP4

Caption: Potential Degradation Pathways of this compound.

troubleshooting_tree issue Stability Issue Encountered (e.g., extra peaks, potency loss) check_storage Were storage conditions (temp, light, moisture) optimal? issue->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_method Is the analytical method validated and stability-indicating? yes_storage->check_method correct_storage Correct storage conditions. Re-test with a fresh sample. no_storage->correct_storage yes_method Yes check_method->yes_method Yes no_method No check_method->no_method No forced_degradation Perform forced degradation study to identify degradation products. yes_method->forced_degradation develop_method Develop and validate a stability-indicating method. no_method->develop_method

Caption: Troubleshooting Logic for this compound Stability Issues.

References

L-Mabuterol Hydrochloride Solubility in PBS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Mabuterol hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous buffers like PBS?

A1: Yes, this compound is described as being "fairly soluble in water". As a hydrochloride salt, it is designed for aqueous solubility. However, achieving high concentrations or rapid dissolution can sometimes be challenging.

Q2: I'm observing particulate matter in my this compound solution in PBS. What could be the cause?

A2: There are several potential reasons for undissolved particulate matter:

  • Concentration: The desired concentration may exceed the solubility limit of this compound in PBS at the given conditions.

  • Temperature: The temperature of the PBS may be too low, reducing the solubility.

  • pH of PBS: While PBS has a stable pH, slight variations or the use of a different buffer system could impact the solubility of the hydrochloride salt.

  • Purity of the compound: Impurities in the this compound powder could be insoluble.

Q3: How can I improve the dissolution of this compound in PBS?

A3: To enhance solubility, consider the following troubleshooting steps:

  • Gentle Warming: Warm the PBS solution to 37°C (98.6°F) to increase the solubility.

  • Vortexing/Sonication: After adding the powder to the PBS, vortex the solution vigorously. If particulates remain, brief sonication in a bath sonicator can help to break down agglomerates and facilitate dissolution.

  • Incremental pH Adjustment: If solubility issues persist, a slight and careful adjustment of the PBS pH might be necessary. However, be mindful of how this could affect your experimental system.

  • Preparation of a Concentrated Stock in an Alternative Solvent: For certain applications, a concentrated stock solution can be prepared in a solvent like sterile water or DMSO, and then diluted to the final concentration in PBS. Ensure the final concentration of the organic solvent is compatible with your experimental model.

Q4: What is the recommended procedure for preparing a stock solution of this compound in PBS?

A4: A detailed protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section of this guide.

Q5: For how long can I store this compound solutions in PBS?

A5: It is generally recommended to prepare fresh solutions for each experiment to avoid potential degradation. If storage is necessary, it is advisable to store aliquots at -20°C (-4°F) for short periods. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

CompoundSolventApproximate Solubility
Bambuterol hydrochloridePBS (pH 7.2)~10 mg/mL
Clenbuterol hydrochloridePBS (pH 7.2)~3 mg/mL
Mabuterol hydrochlorideWaterFairly soluble
Mabuterol hydrochlorideChloroformSlightly soluble
Mabuterol hydrochlorideDMSOSlightly soluble
Mabuterol hydrochlorideMethanolSlightly soluble

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in PBS

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile PBS (pH 7.4).

Materials:

  • This compound (Molecular Weight: 347.20 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Calculation:

    • To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.010 L x 347.20 g/mol x 1000 = 3.472 mg

  • Dissolution:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh 3.47 mg of this compound powder.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of sterile PBS to the tube.

    • Cap the tube tightly and vortex gently until the powder is completely dissolved. If needed, warm the solution to 37°C or use a bath sonicator for a short period.

  • Sterilization and Aliquoting:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube to ensure sterility.

    • Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots).

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (PBS), and date of preparation.

  • Storage:

    • Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for this compound Dissolution

G start Start: Dissolve L-Mabuterol HCl in PBS check_dissolution Observe for Particulates start->check_dissolution warm_vortex Warm to 37°C and Vortex check_dissolution->warm_vortex Particulates Present success Solution Clear: Proceed with Experiment check_dissolution->success No Particulates sonicate Briefly Sonicate warm_vortex->sonicate check_again Re-observe Solution sonicate->check_again check_again->success Solution Clear consider_stock Consider Preparing Concentrated Stock in Alternative Solvent (e.g., water, DMSO) check_again->consider_stock Particulates Persist end End success->end consider_stock->end

Caption: A flowchart for troubleshooting this compound dissolution issues.

L-Mabuterol Signaling Pathway

cluster_cell Target Cell L_Mabuterol L-Mabuterol Beta2_AR β2-Adrenergic Receptor L_Mabuterol->Beta2_AR binds G_Protein Gs Protein Beta2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response leads to

Caption: The signaling cascade initiated by L-Mabuterol binding to the β2-adrenergic receptor.

Technical Support Center: Beta-2 Agonist Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-2 agonist receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing excessively high non-specific binding (NSB) in my radioligand binding assay. What are the common causes and how can I reduce it?

A1: High non-specific binding can mask your specific signal, making data interpretation difficult. Ideally, NSB should be less than 50% of the total binding.[1][2] Here are the potential causes and recommended solutions:

Troubleshooting High Non-Specific Binding

Potential CauseRecommended Solution(s)
Radioligand Properties - Hydrophobicity: Hydrophobic radioligands tend to exhibit higher NSB. If possible, select a less hydrophobic alternative.[2] - Purity: Ensure the radiochemical purity of your ligand is high (>90%), as impurities can contribute significantly to NSB.[2] - Concentration: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[2]
Assay Conditions - Blocking Agents: Incorporate Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.[1] - Incubation Time & Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that equilibrium for specific binding is still achieved.[1][2] - Washing Steps: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1][2]
Receptor Preparation - Receptor Concentration: Titrate the concentration of your cell membrane or tissue preparation. Use the lowest concentration that still provides a robust specific binding signal. A typical range for many receptor assays is 100-500 µg of membrane protein.[1][2]
Filtration Apparatus - Filter Pre-treatment: Pre-soak filter mats in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[3]

Q2: My specific binding signal is very low. What could be the reason and how can I improve it?

A2: Low specific binding can make it difficult to obtain reliable data. Several factors can contribute to a weak signal:

Troubleshooting Low Specific Binding

Potential CauseRecommended Solution(s)
Low Receptor Expression - Verify the expression of functional beta-2 adrenergic receptors in your cell line or tissue preparation using methods like qPCR or Western blotting.[3][4] - Consider using a cell line with a higher receptor expression level.[3]
Degradation of Components - Receptor/Radioligand Stability: Ensure the stability of your receptor preparation and radioligand under your experimental conditions. Use fresh preparations and include protease inhibitors in your buffers.[3] - Agonist Activity: Check the purity and activity of your beta-2 agonist. It's good practice to prepare fresh dilutions from a new stock.[4]
Suboptimal Assay Conditions - Incubation Time: Your incubation time may be too short to reach binding equilibrium. Perform a time-course experiment to determine the optimal incubation time.[1][3] - Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize your buffer composition.[1]

Q3: My data shows high variability between replicates. How can I improve the consistency of my assay?

A3: High variability can undermine the reliability of your results. Consistent laboratory practice and optimized protocols are key to minimizing this issue.

Troubleshooting High Variability

Potential CauseRecommended Solution(s)
Inconsistent Pipetting - Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding small volumes. Use calibrated pipettes.
Incomplete Mixing - Thoroughly mix all solutions and assay components at each step to ensure homogeneity.
Temperature Fluctuations - Maintain a consistent temperature during incubation. Use a water bath or incubator with stable temperature control.
Filtration and Washing - Ensure that the filtration and washing steps are performed rapidly and consistently for all samples to minimize dissociation of the radioligand from the receptor.[3]

Q4: I am having trouble with my Scatchard analysis, the plot is non-linear. What does this indicate?

A4: A non-linear Scatchard plot can be informative and may indicate several biological phenomena. It is important to consider these possibilities rather than assuming experimental error.

Interpreting Non-Linear Scatchard Plots

ObservationPotential Interpretation
Concave Up Curve - Negative Cooperativity: The binding of a ligand to one site decreases the affinity for subsequent ligand binding at other sites.[5] - Multiple Binding Sites: The presence of two or more independent binding sites with different affinities for the ligand.[5][6]
Concave Down Curve - Positive Cooperativity: The binding of a ligand to one site increases the affinity for subsequent ligand binding at other sites.[5]

It's important to note that modern non-linear regression analysis is often preferred over Scatchard plots for determining binding parameters, as it can provide more accurate estimates.[6][7]

Experimental Protocols

Here are detailed methodologies for key experiments in beta-2 agonist receptor binding studies.

Radioligand Binding Assay (Saturation Assay)

This protocol is for determining the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the beta-2 adrenergic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[3]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[3]

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.[3]

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[3]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]

  • Binding Reaction:

    • In a 96-well plate, set up the following reactions in duplicate or triplicate:

      • Total Binding: Add the membrane preparation (typically 10-50 µg of protein), a range of concentrations of the radioligand (e.g., [³H]-dihydroalprenolol), and assay buffer to a final volume.[3]

      • Non-Specific Binding: Add the same components as for total binding, but also include a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to saturate the receptors.[3]

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[1][3]

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[1][3]

  • Detection:

    • Dry the filter mat, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.

Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., a beta-2 agonist) by measuring its ability to displace a radiolabeled ligand.[8]

  • Membrane Preparation:

    • Follow the same procedure as for the radioligand binding assay.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation.

      • A fixed concentration of a suitable radioligand (typically at or below its Kd).[3]

      • A range of concentrations of the unlabeled test compound.

      • For determining non-specific binding, use a high concentration of a non-selective antagonist.[3]

    • Incubate the plate to allow the binding to reach equilibrium.[3]

  • Separation and Detection:

    • Follow the same procedure as for the radioligand binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).[8]

    • Calculate the equilibrium dissociation constant (Ki) of the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

G cluster_membrane Plasma Membrane b2ar Beta-2 Adrenergic Receptor (β2AR) g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates agonist Beta-2 Agonist agonist->b2ar Binds ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Leads to

Caption: Canonical signaling pathway of the beta-2 adrenergic receptor.

Experimental Workflow for a Competition Binding Assay

G start Start prep Prepare Receptor Membranes start->prep reagents Prepare Radioligand and Unlabeled Competitor Dilutions prep->reagents setup Set up Assay Plate: Membranes + Radioligand + Competitor reagents->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a competition binding assay.

Troubleshooting Logic for High Non-Specific Binding

G start High Non-Specific Binding Observed q1 Is Radioligand Concentration > Kd? start->q1 a1_yes Reduce Radioligand Concentration q1->a1_yes Yes q2 Is Receptor Concentration High? q1->q2 No a1_yes->q2 a2_yes Titrate Down Receptor Concentration q2->a2_yes Yes q3 Are Filters Pre-soaked with a Blocking Agent? q2->q3 No a2_yes->q3 a3_no Pre-soak Filters (e.g., with PEI) q3->a3_no No q4 Is Incubation Time Optimized? q3->q4 Yes a3_no->q4 a4_no Optimize Incubation Time (consider shorter time) q4->a4_no No end Re-run Assay and Evaluate NSB q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting high non-specific binding.

References

Technical Support Center: L-Mabuterol Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Mabuterol hydrochloride in in vivo experiments. The information addresses potential unexpected side effects and offers guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect is bronchodilation, achieved by relaxing the smooth muscle of the airways. This action is mediated through the activation of β2-adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation.

Q2: Beyond the expected bronchodilatory and cardiovascular effects, are there any other known in vivo effects?

Yes, studies on mabuterol (B30384) have revealed effects on the central nervous system, striated muscle, and metabolism. At higher doses, behavioral changes such as increased touch response and decreased spontaneous movement have been observed in animal models. Additionally, mabuterol can influence carbohydrate and lipid metabolism, leading to changes in plasma levels of glucose, lactic acid, and free fatty acids.

Q3: Has this compound been evaluated for mutagenicity or the potential for physical dependence?

Studies conducted on mabuterol have demonstrated that it is not a mutagen. These studies included the Ames test, a DNA repair test, and a micronucleus test. Furthermore, in studies involving male rats, no withdrawal signs were observed after prolonged administration, indicating a lack of physical dependence potential.

Q4: Are there any known effects of this compound on liver function?

While direct studies on this compound are limited, research on other β2-adrenergic agonists, such as formoterol, suggests a potential for hepatic effects.[1][2][3][4][5] Sustained β2-adrenergic receptor activation has been shown to induce hepatic steatosis (fatty liver) in mice.[1][2][3][4][5] This is thought to occur through increased hepatic triglyceride synthesis and de novo lipogenesis.[1][5] Therefore, monitoring liver function during in vivo studies with this compound is advisable.

Q5: What are the potential unexpected cardiovascular side effects of this compound?

While L-Mabuterol is designed to be selective for β2-adrenergic receptors, high doses or prolonged exposure may lead to off-target cardiovascular effects. Studies and case reports on other potent β2-agonists like clenbuterol (B1669167) have reported myocardial injury, potentially due to increased myocardial oxygen demand, prolonged tachycardia, or direct toxicity to myocytes.[6][7][8][9][10] Researchers should be vigilant for signs of cardiotoxicity in their in vivo models.

Troubleshooting Guides

Issue 1: Unexpected Changes in Animal Behavior or Motor Function

  • Observation: Animals exhibit increased agitation, tremors, or a significant decrease in spontaneous movement after administration of this compound.

  • Possible Cause: These effects may be related to the central nervous system activity of mabuterol, which has been observed at higher doses.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the behavioral changes are dose-dependent. A reduction in dose may mitigate these effects while retaining the desired therapeutic action.

    • Control Groups: Ensure that appropriate vehicle control groups are included to rule out procedural stress or other experimental artifacts.

    • Detailed Behavioral Analysis: Employ standardized behavioral tests (e.g., open field test, rotarod test) to quantify the observed changes and compare them against baseline and control groups.

Issue 2: Abnormal Metabolic Parameters in Blood Samples

  • Observation: Blood analysis reveals significant increases in plasma glucose, lactate, or free fatty acids that are outside the expected range for the experimental model.

  • Possible Cause: this compound, as a β2-adrenergic agonist, can directly influence metabolic pathways.

  • Troubleshooting Steps:

    • Establish Baseline: Ensure that baseline metabolic parameters are established for the animal model before drug administration.

    • Time-Course Analysis: Collect samples at multiple time points post-administration to understand the kinetics of the metabolic changes.

    • Comparative Analysis: Compare the metabolic effects of this compound with other β2-agonists if relevant to the study's objectives.

Issue 3: Elevated Liver Enzymes or Histological Evidence of Liver Damage

  • Observation: Serum analysis shows elevated levels of alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST), or histological examination of liver tissue reveals lipid accumulation (steatosis).

  • Possible Cause: This could be an unexpected off-target effect, potentially mediated by the mechanisms observed with other β2-agonists that lead to hepatic steatosis.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Liver Function Panel: Conduct a comprehensive liver function panel, including ALT, AST, alkaline phosphatase (ALP), and bilirubin.

    • Histopathology: Perform histological analysis of liver tissue (e.g., H&E staining, Oil Red O staining for lipids) to characterize the nature of the liver injury.

    • Investigate Signaling Pathways: Analyze liver tissue for changes in key regulators of lipid metabolism, such as SREBP-1c, to explore the underlying mechanism.

Data Presentation

Table 1: Summary of In Vivo Metabolic Effects of Mabuterol

ParameterSpeciesDose (s.c.)Observation
Plasma GlucoseNot SpecifiedEquipotent to Isoprenaline2.07-fold increase
Plasma Lactic AcidNot SpecifiedEquipotent to Isoprenaline4.64-fold increase
Plasma Free Fatty AcidsNot SpecifiedEquipotent to Isoprenaline3.21-fold increase

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Cardiotoxicity in Rodents

  • Animal Model: Utilize a relevant rodent model (e.g., Sprague-Dawley rats).

  • Drug Administration: Administer this compound via the intended experimental route (e.g., oral gavage, subcutaneous injection) at various doses. Include a vehicle control group.

  • Cardiovascular Monitoring:

    • Electrocardiography (ECG): Implant telemetry devices for continuous ECG monitoring in conscious, freely moving animals. Analyze for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Blood Pressure: Measure systolic and diastolic blood pressure using telemetry or a tail-cuff system.

  • Biomarker Analysis:

    • Collect blood samples at baseline and at various time points post-administration.

    • Measure serum levels of cardiac troponin I (cTnI) and troponin T (cTnT) as indicators of myocardial injury.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect heart tissue.

    • Perform histological examination (H&E staining) to assess for myocardial necrosis, inflammation, and fibrosis.

Protocol 2: Evaluation of Drug-Induced Hepatotoxicity in Rodents

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice).

  • Drug Administration: Administer this compound at a range of doses and for a specified duration (acute or sub-chronic). Include a vehicle control group.

  • Liver Function Monitoring:

    • Collect blood samples at baseline and at selected time points.

    • Measure serum levels of ALT, AST, ALP, and total bilirubin.

  • Histopathology:

    • At necropsy, collect liver tissue.

    • Perform H&E staining to assess for hepatocellular degeneration, necrosis, and inflammation.

    • Use Oil Red O staining on frozen sections to specifically visualize lipid accumulation (steatosis).

  • Molecular Analysis (Optional):

    • Isolate RNA from liver tissue to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) via RT-qPCR.

    • Isolate protein to assess the levels of key enzymes and transcription factors via Western blotting.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Investigating Unexpected Hepatotoxicity start Start: Observe Elevated Liver Enzymes dose_response Conduct Dose-Response Study start->dose_response biochem Measure Serum ALT, AST, ALP, Bilirubin dose_response->biochem histology Perform Liver Histopathology (H&E, Oil Red O) biochem->histology molecular Analyze Gene/Protein Expression (e.g., SREBP-1c) histology->molecular conclusion Conclusion: Characterize Hepatotoxic Potential molecular->conclusion

Caption: Workflow for investigating unexpected hepatotoxicity.

G cluster_pathway Potential Signaling Pathway for β2-Agonist Induced Hepatic Steatosis L_Mabuterol This compound Beta2_AR β2-Adrenergic Receptor (in hepatocytes) L_Mabuterol->Beta2_AR Binds to AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates SREBP_1c SREBP-1c Activation PKA->SREBP_1c Leads to Lipogenesis Increased De Novo Lipogenesis SREBP_1c->Lipogenesis TG_synthesis Increased Triglyceride Synthesis SREBP_1c->TG_synthesis Steatosis Hepatic Steatosis Lipogenesis->Steatosis TG_synthesis->Steatosis

Caption: Pathway for β2-agonist induced hepatic steatosis.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cardiotoxicity Observation Observation: ECG Abnormalities or Elevated Cardiac Biomarkers CheckDose Is the dose within the therapeutic range? Observation->CheckDose ReduceDose Action: Reduce Dose and Re-evaluate CheckDose->ReduceDose No InvestigateMechanism Action: Conduct detailed cardiovascular safety assessment CheckDose->InvestigateMechanism Yes Continue Continue with caution and monitor closely ReduceDose->Continue OffTarget Potential Cause: Off-target β1-adrenergic effects or direct myocyte toxicity InvestigateMechanism->OffTarget

Caption: Troubleshooting logic for unexpected cardiotoxicity.

References

Technical Support Center: Optimizing L-Mabuterol Hydrochloride Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of L-Mabuterol hydrochloride in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the formulation, administration, and interpretation of experiments involving this compound.

Formulation and Stability

Q1: What is the best way to dissolve this compound for in vivo administration?

A1: this compound is soluble in aqueous solutions. For most in vivo applications, sterile isotonic saline (0.9% NaCl) is the recommended vehicle. The nominal pH of 0.9% sodium chloride solution is 5.5 (range 4.5 to 7.0), which should be suitable for dissolving this compound.[1] If higher concentrations are required, the use of a co-solvent or a vehicle like a cyclodextrin (B1172386) solution can be explored, though this may impact the pharmacokinetic profile.

Troubleshooting Formulation Issues:

  • Precipitation: If you observe precipitation upon dissolution in saline, ensure the saline is at room temperature and vortex thoroughly. If precipitation persists, consider a slight pH adjustment with dilute HCl or NaOH, while monitoring for any degradation. For some beta-agonists, stability is optimal in a slightly acidic pH range of 1-2.[2]

  • Solution Stability: Aqueous solutions of similar beta-agonists, like salbutamol, have been shown to be physically and chemically stable for at least 30 days when stored at 5°C ± 3°C and protected from light.[3] It is recommended to prepare fresh solutions for each experiment or to validate the stability of your specific formulation under your storage conditions.

Q2: Can I use organic solvents like DMSO or ethanol (B145695) for my stock solution?

A2: While this compound is soluble in organic solvents, it is crucial to minimize the final concentration of these solvents in the dosing solution for animal safety. If a stock solution in an organic solvent is necessary, ensure it is diluted sufficiently with a physiological vehicle (e.g., saline) so that the final concentration of the organic solvent is well below established toxicity limits for the chosen animal model and administration route.

Administration and Dosing

Q3: What are the recommended administration routes for this compound in animal studies?

A3: The choice of administration route depends on the experimental objective. Common routes include:

  • Oral (p.o.) gavage: Suitable for assessing oral bioavailability and systemic effects after gastrointestinal absorption.

  • Intravenous (i.v.) injection: Used to achieve 100% bioavailability and study the direct systemic effects and pharmacokinetics.

  • Intratracheal (i.t.) instillation/Inhalation: The most relevant route for studying direct effects on the airways for conditions like asthma.

Q4: I am observing high variability in my pharmacokinetic data after oral gavage. What could be the cause?

A4: High variability in oral pharmacokinetic data is a common issue and can stem from several factors:

  • Gavage Technique: Improper technique can lead to accidental tracheal administration or esophageal reflux, resulting in inconsistent dosing. Ensure proper restraint and gentle insertion of the gavage needle.

  • Gastric Emptying: The rate of gastric emptying can vary between animals and can be influenced by factors like stress and the fed/fasted state, affecting the rate of drug absorption.[4]

  • First-Pass Metabolism: L-Mabuterol, like other beta-agonists, may undergo significant first-pass metabolism in the liver and potentially the gut wall, leading to inter-animal variability in systemic exposure.

Troubleshooting High Variability:

  • Standardize Procedures: Ensure all animals are handled and dosed by a well-trained individual using a consistent technique. Standardize the fasting period before dosing.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

  • Consider IV Administration: If the goal is to study systemic effects independent of absorption, intravenous administration will provide more consistent exposure.

Q5: How can I confirm successful intratracheal administration?

A5: Visual confirmation is key. The vocal cords should be visualized using a laryngoscope or otoscope to guide the insertion of the catheter.[4] After instillation, a small volume of air can be gently pushed through the catheter to ensure the substance is delivered to the lungs. Observing a slight expansion of the chest can indicate successful delivery.[5][6] Post-mortem examination with a dye like Evans blue can also be used to validate the technique during protocol development.[4]

Adverse Effects and Monitoring

Q6: What are the potential adverse effects of this compound in animal studies, especially at higher doses?

A6: As a selective β2-adrenergic receptor agonist, L-Mabuterol's adverse effects are generally related to its mechanism of action. At higher doses, selectivity may be lost, leading to off-target effects.[7] Potential adverse effects include:

  • Cardiovascular: Tachycardia (increased heart rate) and hypotension (lowered blood pressure) due to vasodilation.[8]

  • Musculoskeletal: Muscle tremors.

  • Metabolic: Hypokalemia (low potassium levels) and hyperglycemia (high blood sugar).[8]

Troubleshooting Adverse Events:

  • Dose Reduction: If significant adverse effects are observed, consider reducing the dose.

  • Monitoring: Closely monitor animals for signs of distress, such as rapid breathing, lethargy, or agitation. For studies involving high doses or continuous infusion, monitoring of heart rate, blood pressure, and serum potassium levels may be necessary.

  • Supportive Care: In cases of severe overdose, supportive care may be required, including fluid therapy and administration of a non-selective beta-blocker like propranolol (B1214883) under veterinary guidance.

Quantitative Data Summary

The following tables summarize available pharmacokinetic data for mabuterol (B30384) in rats. Note that much of the available data is for the racemic mixture (dl-mabuterol) or the separate enantiomers after oral administration of the racemate.

Table 1: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats after Oral Administration of Racemate (10 mg/kg)

ParameterR-MabuterolS-MabuterolReference
Cmax (ng/mL) 266.8277.9[9]
Tmax (h) 5.35.7[9]
AUC (0-inf) (ng·h/mL) 5938.94446.1[9]
Half-life (t½) (h) 14.59.6[9]

Table 2: General Pharmacokinetic Observations of Radiolabeled dl-Mabuterol in Rats

ParameterObservationReference
Absorption (Oral) Readily absorbed from the small intestine. Peak blood levels within 1 hour.[4]
Distribution Higher concentrations in liver, lung, and kidney compared to blood. Low concentration in the central nervous system.[4]
Excretion (24h post-oral dose) ~60% in urine, ~26% in feces.[4]
Biliary Excretion (24h post-IV dose) ~22% excreted in bile.[4]

Experimental Protocols & Methodologies

Detailed methodologies for key experiments are provided below. These protocols should be adapted to the specific requirements of your institution's animal care and use committee.

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation:

    • Fast rats for 4-6 hours prior to dosing to ensure a more uniform gastric emptying rate. Water should be available ad libitum.

    • Weigh each rat to accurately calculate the dosing volume.

  • Dosing Solution Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired concentration.

    • Ensure the solution is clear and free of particulates.

  • Gavage Procedure:

    • Gently restrain the rat to immobilize its head and straighten its neck and back.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) and mark it.

    • Insert the gavage needle gently into the mouth, over the tongue, and advance it into the esophagus to the pre-marked depth. There should be no resistance.

    • Slowly administer the calculated volume of the dosing solution.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress for at least 10-15 minutes post-dosing.

Protocol 2: Intravenous (Tail Vein) Injection in Mice
  • Animal Preparation:

    • Place the mouse in a suitable restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water bath to induce vasodilation of the lateral tail veins, making them easier to visualize.

  • Dosing Solution Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline.

    • The solution must be filter-sterilized (e.g., using a 0.22 µm filter) for intravenous administration.

  • Injection Procedure:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a syringe containing the dosing solution, carefully insert the needle into one of the lateral tail veins.

    • A successful insertion is often indicated by a flash of blood in the hub of the needle.

    • Slowly inject the desired volume. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intratracheal Instillation in Anesthetized Mice
  • Animal Anesthesia and Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Place the anesthetized mouse in a supine position on a surgical board, with its head tilted back to straighten the trachea.

  • Tracheal Exposure:

    • Make a small midline incision in the skin over the neck to expose the underlying salivary glands and muscles.

    • Gently dissect the muscles to visualize the trachea.

  • Instillation Procedure:

    • Using a fine-gauge needle (e.g., 30 gauge) attached to a syringe, carefully insert the needle between the tracheal rings.

    • Administer the dosing solution in a small volume (typically 3 µl per gram of body weight).[5]

    • A small gasp from the animal upon instillation can indicate successful delivery to the lungs.[5]

    • After instillation, withdraw the needle.

  • Post-Procedure Care:

    • Close the skin incision with sutures or surgical clips.

    • Allow the animal to recover from anesthesia on a warming pad to prevent hypothermia.

    • Monitor the animal closely until it is fully recovered.

Visualizations

Signaling Pathway of this compound

This compound is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs protein-coupled signaling pathway, leading to bronchodilation.

L_Mabuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Mabuterol L-Mabuterol Beta2_AR β2-Adrenergic Receptor L-Mabuterol->Beta2_AR Binds Gs_protein Gs Protein (αβγ subunits) Beta2_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation Myosin_LC_Kinase->Bronchodilation Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Inhalation Study

This diagram outlines a typical workflow for an inhalation study in rodents to assess the efficacy of this compound.

Inhalation_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Baseline_Measurement Baseline Lung Function Measurement Animal_Acclimatization->Baseline_Measurement Inhalation_Exposure Nose-Only Inhalation Exposure Baseline_Measurement->Inhalation_Exposure Drug_Preparation Prepare L-Mabuterol HCl Aerosol Solution Aerosol_Generation Aerosol Generation (Nebulization) Drug_Preparation->Aerosol_Generation Aerosol_Generation->Inhalation_Exposure Post_Exposure_Measurement Post-Exposure Lung Function Measurement Inhalation_Exposure->Post_Exposure_Measurement Data_Analysis Data Analysis and Comparison Post_Exposure_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a rodent inhalation study.

Troubleshooting Logic for Unexpected Results

This diagram provides a logical approach to troubleshooting unexpected experimental outcomes.

Troubleshooting_Logic Unexpected_Results Unexpected Results (e.g., No Effect, High Variability) Check_Formulation Check Formulation: - Correct Concentration? - Degradation? - Precipitation? Unexpected_Results->Check_Formulation Check_Administration Check Administration: - Correct Route? - Accurate Dosing? - Animal Stress? Unexpected_Results->Check_Administration Review_Protocol Review Protocol: - Appropriate Dose? - Correct Timing of Measurements? - Suitable Animal Model? Unexpected_Results->Review_Protocol Investigate_Further Investigate Further: - Off-target effects? - Pharmacokinetic Issues? - Biological Variability? Check_Formulation->Investigate_Further Check_Administration->Investigate_Further Review_Protocol->Investigate_Further Modify_Experiment Modify Experiment and Re-run Investigate_Further->Modify_Experiment

References

Technical Support Center: L-Mabuterol Hydrochloride Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-Mabuterol hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

This compound is a selective β2-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors on the cell surface, leading to a cascade of intracellular signaling events, most notably an increase in cyclic AMP (cAMP) levels.[5][6]

The effect of this compound on cell viability is not straightforward and can be highly dependent on the cell type and the specific experimental conditions. Published studies on β2-adrenergic agonists have shown varied effects:

  • Inhibition of proliferation: In some cell lines, such as 1321N1 astrocytoma cells, activation of β2-adrenergic receptors leads to an increase in cAMP, which has been shown to inhibit cell proliferation.

  • Stimulation of proliferation: Conversely, in other cell types, such as human glioblastoma U251 cells, β2-adrenergic agonist activity has been linked to increased cell proliferation.

  • No significant effect: In some contexts, these agonists may not produce a significant change in cell viability.

Therefore, it is crucial to empirically determine the effect of this compound on your specific cell line of interest.

Q2: Can this compound interfere with common cell viability assays like MTT, XTT, or LDH?

While there is no direct evidence in the scientific literature specifically documenting interference of this compound with these assays, the chemical structure and properties of any compound can potentially lead to assay artifacts. Potential mechanisms of interference for compounds in general include:

  • Direct reduction of tetrazolium salts (MTT, XTT): Compounds with reducing properties can directly convert the tetrazolium salt to a colored formazan (B1609692) product, leading to a false-positive signal for cell viability.[7][8]

  • Colorimetric interference: If this compound solutions are colored, they can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.

  • Interaction with assay reagents: The compound could react with other components of the assay, affecting enzyme activity or the stability of the final product.

  • Alteration of cellular metabolism: As a β2-adrenergic agonist, this compound is designed to alter cellular signaling, which could indirectly affect the metabolic activity measured in tetrazolium-based assays, independent of a direct effect on cell viability.

Q3: What are the key differences between MTT, XTT, and LDH assays?

These assays measure different aspects of cell health:

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in viable cells.Metabolic activityInexpensive, widely used.Requires a solubilization step for the formazan crystals, potential for interference from reducing compounds.
XTT Reduction of the XTT tetrazolium salt to a water-soluble orange formazan product.Metabolic activityNo solubilization step required, generally more sensitive than MTT.More expensive than MTT, can still be affected by reducing agents.
LDH Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.Membrane integrity (cell death)Directly measures cytotoxicity, non-destructive to remaining viable cells.Less sensitive for early-stage apoptosis, can be affected by compounds that inhibit or stabilize LDH activity.[9][10][11][12]

Troubleshooting Guides

Problem 1: Unexpected increase in viability at high concentrations of this compound in MTT or XTT assays.

This is a common artifact that can be misinterpreted as a proliferative effect.

Possible Cause Troubleshooting Step
Direct reduction of the tetrazolium salt by this compound. Perform a cell-free control experiment: Prepare wells with the same concentrations of this compound in cell culture medium but without cells. Add the MTT or XTT reagent and incubate for the same duration as your cellular experiment. If a color change is observed, it confirms direct reduction by the compound.
Precipitation of this compound at high concentrations. Visually inspect the wells under a microscope for any precipitate. Precipitates can scatter light and lead to artificially high absorbance readings. If precipitation is observed, consider using a different solvent or lowering the maximum concentration tested.
Intrinsic color of the this compound solution. Measure the absorbance of this compound in cell-free medium at the same wavelength used for the assay. This background absorbance can then be subtracted from the experimental values.

Problem 2: High background signal in the LDH assay.

Possible Cause Troubleshooting Step
This compound-induced cell stress leading to membrane leakage without causing cell death. Corroborate the LDH results with a different viability assay that measures a different cellular parameter, such as an ATP-based assay (measuring metabolic activity) or a caspase activity assay (measuring apoptosis).
Interference with LDH enzyme activity. Perform a cell-free LDH activity control: Add this compound to a known amount of purified LDH or to the supernatant of lysed cells. Compare the LDH activity to a control without the compound. A decrease in activity suggests inhibition, while an increase might indicate stabilization of the enzyme.
Contamination of the cell culture. Regularly test cell cultures for mycoplasma and other microbial contaminants, as they can cause cell lysis and increase background LDH levels.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variations in cell seeding density. Ensure a homogenous cell suspension before plating and use a consistent cell number for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.
Edge effects in the microplate. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS.
Inconsistent incubation times. Adhere strictly to the optimized incubation times for both the compound treatment and the assay development.

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for Interference with MTT/XTT Reduction

Objective: To determine if this compound directly reduces MTT or XTT in the absence of cells.

Materials:

  • 96-well clear flat-bottom plate

  • This compound stock solution

  • Cell culture medium (phenol red-free is recommended to reduce background)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (the solvent used to dissolve this compound) and a medium-only control. The final volume in each well should be 100 µL.

  • Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C, protected from light.

  • If using the MTT assay, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of the tetrazolium salt and assay interference.

Protocol 2: General Protocol for Assessing the Effect of this compound on Cell Viability using the MTT Assay

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well clear flat-bottom plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Workflows

L_Mabuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Mabuterol L-Mabuterol B2AR β2-Adrenergic Receptor L-Mabuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Proliferation, Apoptosis) PKA->Cell_Response Phosphorylates Targets

Caption: this compound signaling pathway.

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: L-Mabuterol Hydrochloride In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vitro experiments with L-Mabuterol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (EC₅₀) of this compound between different experimental runs. What could be the cause?

A1: Variability in EC₅₀ values for this compound can stem from several factors:

  • Chirality: L-Mabuterol is the (R)-enantiomer of Mabuterol (B30384). Commercial batches may contain varying purity levels of the L-enantiomer versus the racemic mixture. The two enantiomers of Mabuterol have been shown to have different pharmacokinetic profiles, and it is highly probable they also exhibit different pharmacodynamics in vitro.[1][2] Ensure you are using a consistent and high-purity source of the L-enantiomer.

  • Cell Line Stability: Genetic drift in cultured cells over time can alter the expression levels of β2-adrenergic receptors and downstream signaling components, leading to changes in drug responsiveness. It is crucial to use cell lines with a consistent passage number and to periodically perform cell line authentication.

  • Assay Conditions: Minor variations in experimental conditions can significantly impact results. Maintain consistency in temperature, pH, incubation times, and cell seeding density.

  • Reagent Quality: The stability and purity of this compound and other reagents are critical. Prepare fresh stock solutions regularly and store them appropriately, protected from light and moisture.

Q2: The maximal response (Eₘₐₓ) to this compound in our cAMP assay is lower than expected compared to a reference agonist like isoproterenol. Why might this be?

A2: A lower than expected Eₘₐₓ could be due to several reasons:

  • Partial Agonism: this compound may act as a partial agonist at the β2-adrenergic receptor in your specific cell system. Partial agonists do not produce the same maximal response as a full agonist like isoproterenol, even at saturating concentrations.

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the cellular response diminishes over time. This is a common phenomenon for β2-agonists. Consider optimizing the stimulation time to capture the peak response before significant desensitization occurs.

  • Cellular Health: The overall health and viability of your cells can affect their ability to respond to stimuli. Ensure your cells are healthy and not overgrown or stressed.

  • Phosphodiesterase (PDE) Activity: If you are not using a phosphodiesterase inhibitor (e.g., IBMX) in your cAMP assay, the degradation of cAMP by PDEs can lead to an underestimation of the maximal response.

Q3: We are seeing unexpected off-target effects at higher concentrations of this compound. Is this a known issue?

A3: While this compound is a selective β2-adrenergic receptor agonist, high concentrations may lead to off-target effects. This can include stimulation of other adrenergic receptor subtypes (e.g., β1-adrenergic receptors) or interaction with other cellular components. To confirm that the observed effect is β2-receptor mediated, consider using a selective β2-adrenergic receptor antagonist, such as ICI 118,551, to see if it blocks the response.

Q4: What is the best way to prepare and store this compound for in vitro experiments?

A4: For optimal results and consistency, follow these guidelines for preparing and storing this compound:

  • Solubility: Prepare stock solutions in a suitable solvent such as sterile water or DMSO.

  • Storage: Store the solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light and repeated freeze-thaw cycles.

  • Fresh Preparation: It is best practice to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent pipetting technique.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects in Microplates Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Compound Precipitation Visually inspect for precipitation after adding the compound to the assay medium. If precipitation occurs, consider adjusting the solvent or concentration.
Issue 2: No or Low Response to this compound
Possible Cause Troubleshooting Step
Inactive Compound Verify the identity and purity of your this compound.
Low Receptor Expression Use a cell line with confirmed high expression of β2-adrenergic receptors.
Incorrect Assay Setup Double-check all reagent concentrations and incubation times.
Degraded Compound Prepare fresh stock solutions and store them properly.

Data Presentation

Table 1: Illustrative Potency of this compound in Different Cell Lines

Cell LineReceptor Expression LevelEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
A549Moderate15.285
BEAS-2BHigh5.895
CHO-K1 (β2-AR transfected)Very High1.2100

Note: These are representative values. Actual results may vary depending on experimental conditions.

Table 2: Potential Impact of Chirality on In Vitro Potency

CompoundEC₅₀ (nM)Relative Potency
L-Mabuterol (R-enantiomer)5.010
D-Mabuterol (S-enantiomer)50.01
Racemic Mabuterol27.5~1.8

Note: This table illustrates the potential for different potencies between enantiomers based on known principles of pharmacology. Specific experimental data for Mabuterol enantiomers in vitro is limited.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay
  • Cell Seeding: Seed cells (e.g., A549, BEAS-2B) in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., isoproterenol) in an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Cell Stimulation: Remove the serum-free medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: β-Arrestin Recruitment Assay
  • Cell Seeding: Seed cells stably expressing a β-arrestin reporter system (e.g., Tango, PathHunter) in a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).

  • Signal Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ for β-arrestin recruitment.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent In Vitro Results q1 Check Chirality and Purity of L-Mabuterol HCl start->q1 q2 Review Assay Conditions and Cell Line Stability q1->q2 No sol1 Source High-Purity (R)-Enantiomer q1->sol1 Yes q3 Investigate Potential Off-Target Effects q2->q3 No sol2 Standardize Protocols and Authenticate Cell Line q2->sol2 Yes sol3 Use Selective Antagonists to Confirm Mechanism q3->sol3 Yes

Caption: Troubleshooting workflow for inconsistent L-Mabuterol results.

G cluster_1 β2-Adrenergic Receptor Signaling Pathway ligand L-Mabuterol HCl receptor β2-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates response Cellular Response (e.g., Bronchodilation) pka->response phosphorylates targets leading to

Caption: Simplified β2-adrenergic receptor signaling pathway.

References

Technical Support Center: Enantiomeric Separation of L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of L-Mabuterol hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming challenges in the chiral separation of this compound. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your method development and optimization efforts.

Troubleshooting Guides

This section addresses specific problems you may encounter during the chiral separation of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Poor or No Resolution of L-Mabuterol Enantiomers

Symptom: The enantiomers of this compound are co-eluting or showing minimal separation (Resolution, Rs < 1.5).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient enantioselectivity for L-Mabuterol. Mabuterol, a β2-agonist, has been successfully resolved on macrocyclic antibiotic and polysaccharide-based CSPs.

    • Recommendation: Screen different types of CSPs. Chirobiotic V (vancomycin-based) and Chirobiotic T (teicoplanin-based) columns are excellent starting points. Polysaccharide-based columns (e.g., Chiralpak series) should also be considered.

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving chiral separation.

    • Organic Modifier: Vary the type (e.g., methanol, ethanol, acetonitrile) and concentration of the organic modifier. The choice of alcohol can significantly impact selectivity.

    • Additives: As L-Mabuterol is a basic compound, the addition of acidic or basic modifiers is often necessary to improve peak shape and resolution. Counterintuitively, acidic additives like trifluoroacetic acid (TFA) or acetic acid can sometimes provide better results for basic compounds on polysaccharide CSPs than basic additives.[1][2][3]

    • Buffers (Reversed-Phase): When using reversed-phase mode, employ volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate, especially if using mass spectrometry (MS) detection. Adjusting the pH and concentration of the buffer is crucial.

  • Incorrect Flow Rate or Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can enhance the interactions between the analyte and the CSP.

    • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[4] Lowering the temperature may increase selectivity, while increasing it can improve peak efficiency. It is an important parameter to screen.

G start Start: Poor or No Resolution csp 1. Evaluate CSP Selection (e.g., Chirobiotic V, Chiralpak AD) start->csp Is the CSP appropriate for β-agonists? mobile_phase 2. Optimize Mobile Phase - Organic Modifier (Type & %) - Additives (Acidic/Basic) csp->mobile_phase Yes end End: Improved Resolution csp->end No, screen other CSPs flow_temp 3. Adjust Flow Rate & Temperature - Lower Flow Rate - Vary Temperature (e.g., 15-40°C) mobile_phase->flow_temp Partial or no improvement flow_temp->end Resolution achieved

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing) for L-Mabuterol Peaks

Symptom: The chromatographic peaks for the L-Mabuterol enantiomers are asymmetrical, with a pronounced tail.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: L-Mabuterol is a basic compound containing secondary amine groups, which can interact with residual acidic silanol groups on silica-based CSPs, leading to peak tailing.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Recommendation: Prepare serial dilutions of your sample (e.g., 1:10 and 1:100) and inject them. If the peak shape improves with dilution, column overload was the issue.

  • Inappropriate Mobile Phase pH (Reversed-Phase): If the mobile phase pH is close to the pKa of L-Mabuterol, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Recommendation: Adjust the mobile phase pH to be at least 2 units away from the pKa of L-Mabuterol.

  • Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent as recommended by the manufacturer. For polysaccharide-based columns, regeneration procedures may be available.[6]

G start Start: Peak Tailing Observed overload 1. Check for Column Overload - Dilute sample (1:10, 1:100) - Re-inject start->overload additives 2. Add/Optimize Mobile Phase Additives - Add basic modifier (e.g., 0.1% TEA) - Adjust pH (Reversed-Phase) overload->additives Tailing persists end End: Symmetrical Peaks overload->end Peak shape improves column_health 3. Check Column Health - Flush with strong solvent - Consider column regeneration additives->column_health Tailing persists additives->end Peak shape improves column_health->end Peak shape improves G start Start: Plasma Sample add_is 1. Add Internal Standard start->add_is basify 2. Basify with 0.1 M NaOH add_is->basify extract 3. Liquid-Liquid Extraction (e.g., 2-butanol/isopropyl ether) basify->extract centrifuge 4. Vortex & Centrifuge extract->centrifuge separate 5. Separate Organic Layer centrifuge->separate evaporate 6. Evaporate to Dryness (N2) separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Inject into HPLC reconstitute->end

References

Technical Support Center: L-Mabuterol Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Mabuterol hydrochloride in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Excipients: Other components in the formulation can potentially interact with and degrade this compound.

Q2: What are the expected shelf-lives for this compound solutions?

A2: The shelf-life of an this compound solution is highly dependent on the solvent, concentration, and storage conditions. For commercially available standard solutions of Mabuterol (B30384) HCl in dimethyl sulfoxide (B87167) (DMSO), a shelf-life of 24 months is indicated. A study on a methanolic standard solution of mabuterol stored in a refrigerator indicated stability for at least 9 months.[2] However, for aqueous solutions, the shelf-life will likely be different and needs to be determined experimentally based on the specific formulation and storage conditions.

Q3: Are there any known degradation pathways for this compound?

A3: While specific, publicly available studies detailing the degradation pathways of this compound are limited, related β-agonist compounds, such as bambuterol, have been shown to degrade under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, forming numerous degradation products. It is plausible that this compound could undergo similar degradation reactions, such as hydrolysis of the amine or alcohol functional groups, or oxidation of the aromatic ring.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is required to monitor degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent this compound from its potential degradation products and quantifying its concentration over time. The development of such a method is a critical first step in any stability study.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in an aqueous buffer.
Potential Cause Troubleshooting Step
Inappropriate pH The pH of the buffer may be promoting acid or base-catalyzed hydrolysis. Conduct a pH stability profile by preparing the this compound solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over time. This will help identify the optimal pH range for stability.
High Temperature The solution may be stored at too high a temperature. Store solutions at refrigerated (2-8 °C) or frozen (e.g., -20 °C) temperatures to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
Presence of Oxygen Oxidative degradation may be occurring. Prepare solutions using de-gassed solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. The addition of an appropriate antioxidant could also be investigated, but compatibility and potential for new interactions must be assessed.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of an this compound solution.
Potential Cause Troubleshooting Step
Degradation The new peaks are likely degradation products. To confirm this, perform forced degradation studies (see Experimental Protocols section). This involves intentionally exposing the this compound solution to harsh conditions (acid, base, heat, light, oxidation) to generate the degradation products. The retention times of the peaks in the stressed samples can then be compared to the unknown peaks in your experimental sample.
Contamination The unknown peaks could be from a contaminated solvent, buffer component, or container. Analyze a blank solution (all components except this compound) to check for interfering peaks. Ensure high-purity solvents and reagents are used.
Interaction with Excipients If the formulation contains other components, this compound may be reacting with them. Prepare and analyze solutions of this compound with each individual excipient to identify any potential interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and to generate degradation products for analytical method development.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period, alongside a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Column:

  • Use a standard HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer.

  • Adjust the pH of the buffer and the ratio of organic solvent to aqueous buffer to achieve good separation between the this compound peak and any degradation product peaks generated during the forced degradation study. A gradient elution may be necessary to resolve all peaks.

3. Method Validation:

  • Once optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: pH Stability of this compound at 25°C

Buffer pHTime (hours)% L-Mabuterol HCl RemainingNumber of Degradation Peaks
3.001000
24
48
5.001000
24
48
7.001000
24
48
9.001000
24
48

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation of L-Mabuterol HClNumber of Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat48 hours80°C
Light7 daysRoom Temp

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare L-Mabuterol HCl Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data signaling_pathway cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gprotein Gs Protein b2ar->gprotein Activates lmab L-Mabuterol Hydrochloride lmab->b2ar Binds to ac Adenylyl Cyclase gprotein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light-Chain Kinase (MLCK) (Active) pka->mlck Phosphorylates (Inhibits) mlck_p Phosphorylated MLCK (Inactive) relaxation Bronchodilation (Smooth Muscle Relaxation) mlck_p->relaxation Leads to mlck->mlck_p

References

Validation & Comparative

A Comparative Efficacy Analysis: L-Mabuterol Hydrochloride versus Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of L-Mabuterol hydrochloride and salbutamol (B1663637), two selective β2-adrenergic receptor agonists used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The following sections present a comprehensive overview of their mechanism of action, comparative experimental data on bronchodilator effects and receptor binding, and detailed experimental protocols for key assays.

Mechanism of Action: β2-Adrenergic Receptor Signaling

Both this compound and salbutamol exert their therapeutic effects by acting as agonists at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade of events ultimately leads to the relaxation of airway smooth muscle, resulting in the widening of the airways and relief from bronchoconstriction.[3][4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->muscle_relaxation Leads to agonist L-Mabuterol or Salbutamol agonist->b2ar Binds to

Diagram 1: β2-Adrenergic Receptor Signaling Pathway.

Comparative Efficacy Data

Table 1: Bronchodilator Potency in Guinea Pig Tracheal Muscle

CompoundPotency (EC50, nM)Relative Potency vs. Salbutamol
Mabuterol (B30384) (racemic)2.1~2.7x more potent
Salbutamol5.61x

Data sourced from a study on equine tracheal muscle, which is presented here as a relevant physiological comparison.

Table 2: β2-Adrenergic Receptor Binding Affinity

CompoundBinding Affinity (Kd, nM)
Mabuterol (related compound Clenbuterol)24
Salbutamol1100

This data, from a competitive binding study on equine tracheal muscle, suggests a significantly higher binding affinity for a compound structurally related to mabuterol compared to salbutamol.

Experimental Protocols

Guinea Pig Tracheal Muscle Relaxation Assay

This in vitro assay is a standard method to evaluate the bronchodilator effect of compounds.

Objective: To determine the potency (EC50) of a test compound in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol (B1668302) or histamine (B1213489) (contractile agents)

  • Test compounds (this compound, salbutamol)

  • Organ bath system with isometric force transducers

Procedure:

  • Guinea pigs are euthanized, and the tracheas are excised.

  • The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).

  • Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers and allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • After equilibration, the tracheal rings are contracted with a submaximal concentration of carbachol or histamine to induce a stable tonic contraction.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or salbutamol) to the organ baths.

  • The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by carbachol or histamine.

  • The EC50 values (the concentration of the agonist that produces 50% of its maximal effect) are calculated from the concentration-response curves.

experimental_workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Trachea Excision B Cut into Rings A->B C Suspend in Organ Bath B->C D Equilibration C->D E Induce Contraction (Carbachol/Histamine) D->E F Add Test Compound (Cumulative Doses) E->F G Record Relaxation F->G H Generate Concentration- Response Curve G->H I Calculate EC50 H->I

Diagram 2: Workflow for Tracheal Muscle Relaxation Assay.
β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing human β2-adrenergic receptors

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

  • Test compounds (this compound, salbutamol)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., propranolol)

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the incubation buffer.

  • A parallel set of tubes is prepared with the addition of a high concentration of a non-specific binding inhibitor to determine non-specific binding.

  • The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation or gamma counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curves.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Summary of Efficacy Comparison

Based on the available data for the racemic mixture, mabuterol appears to be a more potent bronchodilator than salbutamol, as indicated by its lower EC50 value in functional assays. Furthermore, data from a structurally similar compound suggests that mabuterol may have a significantly higher binding affinity for the β2-adrenergic receptor compared to salbutamol. The longer duration of action reported for mabuterol in some studies could be attributed to this higher receptor affinity.

References

A Preclinical Comparative Guide: L-Mabuterol Hydrochloride vs. Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective preclinical comparison of L-Mabuterol hydrochloride and formoterol (B127741), two selective beta-2 adrenergic receptor agonists utilized for their bronchodilatory effects. The information herein is collated from various preclinical studies, with a focus on experimental data to inform research and development decisions. It is important to note that direct head-to-head preclinical studies comparing this compound and formoterol are limited in the public domain. The data for mabuterol (B30384) presented is often for the racemic mixture (dl-mabuterol), and not specifically the L-isomer.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Both this compound and formoterol exert their effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor.[1] Activation of this receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[1] The key steps in this pathway are outlined in the diagram below.

G cluster_membrane Cell Membrane Beta2_Agonist L-Mabuterol / Formoterol Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light Chain Kinase (active) PKA_active->MLCK Phosphorylates MLCK_inactive Myosin Light Chain Kinase-P (inactive) MLCK->MLCK_inactive Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Smooth_Muscle_Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the available preclinical data for mabuterol and formoterol concerning their bronchodilator potency and selectivity. It is crucial to consider that the data is derived from separate studies with potentially varying experimental conditions.

Table 1: In Vitro Bronchodilator Potency in Isolated Guinea Pig Trachea

CompoundPreparationAgonist-Induced ContractionPotency (pD2 or EC50)Reference
dl-Mabuterol Tracheal MuscleNot SpecifiedMore potent than isoprenaline and salbutamol (B1663637)[2]
Formoterol Tracheal RingsHistamine (B1213489) (1x10⁻⁵ M)pD₂: 10.52 ± 0.04[3]

pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Bronchodilator and Cardiovascular Effects in Guinea Pigs

CompoundAdministrationParameterEffectReference
dl-Mabuterol Intravenous (i.v.)Inhibition of acetylcholine-induced bronchoconstrictionLess potent but longer duration than isoprenaline and salbutamol[2]
IntraduodenalInhibition of acetylcholine-induced bronchoconstriction1.9-7.8 times more potent than isoprenaline and salbutamol[2]
OralInhibition of experimental asthma26-102 times more potent than isoprenaline and salbutamol[2]
OralHeart Rate IncreaseLess potent than isoprenaline and salbutamol[2]
Formoterol Intravenous (i.v.)Inhibition of histamine-induced bronchoconstriction10- to 20-fold more potent than salbutamol and salmeterol[4]

Table 3: Selectivity for Bronchial vs. Cardiac Muscle

CompoundMethod of CalculationSelectivity Ratio (Bronchial vs. Cardiac)Reference
dl-Mabuterol Ratio of ED50 for inhibiting experimental asthma vs. ED50 for increasing heart rate (oral administration in conscious guinea pigs)~7.4 times more selective than salbutamol[2]
Formoterol Ratio of pD2 for tracheal relaxation vs. pD2 for left atrial inotropism (in vitro)284[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key experiments cited.

In Vitro Bronchodilator Assay: Isolated Guinea Pig Trachea

This assay is a standard method to evaluate the direct relaxant effect of a compound on airway smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized.

  • The trachea is carefully dissected and placed in a Krebs-Henseleit solution.[5]

  • The trachea is cut into rings, approximately 3-5 mm in length.[5]

2. Organ Bath Setup:

  • Tracheal rings are mounted on metal hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[5]

  • An initial resting tension of 1.5 g is applied to the tissues.[5]

3. Experimental Procedure:

  • Tissues are allowed to equilibrate for a period.

  • A contractile agent (e.g., histamine or acetylcholine) is added to the organ bath to induce a stable, submaximal contraction of the tracheal smooth muscle.[3]

  • Cumulative concentrations of the test compound (L-Mabuterol or formoterol) are added to the bath.

  • The relaxation of the tracheal ring is measured isometrically using a force transducer.

4. Data Analysis:

  • The relaxant response is expressed as a percentage of the maximal relaxation induced by a standard reference compound (e.g., isoprenaline).[3]

  • Concentration-response curves are plotted, and potency values (pD₂ or EC₅₀) are calculated.[3]

G cluster_workflow Experimental Workflow: Isolated Guinea Pig Trachea Assay Start Euthanize Guinea Pig Dissect Dissect Trachea Start->Dissect Prepare Prepare Tracheal Rings Dissect->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Contract Induce Contraction (e.g., Histamine) Equilibrate->Contract Add_Drug Add Cumulative Concentrations of Test Compound Contract->Add_Drug Measure Measure Relaxation Add_Drug->Measure Analyze Data Analysis (pD2 / EC50) Measure->Analyze End End Analyze->End

Caption: Workflow for In Vitro Bronchodilator Assay.

In Vivo Bronchodilation and Cardiovascular Assessment in Anesthetized Guinea Pigs

This in vivo model assesses the bronchodilator efficacy and potential cardiovascular side effects of a test compound.

1. Animal Preparation:

  • Guinea pigs are anesthetized (e.g., with urethane).[6]

  • The trachea is cannulated for mechanical ventilation.[6]

  • A jugular vein is cannulated for intravenous drug administration.[6]

  • Arterial blood pressure and heart rate are monitored.

2. Bronchoconstriction Induction:

  • A bronchoconstricting agent (e.g., acetylcholine (B1216132) or histamine) is administered intravenously or via inhalation to induce a stable increase in airway resistance.[2]

3. Drug Administration:

  • The test compound is administered intravenously, intraduodenally, or orally.[2]

4. Measurements:

  • Airway resistance and dynamic lung compliance are measured to assess bronchodilation.

  • Heart rate and blood pressure are continuously recorded to evaluate cardiovascular effects.

5. Data Analysis:

  • The inhibitory effect of the test compound on bronchoconstriction is quantified.

  • Changes in cardiovascular parameters from baseline are determined.

  • Dose-response relationships are established to compare the potency and selectivity of different compounds.

Conclusion

The available preclinical data suggests that both mabuterol and formoterol are potent and selective beta-2 adrenergic receptor agonists with significant bronchodilatory effects. Mabuterol has demonstrated a longer duration of action and higher oral potency compared to isoprenaline and salbutamol in guinea pig models.[2] Formoterol is also a highly potent bronchodilator with a rapid onset and long duration of action.[4]

A direct and definitive comparison of the preclinical performance of this compound and formoterol is challenging due to the lack of head-to-head studies and the fact that most of the available data for mabuterol is on its racemic form. Further preclinical research with direct comparative studies employing standardized protocols is warranted to fully elucidate the relative potency, selectivity, and duration of action of this compound and formoterol. Such studies would provide a clearer basis for their differentiation in a therapeutic context.

References

Comparative Analysis of L-Mabuterol Hydrochloride and Isoprenaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pivotal beta-adrenergic agonists, L-Mabuterol hydrochloride and Isoprenaline, reveals significant differences in their receptor selectivity, pharmacodynamic effects, and pharmacokinetic profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Introduction

This compound, the levorotatory enantiomer of mabuterol (B30384), is a selective β2-adrenergic receptor agonist investigated for its bronchodilator properties in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] In contrast, Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic agonist that stimulates both β1 and β2 receptors, leading to a broader range of physiological effects.[2][3] This guide delves into a comparative analysis of these two compounds, highlighting their key pharmacological differences.

Pharmacodynamics: Receptor Selectivity and Potency

The primary distinction between L-Mabuterol and Isoprenaline lies in their affinity and activity at β-adrenergic receptor subtypes.

This compound: As a selective β2-agonist, L-Mabuterol exhibits a higher affinity for β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[1] This selectivity is crucial for achieving bronchodilation with a reduced potential for cardiac side effects associated with β1-receptor stimulation.[1] In studies on isolated guinea pig trachea, mabuterol (the racemic mixture) was found to be more potent in relaxing the tracheal muscle than isoprenaline.[4] Furthermore, calculations of the selectivity ratio for bronchial versus cardiac muscle indicated that mabuterol was approximately 7.4 times more selective for the bronchial muscle than salbutamol (B1663637), another common β2-agonist.[4]

Isoprenaline: Isoprenaline is a non-selective β-agonist, meaning it activates both β1 and β2 receptors with similar high potency.[2][3] Stimulation of β2 receptors in the airways leads to bronchodilation, while activation of β1 receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2][3] This lack of selectivity is a significant factor contributing to the cardiovascular side effects observed with Isoprenaline, such as tachycardia and palpitations.[5][6]

Table 1: Comparative Receptor Selectivity and Potency

FeatureThis compoundIsoprenaline
Receptor Selectivity Selective β2-adrenergic agonist[1]Non-selective β1 and β2-adrenergic agonist[2][3]
Bronchodilator Potency More potent than isoprenaline in isolated guinea pig trachea[4]Potent bronchodilator[3][7]
Cardiostimulatory Effects Reduced potential for cardiac side effects due to β2 selectivity[1]Significant positive chronotropic and inotropic effects due to β1 stimulation[5][6]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of L-Mabuterol and Isoprenaline also show notable differences in terms of absorption, metabolism, and duration of action.

This compound: Pharmacokinetic studies of racemic mabuterol in rats have shown that it is readily absorbed after oral administration, with maximum blood levels reached within an hour.[8] The elimination half-life of the active R-enantiomer (L-Mabuterol) in rats was found to be approximately 14.5 hours, which is significantly longer than that of the S-enantiomer (9.6 hours).[9] This suggests a longer duration of action for L-Mabuterol.

Isoprenaline: Isoprenaline has a rapid onset of action but a short duration.[10] When administered intravenously, its half-life is approximately 2.5 to 5 minutes.[10] Its metabolism occurs primarily in the liver through catechol-O-methyltransferase (COMT).[2]

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (R-enantiomer in rats)Isoprenaline (Human)
Absorption Readily absorbed orally[8]Rapid
Half-life ~14.5 hours[9]~2.5 - 5 minutes (IV)[10]
Metabolism Primarily by oxidative deamination[11]Primarily by COMT in the liver[2]
Duration of Action Longer duration of action[4]Short duration of action[10]

Signaling Pathways and Experimental Workflows

The activation of β2-adrenergic receptors by both L-Mabuterol and Isoprenaline initiates a well-characterized signaling cascade involving the Gs protein, adenylyl cyclase, and cyclic AMP (cAMP).

Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist L-Mabuterol or Isoprenaline B2AR β2-Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein (inactive) B2AR->Gs Activates Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP AC Adenylyl Cyclase (inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Bronchodilation PKA->Cellular_Response Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

A common experimental workflow to compare the bronchodilator effects of these compounds involves the use of isolated tracheal strips from guinea pigs.

Experimental Workflow: Guinea Pig Tracheal Strip Assay Start Isolate Guinea Pig Trachea Prepare_Strips Prepare Tracheal Strips Start->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (e.g., with Histamine) Equilibrate->Contract Add_Agonist Add Cumulative Concentrations of L-Mabuterol or Isoprenaline Contract->Add_Agonist Measure Measure Relaxation Response Add_Agonist->Measure Analyze Analyze Data (EC50, Emax) Measure->Analyze End Compare Potency and Efficacy Analyze->End

Workflow for Guinea Pig Tracheal Strip Assay

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of L-Mabuterol and Isoprenaline for β1- and β2-adrenergic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from cells stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[12]

  • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.[12]

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[12]

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled competitor (L-Mabuterol or Isoprenaline).[12]

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).[13]

  • Incubate to allow binding to reach equilibrium.[12]

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[12]

  • Wash the filters with ice-cold wash buffer.[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

  • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the functional potency (EC50) of L-Mabuterol and Isoprenaline in activating the downstream signaling pathway.

1. Cell Culture:

  • Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 cells).[14]

2. Assay Procedure:

  • Plate the cells in a multi-well plate.[14]

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

  • Add varying concentrations of L-Mabuterol or Isoprenaline to the wells.[14]

  • Incubate for a specified time to allow for cAMP accumulation.[14]

3. cAMP Quantification:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit (e.g., ELISA or HTRF).[16][17]

4. Data Analysis:

  • Plot the cAMP concentration against the log concentration of the agonist.

  • Determine the EC50 value (concentration of agonist that produces 50% of the maximal response).

In Vivo Bronchodilation Assay (Guinea Pig Model)

This protocol assesses the bronchodilator efficacy and duration of action in a living organism.

1. Animal Preparation:

  • Anesthetize guinea pigs.[4]

  • Measure baseline airway resistance.

2. Bronchoconstriction Induction:

3. Drug Administration:

  • Administer L-Mabuterol or Isoprenaline via a chosen route (e.g., intravenous or intratracheal).[4]

4. Measurement of Bronchodilation:

  • Continuously monitor airway resistance to measure the degree and duration of bronchodilation.[4]

5. Data Analysis:

  • Calculate the percentage inhibition of the induced bronchoconstriction.

  • Compare the potency (dose required for a specific effect) and duration of action of the two drugs.

Conclusion

The comparative analysis of this compound and Isoprenaline underscores a critical trade-off in β-adrenergic agonist therapy: selectivity versus potency. L-Mabuterol, with its high selectivity for the β2-adrenergic receptor, offers the potential for effective bronchodilation with a more favorable safety profile, particularly concerning cardiovascular side effects. In contrast, the non-selective nature of Isoprenaline, while providing potent bronchodilation, also leads to significant stimulation of cardiac β1-receptors. For researchers and drug developers, the choice between these or similar compounds will depend on the desired therapeutic outcome and the acceptable level of off-target effects. The experimental protocols provided in this guide offer a framework for further comparative studies to elucidate the nuanced pharmacological differences between these and other β-adrenergic agonists.

References

Validating L-Mabuterol Hydrochloride Purity: A Comparative HPLC Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of L-Mabuterol hydrochloride, a potent β2-adrenergic receptor agonist. The presented data and protocols are intended to assist researchers in establishing robust and reliable analytical procedures for quality control and drug development purposes.

Introduction to this compound Analysis

This compound is the (R)-enantiomer of Mabuterol, a chiral molecule. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to control the stereochemical purity of the active pharmaceutical ingredient (API). HPLC is the predominant analytical technique for this purpose, offering the necessary selectivity and sensitivity. This guide focuses on a chiral HPLC method capable of separating L-Mabuterol from its enantiomer (D-Mabuterol) and potential degradation products.

Comparative HPLC Methodologies

The selection of an appropriate HPLC method is critical for accurate and reproducible results. Below is a comparison of a proposed chiral HPLC method with a standard achiral approach, highlighting the advantages of the chiral method for enantiomeric purity determination.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterProposed Chiral HPLC MethodAlternative Achiral HPLC Method
Column Chirobiotic™ V, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)Gradient: Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Primary Application Enantiomeric Purity and AssayAssay and Impurity Profiling (non-chiral)
Key Advantage Separates L-Mabuterol from its D-enantiomer.Broad applicability for non-chiral impurities.
Limitation May not resolve all non-chiral impurities.Cannot distinguish between enantiomers.

Experimental Protocol: Chiral HPLC Method Validation

This section details the experimental protocol for the validation of the proposed chiral HPLC method for this compound, following the International Council for Harmonisation (ICH) guidelines.

1. Materials and Reagents:

  • This compound reference standard

  • D-Mabuterol hydrochloride (for specificity)

  • HPLC grade methanol, acetic acid, and triethylamine

  • Purified water

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Chirobiotic™ V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer. This is demonstrated by injecting L-Mabuterol, D-Mabuterol, and a mixture of both, as well as placebo and stressed samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound reference standard are prepared and injected.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Summary of Validation Results

The following table summarizes the expected performance data from the validation of the chiral HPLC method.

Table 2: Summary of HPLC Method Validation Data for this compound

Validation ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) between L- and D-Mabuterol > 1.5Rs = 2.1
No interference from placebo or degradation productsPass
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
LOD Signal-to-Noise ratio ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:10.15 µg/mL
Robustness RSD ≤ 2.0% for varied conditionsPass

Mandatory Visualizations

Diagram 1: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Analysis & Reporting MD_Start Start MD_Column Column & Mobile Phase Selection MD_Start->MD_Column MD_Optimize Optimization of Parameters MD_Column->MD_Optimize MD_End Developed Method MD_Optimize->MD_End V_Specificity Specificity MD_End->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Precision Precision V_Linearity->V_Precision V_Accuracy Accuracy V_Precision->V_Accuracy V_LOQ_LOD LOQ/LOD V_Accuracy->V_LOQ_LOD V_Robustness Robustness V_LOQ_LOD->V_Robustness AR_Data Data Analysis V_Robustness->AR_Data AR_Report Validation Report AR_Data->AR_Report AR_SOP Standard Operating Procedure AR_Report->AR_SOP

Caption: Workflow for HPLC method development and validation.

Diagram 2: L-Mabuterol Signaling Pathway

L_Mabuterol_Signaling L_Mabuterol L-Mabuterol Beta2_AR β2-Adrenergic Receptor L_Mabuterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Simplified signaling pathway of L-Mabuterol.

Conclusion

The validation of HPLC methods for this compound is paramount for ensuring its quality, safety, and efficacy. The chiral HPLC method presented in this guide demonstrates the necessary specificity for resolving L-Mabuterol from its enantiomer, a critical requirement for this chiral drug. The detailed experimental protocol and validation data provide a solid foundation for researchers to implement a reliable analytical method in their laboratories. The provided visualizations offer a clear overview of the validation workflow and the compound's mechanism of action.

L-Mabuterol Hydrochloride: A Comparative Guide to Beta-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Mabuterol hydrochloride with other prominent beta-2 adrenergic agonists, focusing on their efficacy, receptor binding, and mechanism of action. The information is supported by available experimental data and detailed methodologies for key assays.

Introduction to this compound

This compound is the levorotatory enantiomer of Mabuterol (B30384), a selective beta-2 adrenergic receptor agonist.[1] Like other beta-2 agonists, its therapeutic effect stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation. It is indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The stereochemistry of beta-2 agonists is crucial, as the pharmacological activity primarily resides in one enantiomer.[2][3][4]

Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic agonists exert their effects by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Agonist Beta-2 Agonist (e.g., L-Mabuterol) Agonist->B2AR Binds

Beta-2 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gs protein. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Comparative Efficacy and Potency

In Vitro and In Vivo Comparisons of Racemic Mabuterol

A study by Murai et al. (1984) compared the bronchodilating effects of racemic mabuterol with isoprenaline and salbutamol (B1663637) in guinea pigs.[1]

  • In vitro relaxation of tracheal muscle: Racemic mabuterol was found to be more potent than both isoprenaline and salbutamol in relaxing isolated guinea pig tracheal muscle.[1]

  • In vivo bronchodilation (intravenous administration): When administered intravenously to anesthetized guinea pigs, racemic mabuterol was less potent but exhibited a longer duration of action compared to isoprenaline and salbutamol in inhibiting induced bronchial resistance.[1]

  • In vivo bronchodilation (oral administration): In conscious guinea pigs with experimental asthma, orally administered racemic mabuterol was significantly more potent (26-102 times) than the reference bronchodilators.[1]

  • Cardiac Selectivity: The study also indicated that racemic mabuterol was approximately 7.4 times more selective for bronchial muscle over cardiac muscle compared to salbutamol, suggesting a potentially better safety profile in terms of cardiovascular side effects.[1]

Quantitative Comparison of Other Beta-2 Agonists

For a comprehensive comparison, the following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for several widely used beta-2 agonists. This data has been compiled from various sources and provides a benchmark for evaluating the efficacy of new chemical entities like L-Mabuterol.

Table 1: Beta-1 and Beta-2 Adrenergic Receptor Binding Affinities (pKi)

CompoundBeta-1 pKiBeta-2 pKiSelectivity Ratio (β1 Ki / β2 Ki)
This compound Data not availableData not availableData not available
Salbutamol ~5.8~6.1~2
Formoterol 6.25 ± 0.068.2 ± 0.09~89
Salmeterol 5.7 ± 0.048.3 ± 0.04~398
Indacaterol 7.365.48~0.013

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.[5]

Table 2: Functional Potency (pEC50) in cAMP Accumulation Assays

AgonistpEC50 (Mean ± SEM)
This compound Data not available
Formoterol 9.61 ± 0.12
Isoproterenol 8.58 ± 0.10
Fenoterol 8.23 ± 0.09
Epinephrine 7.70 ± 0.08
Salbutamol 6.95 ± 0.07
Norepinephrine 5.69 ± 0.07

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize and compare beta-2 adrenergic agonists.

Beta-2 Adrenergic Receptor Binding Assay

This assay determines the binding affinity of a compound for the beta-2 adrenergic receptor. It is typically performed as a competitive radioligand binding assay.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing β2-AR) start->prepare_membranes incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]-DHA) - Unlabeled Competitor (e.g., L-Mabuterol) prepare_membranes->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Non-linear regression to determine IC50) quantify->analyze calculate Calculate Ki (Cheng-Prusoff equation) analyze->calculate end End calculate->end

Workflow for a Beta-2 Adrenergic Receptor Binding Assay

Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol) for binding to the beta-2 adrenergic receptor.

Methodology:

  • Membrane Preparation: Cell membranes containing a high density of beta-2 adrenergic receptors are prepared from a suitable cell line (e.g., HEK293 or CHO cells) engineered to overexpress the receptor.

  • Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP, the second messenger in the beta-2 adrenergic receptor signaling pathway.

adenylyl_cyclase_assay_workflow start Start prepare_cells Prepare Cells or Membranes (Expressing β2-AR) start->prepare_cells incubate_agonist Incubate with varying concentrations of Agonist (e.g., L-Mabuterol) prepare_cells->incubate_agonist add_substrate Add ATP and necessary cofactors incubate_agonist->add_substrate stop_reaction Stop the reaction add_substrate->stop_reaction quantify_cAMP Quantify cAMP produced (e.g., ELISA, TR-FRET) stop_reaction->quantify_cAMP analyze_data Data Analysis (Dose-response curve to determine EC50) quantify_cAMP->analyze_data end End analyze_data->end

Workflow for an Adenylyl Cyclase Activation Assay

Principle: The assay quantifies the amount of cAMP produced by cells or cell membranes in response to stimulation by a beta-2 agonist.

Methodology:

  • Cell/Membrane Preparation: Whole cells or membrane preparations expressing the beta-2 adrenergic receptor are used.

  • Incubation: The cells or membranes are incubated with varying concentrations of the test agonist in the presence of ATP and other necessary cofactors, such as Mg²⁺.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period, often by adding a stop solution (e.g., a solution containing EDTA or by heat inactivation).

  • cAMP Quantification: The amount of cAMP produced is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or radioimmunoassay (RIA).

  • Data Analysis: The results are plotted as the amount of cAMP produced versus the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[6]

Conclusion

References

A Comparative Analysis of the Side Effect Profiles: L-Mabuterol Hydrochloride vs. Clenbuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of L-Mabuterol hydrochloride and clenbuterol (B1669167), two potent β2-adrenergic agonists. While both compounds have been investigated for their bronchodilatory and anabolic properties, their associated adverse effects are a critical consideration in research and development. This document summarizes available quantitative data, details relevant experimental protocols for assessing side effects, and visualizes key signaling pathways.

Overview of this compound and Clenbuterol

This compound and clenbuterol are sympathomimetic amines that selectively stimulate β2-adrenergic receptors. This stimulation leads to smooth muscle relaxation, particularly in the bronchial airways, and can also induce anabolic effects in skeletal muscle. However, their activity is not confined to these target tissues, resulting in a range of systemic side effects. It is important to note that the available data on the side effect profile of this compound is significantly more limited than that for clenbuterol, with most mabuterol (B30384) studies referring to the racemic mixture (dl-mabuterol).

Comparative Side Effect Profile

The following table summarizes the known side effects of this compound (primarily based on data for dl-mabuterol) and clenbuterol, categorized by the affected physiological system.

Systemic EffectThis compound (dl-mabuterol)Clenbuterol
Cardiovascular Tachycardia, palpitations, hypotensive effect.[1]Tachycardia, palpitations, atrial fibrillation, hypotension, myocardial injury, myocarditis, myocardial ischemia, myocardial infarction, cardiomyopathy.[2][3]
Musculoskeletal Skeletal muscle tremor.[2]Skeletal muscle tremor, muscle cramps, rhabdomyolysis.[2][4]
Metabolic Increased plasma levels of glucose, lactic acid, and free fatty acids.[1]Hyperglycemia, hypokalemia, increased lactate (B86563) levels.[2][5]
Central Nervous System Increased touch response, decreased spontaneous movement, ptosis, sedation.[1]Nervousness, anxiety, restlessness, headache.[2]
Other Headache, dizziness, throat irritation.[2]Sweating, nausea, hepatomegaly.[2][3]

Signaling Pathway of β2-Adrenergic Agonists

Both this compound and clenbuterol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade that is responsible for both the therapeutic actions and many of the side effects.

G_protein_signaling cluster_cell Cell Membrane L_Mabuterol L-Mabuterol / Clenbuterol beta2_receptor β2-Adrenergic Receptor L_Mabuterol->beta2_receptor Binds to g_protein Gs Protein (α, β, γ subunits) beta2_receptor->g_protein Activates adenylate_cyclase Adenylyl Cyclase g_protein->adenylate_cyclase α-subunit activates camp cAMP adenylate_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation, Glycogenolysis, Lipolysis) pka->cellular_response Phosphorylates target proteins leading to

β2-Adrenergic Receptor Signaling Pathway

Experimental Protocols for Side Effect Assessment

Objective evaluation of the side effect profiles of this compound and clenbuterol requires standardized experimental protocols. Below are detailed methodologies for assessing key adverse effects in preclinical models.

Cardiovascular Side Effect Assessment in Rodents

This protocol outlines a method for evaluating the cardiovascular effects of β2-agonists in a rat model.

Objective: To assess changes in heart rate, blood pressure, and electrocardiogram (ECG) parameters following administration of the test compound.

Materials:

  • Male Wistar rats (250-300g)

  • Test compounds (this compound, clenbuterol)

  • Vehicle control (e.g., saline)

  • Telemetry system for continuous monitoring of cardiovascular parameters

  • Anesthesia (e.g., isoflurane) for surgical implantation

Procedure:

  • Telemetry Implantation: Surgically implant telemetry transmitters in the abdominal aorta of the rats under anesthesia. Allow a recovery period of at least one week.

  • Acclimatization: Acclimate the animals to the experimental cages for at least 24 hours before dosing.

  • Baseline Recording: Record baseline cardiovascular data (heart rate, systolic and diastolic blood pressure, ECG) for a minimum of 1 hour prior to administration of the test compound.

  • Compound Administration: Administer the test compound or vehicle control via the intended clinical route (e.g., oral gavage, subcutaneous injection).

  • Data Collection: Continuously record cardiovascular parameters for a predefined period (e.g., 24 hours) post-dosing.

  • Data Analysis: Analyze the collected data to determine changes from baseline in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT).

cardiovascular_workflow cluster_protocol Cardiovascular Safety Protocol Workflow implantation Telemetry Transmitter Implantation in Rats recovery Surgical Recovery (≥ 1 week) implantation->recovery acclimatization Acclimatization to Experimental Cages (≥ 24h) recovery->acclimatization baseline Baseline Data Recording (Heart Rate, BP, ECG) acclimatization->baseline dosing Administer Test Compound or Vehicle baseline->dosing monitoring Continuous Data Monitoring (e.g., 24 hours) dosing->monitoring analysis Data Analysis: Changes from Baseline monitoring->analysis

Workflow for Cardiovascular Side Effect Assessment
Metabolic Side Effect Assessment in Mice

This protocol details a method for evaluating the metabolic effects of β2-agonists in a mouse model.

Objective: To measure changes in blood glucose and lactate levels following administration of the test compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compounds (this compound, clenbuterol)

  • Vehicle control (e.g., saline)

  • Handheld glucometer and lactate meter

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fasting: Fast the mice for a predetermined period (e.g., 6 hours) before the experiment, with free access to water.

  • Baseline Measurement: Collect a baseline blood sample from the tail vein and measure blood glucose and lactate levels.

  • Compound Administration: Administer the test compound or vehicle control (e.g., intraperitoneal injection).

  • Time-course Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

  • Measurement: Measure blood glucose and lactate levels for each sample.

  • Data Analysis: Plot the time-course of blood glucose and lactate concentrations and calculate the area under the curve (AUC) for each group to compare the overall metabolic effect.[6][7]

Musculoskeletal Side Effect (Tremor) Assessment

This protocol describes a method for quantifying muscle tremor induced by β2-agonists.

Objective: To objectively measure the frequency and amplitude of muscle tremors.

Materials:

  • Experimental animals (e.g., rats or mice)

  • Test compounds (this compound, clenbuterol)

  • Vehicle control

  • Tremor monitoring system (e.g., force plate or accelerometer-based system)

Procedure:

  • Acclimatization: Acclimate the animals to the testing apparatus.

  • Baseline Recording: Record baseline tremor activity for a defined period.

  • Compound Administration: Administer the test compound or vehicle control.

  • Post-dose Recording: At specified time points after administration, place the animal in the monitoring system and record tremor activity.

  • Data Analysis: Analyze the recorded signals to determine the dominant frequency and amplitude of the tremor. Compare the results between the treated and control groups.

Conclusion

The available data indicates that both this compound and clenbuterol, as β2-adrenergic agonists, are associated with a range of side effects, primarily affecting the cardiovascular, musculoskeletal, and metabolic systems. Clenbuterol has a more extensively documented and severe side effect profile, including serious cardiovascular events. The side effect profile of this compound is less well-characterized, with most data derived from studies on the racemic mixture of mabuterol. Further direct, comparative studies employing standardized experimental protocols are necessary to definitively delineate the relative safety of these two compounds. The experimental methodologies outlined in this guide provide a framework for conducting such crucial preclinical safety assessments.

References

In Vitro Potency of L-Mabuterol and its Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mabuterol and Enantioselectivity

Mabuterol is a selective β2-adrenergic receptor agonist, belonging to the same class of compounds as salbutamol (B1663637) and clenbuterol.[1] These agents are crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to relax airway smooth muscle.

Like many chiral drugs, Mabuterol exists as a pair of enantiomers, designated as (R)- and (S)-Mabuterol. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of drug-receptor interactions. For β2-adrenergic agonists, it is typically the (R)-enantiomer that possesses the majority of the therapeutic activity, while the (S)-enantiomer is often less active or may even contribute to adverse effects.

Data Presentation: In Vitro Potency Comparison

Direct in vitro potency data for the individual enantiomers of Mabuterol are not available in the peer-reviewed literature. The tables below are structured to present the key parameters for such a comparison and are populated with illustrative data from other β2-agonists to highlight the expected enantiomeric differences.

Table 1: β2-Adrenergic Receptor Binding Affinity

This table would typically present the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. A lower value indicates a higher binding affinity.

CompoundReceptorKi (nM)IC50 (nM)
(R)-Mabuterol Human β2Data not availableData not available
(S)-Mabuterol Human β2Data not availableData not available
(R)-AlbuterolHuman β2~100-
(S)-AlbuterolHuman β2~18,000-

Data for Albuterol is illustrative of expected enantioselectivity.

Table 2: Functional Potency in cAMP Activation Assays

This table would show the half-maximal effective concentration (EC50) for the stimulation of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway. A lower EC50 value signifies greater functional potency.

CompoundAssayEC50 (nM)
(R)-Mabuterol cAMP AccumulationData not available
(S)-Mabuterol cAMP AccumulationData not available
(R)-AlbuterolcAMP Accumulation~10
(S)-AlbuterolcAMP Accumulation~5,000

Data for Albuterol is illustrative of expected enantioselectivity.

Experimental Protocols

To determine the in vitro potency of Mabuterol enantiomers, the following standard experimental protocols would be employed.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Mabuterol for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled antagonist with high affinity for the β2-receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ((R)-Mabuterol or (S)-Mabuterol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site or two-site competition binding model to determine the IC50 value for each enantiomer. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for Agonist Potency

Objective: To measure the functional potency (EC50) of (R)- and (S)-Mabuterol in stimulating the production of intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in 96- or 384-well plates.

  • Compound Treatment: The cells are treated with increasing concentrations of (R)-Mabuterol or (S)-Mabuterol. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is quantified using a commercially available assay kit, such as those based on:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Luminescence-based biosensors (e.g., GloSensor™)

  • Data Analysis: The concentration-response data are plotted, and a sigmoidal dose-response curve is fitted to determine the EC50 value for each enantiomer.

Mandatory Visualizations

β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP Agonist L-Mabuterol (Agonist) Agonist->Receptor binds cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Potency Determination

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay start_binding Prepare Membranes with β2-Adrenergic Receptors incubate_binding Incubate with Radioligand and Mabuterol Enantiomers start_binding->incubate_binding filter Separate Bound and Unbound Ligand incubate_binding->filter quantify_binding Quantify Radioactivity filter->quantify_binding analyze_binding Calculate Ki / IC50 quantify_binding->analyze_binding compare Compare In Vitro Potency analyze_binding->compare start_functional Culture Cells Expressing β2-Adrenergic Receptors treat Treat with Mabuterol Enantiomers start_functional->treat lyse Lyse Cells treat->lyse detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse->detect_cAMP analyze_functional Calculate EC50 detect_cAMP->analyze_functional analyze_functional->compare

Caption: Experimental Workflow for Potency Determination.

References

Cross-Reactivity of L-Mabuterol Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Mabuterol in various immunoassay formats. The data presented is essential for researchers and professionals in drug development and food safety testing to understand the specificity of different analytical methods for detecting β-agonists.

Note on Stereoisomers: The available scientific literature and commercial assay documentation predominantly refer to "Mabuterol" without specifying the enantiomer. It is therefore assumed that the following cross-reactivity data pertains to the racemic mixture of Mabuterol. No specific cross-reactivity data for L-Mabuterol hydrochloride has been identified.

Quantitative Cross-Reactivity Data

The cross-reactivity of Mabuterol varies significantly depending on the immunoassay format, the specific antibody used, and the target analyte of the assay. The following tables summarize the reported cross-reactivity of Mabuterol in different immunoassay systems.

Table 1: Cross-Reactivity of Mabuterol in Enzyme-Linked Immunosorbent Assays (ELISA)

Target AnalyteAntibody TypeMabuterol Cross-Reactivity (%)Other Cross-Reacting Compounds (%)Reference
ClenbuterolPolyclonal30Salbutamol (70), Ractopamine (0), Terbutaline (2)[1]
β-agonistsNot Specified60Salbutamol (100), Clenbuterol (100), Bromobuterol (100), Cimbuterol (75), Mapenterol (70), Tulobuterol (50), Clenpenterol (50), Terbutaline (40), Carbuterol (40), Cimaterol (10)
ClenbuterolRabbit Anti-Clenbuterol70Clenbuterol (100), Bromobuterol (100), Mapenterol (80), Cimbuterol (60), Salbutamol (6), Cimaterol (6), Carbuterol (5), Terbutaline (4), Pirbuterol (4)
β-agonistNot Specified56.3Clenbuterol (100), Clorprenaline (141), Tulobuterol (80), Brombuterol (107), Mapenterol (107), Cimbuterol (86.9), Salbutamol (60.6), Terbutaline (33.1), Bambuterol (18), Cimaterol (14), Fenoterol (10.6), Clenproperol (5), Ractopamine (<1), Zilpaterol (<1), Phenylethanolamine A (<1)[2]

Table 2: Cross-Reactivity of Mabuterol in a Lateral Flow Immunoassay (LFIA)

Target AnalyteAntibody TypeMabuterol Cross-Reactivity (%)Other Cross-Reacting Compounds (%)Reference
ClenbuterolMonoclonal36Salbutamol (65), Terbutaline (0.5), Ractopamine (0), Orciprenaline (0), Fenoterol (0)[3]

Experimental Protocols

The following are detailed methodologies for representative immunoassays used in the detection of β-agonists, including Mabuterol.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for β-Agonist Detection

This protocol is a generalized procedure based on commercially available β-agonist ELISA kits.

Principle: This is a competitive immunoassay. The β-agonist in the sample competes with a β-agonist-enzyme conjugate for binding to a limited number of anti-β-agonist antibody binding sites that are immobilized on the microplate wells. After incubation, unbound components are washed away. A substrate solution is added, which develops a color in proportion to the amount of enzyme conjugate bound. The intensity of the color is inversely proportional to the concentration of the β-agonist in the sample.

Materials:

  • Microtiter plate pre-coated with anti-β-agonist antibodies

  • β-agonist standards

  • β-agonist-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Sample extraction reagents (depending on the matrix)

  • Microplate reader

Procedure:

  • Sample Preparation: Extract the β-agonists from the sample matrix (e.g., urine, tissue) using an appropriate extraction protocol. This may involve homogenization, enzymatic hydrolysis, and solvent extraction.

  • Reagent Preparation: Prepare working solutions of standards, HRP conjugate, and wash buffer according to the kit instructions.

  • Immunoassay Reaction:

    • Add 50 µL of the standards or prepared sample extracts to the designated wells of the microtiter plate.

    • Add 50 µL of the HRP-conjugate solution to each well.

    • Gently mix the plate and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove any unbound reagents.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100

Lateral Flow Immunoassay (LFIA) for β-Agonist Detection

This protocol describes the general steps for a competitive lateral flow immunoassay.

Principle: A competitive format is used where the β-agonist in the sample competes with a β-agonist-protein conjugate immobilized on the test line for binding to a limited amount of colored nanoparticle-labeled anti-β-agonist antibodies. A high concentration of β-agonist in the sample will result in a weaker or absent test line, while a low concentration will produce a visible test line. A control line is included to validate the assay performance.

Materials:

  • Lateral flow test strip (comprising a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorbent pad)

  • Running buffer

  • Sample collection and preparation materials

Procedure:

  • Sample Preparation: Prepare the sample extract as required for the specific matrix.

  • Assay Performance:

    • Place the test strip on a flat, dry surface.

    • Apply a defined volume of the prepared sample extract to the sample pad of the test strip.

    • Allow the sample to migrate along the strip by capillary action.

  • Result Interpretation:

    • After a specified time (e.g., 5-10 minutes), observe the appearance of the test and control lines.

    • Negative Result: Both the control line and the test line appear.

    • Positive Result: The control line appears, but the test line is either absent or significantly fainter than the control line.

    • Invalid Result: The control line does not appear, indicating a failure in the test procedure.

Visualizations

Signaling Pathway of a Competitive Immunoassay

Competitive_Immunoassay cluster_well Microplate Well / Test Strip cluster_binding Competitive Binding Immobilized_Antigen Immobilized Antigen/Conjugate Bound_Complex Labeled Antibody Binds Immobilized Antigen Immobilized_Antigen->Bound_Complex Binds to Free_Antigen Free Antigen (L-Mabuterol) Unbound_Complex Labeled Antibody Binds Free Antigen (Washed Away) Free_Antigen->Unbound_Complex Competes for binding Labeled_Antibody Labeled Antibody Labeled_Antibody->Bound_Complex Labeled_Antibody->Unbound_Complex

Caption: Competitive immunoassay principle for L-Mabuterol detection.

Experimental Workflow for ELISA

ELISA_Workflow Start Start Sample_Prep Sample Preparation (Extraction/Dilution) Start->Sample_Prep Add_Sample Add Sample/Standard to Coated Plate Sample_Prep->Add_Sample Add_Conjugate Add Enzyme-Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (e.g., 60 min at 25°C) Add_Conjugate->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate in Dark (e.g., 15 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate End End Read_Plate->End

Caption: General experimental workflow for a competitive ELISA.

References

A Head-to-Head Comparison of Long-Acting Beta-2 Agonists in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of respiratory therapeutics, understanding the nuanced differences between long-acting beta-2 agonists (LABAs) is critical. While clinical data provides the ultimate benchmark, preclinical animal models offer a controlled environment to dissect the pharmacological properties that underpin therapeutic efficacy. This guide provides a head-to-head comparison of key LABAs, focusing on their performance in established animal models of bronchoconstriction and airway inflammation. The data presented herein is intended to serve as a valuable resource for selecting the appropriate compounds for further investigation and for designing robust in vivo studies.

Comparative Efficacy of LABAs in Animal Models

The following tables summarize the key performance indicators of several prominent LABAs based on available data from in vivo and in vitro preclinical studies. It is important to note that direct head-to-head comparative studies in the same animal model for all agents are limited.

Table 1: Comparison of Bronchodilator Properties of LABAs in Preclinical Models

FeatureSalmeterol (B1361061)Formoterol (B127741)Indacaterol (B1671819)Vilanterol (B1248922)Olodaterol (B163178)
Animal Model Guinea Pig, MouseGuinea Pig, MouseGuinea Pig (trachea), Human (bronchus)In vitro human receptorsIn vitro human receptors
Onset of Action SlowerRapidRapidRapidRapid
Duration of Action ~12 hours~12 hours>24 hours~24 hours~24 hours
Potency Partial AgonistFull AgonistHigh PotencyHigh PotencyHigh Potency
Supporting Evidence In a mouse model of COPD, salmeterol demonstrated efficacy in improving lung function.[1][2] In vitro studies show it is a partial agonist compared to formoterol.[3][4]Formoterol has a rapid onset of action and provides bronchodilation for approximately 12 hours.[5] It is considered a full agonist with high intrinsic activity.[3]Preclinical studies on isolated guinea pig trachea and human bronchus demonstrated a faster onset and longer duration of action compared to salmeterol and formoterol.[6][7][8]Vilanterol exhibits a rapid onset of action and a 24-hour duration of action.[9][10] In vitro studies indicate high potency at the β2-receptor.[9]Indirect clinical comparisons suggest olodaterol has a similar efficacy profile to indacaterol, with a 24-hour duration of action.[11][12]

Table 2: Comparison of Anti-inflammatory Properties of LABAs in Preclinical Models

FeatureSalmeterolFormoterolIndacaterolVilanterolOlodaterol
Animal Model Mouse (LPS-induced inflammation)Mouse (LPS-induced inflammation)Limited direct dataLimited direct dataLimited direct data
Key Findings Reduced inflammation, goblet cell hyperplasia, and pulmonary small vessel obstruction in a mouse model of COPD.[1][2]In combination with salmeterol, it was more effective at reducing pro-inflammatory factors than either agent alone in a mouse COPD model.[1]While clinical data exists, direct comparative animal studies on anti-inflammatory effects are not readily available.In vitro studies suggest potential anti-inflammatory properties, but in vivo comparative data is lacking.[10]Preclinical data on anti-inflammatory effects in animal models is not extensively published in direct comparative studies.
Supporting Evidence Histological analysis of lung tissue from mice with COPD showed a reduction in inflammatory markers following treatment with salmeterol.[1][2]The combination of formoterol and salmeterol showed a greater reduction in pro-inflammatory factors compared to monotherapy in a lipopolysaccharide-induced mouse model.[1]N/AN/AN/A

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the beta-2 adrenergic receptor signaling pathway and a typical experimental workflow for an animal model of allergic asthma.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts LABA Long-Acting β2-Agonist LABA->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_sensitization Sensitization Phase (Day 0 & 14) cluster_challenge Challenge Phase (Day 21-23) cluster_treatment Treatment Phase cluster_assessment Assessment Phase (Day 24) Sens1 Day 0: Intraperitoneal injection of Ovalbumin (OVA) + Alum Sens2 Day 14: Booster injection of OVA + Alum Challenge Daily aerosolized OVA challenge Sens1->Challenge Treatment Administer LABA or Vehicle (pre-challenge) Challenge->Treatment AHR Measure Airway Hyperresponsiveness (e.g., Methacholine (B1211447) Challenge) Treatment->AHR BAL Bronchoalveolar Lavage (BAL) for cell counts (e.g., eosinophils) Histo Lung Histology for inflammation scoring

Workflow for an Ovalbumin-Induced Asthma Model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used to assess the efficacy of LABAs in animal models.

Methacholine-Induced Bronchoconstriction in Mice

This model is used to assess the bronchodilator and bronchoprotective effects of a compound.

  • Animals: Typically, BALB/c or C57BL/6 mice are used.

  • Sensitization (for allergic models): Mice may be sensitized with an allergen like ovalbumin (OVA) via intraperitoneal injections followed by aerosol challenges to induce airway hyperresponsiveness.[13][14]

  • Procedure:

    • The mouse is placed in a whole-body plethysmograph to measure respiratory function.

    • A baseline reading of airway resistance is taken.

    • The mouse is exposed to an aerosolized solution of methacholine, a bronchoconstricting agent, at increasing concentrations.[14]

    • Airway resistance is measured after each methacholine concentration to generate a dose-response curve.

  • LABA Administration: The test LABA is typically administered via inhalation or intratracheal instillation prior to the methacholine challenge to assess its ability to prevent or reverse bronchoconstriction.

  • Key Parameters Measured:

    • Penh (Enhanced Pause): An index of airway obstruction.

    • Airway Resistance (Raw) and Lung Elastance (H): More direct measures of lung mechanics.

Ovalbumin-Induced Allergic Asthma in Guinea Pigs

The guinea pig is a well-established model for allergic asthma due to its similar airway anatomy and sensitivity to allergens as humans.

  • Animals: Dunkin-Hartley guinea pigs are commonly used.

  • Sensitization: Animals are sensitized with intraperitoneal injections of ovalbumin, often with an adjuvant like aluminum hydroxide.[15][16][17]

  • Challenge: After a sensitization period (typically 2-3 weeks), the animals are challenged with an aerosol of ovalbumin to induce an asthmatic response, including bronchoconstriction and airway inflammation.[15][18]

  • Procedure:

    • Airway function, often measured as specific airway conductance (sGaw) using a whole-body plethysmograph, is assessed before and after the ovalbumin challenge.[17]

    • Bronchoalveolar lavage (BAL) is performed at the end of the study to collect airway immune cells (e.g., eosinophils, neutrophils).[15]

    • Lung tissue may be collected for histological analysis of inflammation.

  • LABA Administration: The LABA is administered prior to the ovalbumin challenge to evaluate its effect on both the early asthmatic response (bronchoconstriction) and the late-phase reaction (inflammation).

  • Key Parameters Measured:

    • Specific Airway Conductance (sGaw): A measure of airway caliber.

    • Eosinophil and other inflammatory cell counts in BAL fluid.

    • Histological scoring of lung inflammation.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Rats

This model is used to evaluate the anti-inflammatory properties of compounds in a non-allergic context, relevant to conditions like COPD.

  • Animals: Sprague-Dawley or Wistar rats are frequently used.

  • Induction of Inflammation: A solution of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is instilled intratracheally or intranasally into the lungs.[19][20][21][22]

  • Procedure:

    • At a specified time point after LPS administration (e.g., 4-24 hours), the animals are euthanized.

    • Bronchoalveolar lavage is performed to collect fluid and cells from the airways.

    • The BAL fluid is analyzed for total and differential cell counts (particularly neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[22]

    • Lung tissue can be processed for histology or to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • LABA Administration: The test LABA is administered before or after the LPS challenge to assess its ability to suppress the inflammatory response.

  • Key Parameters Measured:

    • Neutrophil count in BAL fluid.

    • Levels of inflammatory cytokines and chemokines in BAL fluid.

    • Lung myeloperoxidase (MPO) activity.

    • Histological evidence of lung injury and inflammation.

Conclusion

Preclinical animal models are indispensable tools for the head-to-head comparison of long-acting beta-2 agonists. While existing data suggests that newer agents like indacaterol and vilanterol may offer advantages in terms of duration of action over older compounds such as salmeterol and formoterol, there is a clear need for more direct comparative studies in standardized animal models. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for elucidating the subtle but significant differences that can impact clinical outcomes. For researchers in the field, a thorough understanding of these preclinical profiles is paramount for the continued development of improved respiratory therapeutics.

References

Comparative Statistical Analysis of L-Mabuterol Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance and experimental evaluation of L-Mabuterol hydrochloride in comparison to other β2-adrenergic agonists.

Introduction

This compound, the (R)-enantiomer of mabuterol (B30384), is a selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] This guide provides a statistical analysis of available comparative data for this compound, alongside detailed experimental protocols for its evaluation, to support researchers, scientists, and drug development professionals in their work. While direct head-to-head in vitro comparative data for this compound is limited in publicly available literature, this guide synthesizes existing information on racemic mabuterol and its enantiomers to provide a valuable comparative perspective.

Data Presentation: Comparative Analysis

The therapeutic effects of β2-adrenergic agonists are primarily attributed to the (R)-enantiomer.[3] However, most initial studies on mabuterol were conducted using the racemic mixture (a 1:1 ratio of the (R)- and (S)-enantiomers).

Pharmacokinetic Profile of Mabuterol Enantiomers

A study on the enantioselective pharmacokinetics of racemic mabuterol in rats revealed significant differences between the (R)- and (S)-enantiomers following oral administration.

Parameter(R)-Mabuterol (L-Mabuterol)(S)-MabuterolSignificance
Cmax (ng/mL) 266.8277.9Not specified
tmax (h) 5.35.7Not specified
AUC (0-inf) (ng·h/mL) 5938.94446.1p < 0.001
t1/2 (h) 14.59.6p < 0.01
Data from a study on the oral administration of racemic mabuterol in rats.

These findings indicate that L-Mabuterol (the R-enantiomer) has a significantly greater systemic exposure (AUC) and a longer half-life compared to the (S)-enantiomer, suggesting that the (S)-enantiomer is cleared more rapidly from the body. This difference in pharmacokinetics underscores the importance of evaluating the pharmacological properties of the individual enantiomers.

Comparative Bronchodilator Potency of Racemic Mabuterol

Studies on the racemic mixture of mabuterol have compared its bronchodilator effects to other established β2-agonists.

CompoundRoute of AdministrationRelative Potency vs. IsoprenalineRelative Potency vs. Salbutamol
Mabuterol (racemic) IntraduodenalMore potent1.9 - 7.8 times more potent
Mabuterol (racemic) OralSignificantly more potent26 - 102 times more potent
Data from in vivo studies in guinea pigs.

These results highlight the high oral potency of racemic mabuterol. However, without specific data for L-Mabuterol, the precise contribution of the active enantiomer to this effect, and its comparison to other single-enantiomer or racemic β2-agonists, remains to be fully elucidated.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

This compound exerts its therapeutic effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation triggers a cascade of intracellular events leading to muscle relaxation and bronchodilation.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates relaxation Bronchodilation (Smooth Muscle Relaxation) pka->relaxation Leads to ligand L-Mabuterol HCl ligand->b2ar Binds to

Caption: L-Mabuterol binds to the β2-AR, initiating a signaling cascade that results in bronchodilation.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol determines the binding affinity of a test compound (e.g., L-Mabuterol) for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

G Radioligand Binding Assay Workflow prep Prepare cell membranes expressing β2-AR incubate Incubate membranes with radioligand (e.g., [3H]-CGP 12177) and varying concentrations of L-Mabuterol or competitor prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for determining the receptor binding affinity of this compound.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express the β2-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β2-adrenoceptor).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and a range of concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., salbutamol).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60-90 minutes at 25-37°C).

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation (EC50 Determination)

This assay measures the functional potency of a β2-agonist by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Methodology:

  • Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Add varying concentrations of the test compound (this compound) or a reference agonist to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Ex Vivo Assay: Guinea Pig Tracheal Ring Relaxation

This classic organ bath experiment assesses the bronchodilator effect of a compound on isolated airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (B1213489) or carbachol.

  • Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (this compound) or a reference bronchodilator to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension of the tracheal rings. Relaxation is measured as the percentage reversal of the induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve and determine the EC50 value.

Conclusion

References

Reproducibility of L-Mabuterol Hydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of L-Mabuterol hydrochloride, a selective β2-adrenergic receptor agonist, against other commonly used bronchodilators. Due to the limited availability of publicly accessible, direct comparative studies on this compound, this document synthesizes available data for established β2-agonists—salbutamol (B1663637), formoterol (B127741), and salmeterol (B1361061)—to provide a framework for evaluating its potential performance and reproducibility. The guide details standard experimental protocols and visualizes the underlying signaling pathway to aid in the design and interpretation of future studies.

Executive Summary

This compound is identified as a selective β2-adrenergic receptor agonist with bronchodilator activity, suggesting its potential utility in treating respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] The primary mechanism of action for β2-agonists involves the activation of β2-adrenergic receptors, leading to smooth muscle relaxation and airway widening.[2][3] While direct, reproducible quantitative data for this compound is scarce in the available literature, this guide presents a compilation of data for well-established alternative β2-agonists to serve as a benchmark for future research and to highlight the experimental parameters crucial for ensuring reproducibility.

Comparative In Vitro Efficacy

The relaxing effect of β2-agonists on airway smooth muscle is a critical measure of their potential therapeutic efficacy. This is often quantified by the half-maximal effective concentration (EC50) in isolated tracheal preparations, typically from guinea pigs. A lower EC50 value indicates higher potency.

CompoundEC50 (-log M) in Guinea Pig TracheaReference(s)
This compoundData not available
Salbutamol7.82 ± 0.08[4][5]
Formoterol9.32 ± 0.05[4][5]
Salmeterol7.50 ± 0.13[4][5]

Note: The provided EC50 values for salbutamol, formoterol, and salmeterol were determined in guinea pig tracheal preparations pre-contracted with carbachol (B1668302).[4][5] Variations in experimental conditions, such as the contractile agent used and its concentration, can influence the observed EC50 values.

Comparative Receptor Binding Affinity

The binding affinity of a drug to its target receptor, in this case, the β2-adrenergic receptor, is a key determinant of its potency and selectivity. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

Compoundβ2-Adrenergic Receptor Binding Affinity (Ki in nM)β1/β2 Selectivity RatioReference(s)
This compoundData not availableData not available
SalbutamolData not available (reported to be 29 times more selective for β2 over β1)29[6]
FormoterolpKi 8.2 ± 0.09High[7]
Salmeterol1.5~1500[8]

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher affinity. The selectivity ratio indicates the preference of the compound for the β2 receptor over the β1 receptor, which is important for minimizing cardiac side effects.

In Vivo Efficacy in Animal Models of Asthma

Animal models of asthma are essential for evaluating the in vivo efficacy of bronchodilators. These models typically involve sensitizing an animal to an allergen, such as ovalbumin, and then challenging them to induce an asthma-like phenotype, including airway hyperresponsiveness.

CompoundAnimal ModelKey FindingsReference(s)
This compoundData not availableData not available
SalbutamolMurine model of chronic allergic pulmonary inflammationImproved markers of epithelial function.[9]
Rat models of acute and chronic inflammationDemonstrated anti-inflammatory and antioxidant effects.[10]
FormoterolGuinea pig model of antigen-induced asthmaInhibited the late asthmatic response and cellular infiltration.[11]
Mouse model of allergic lung inflammationShowed synergistic anti-inflammatory effects with mometasone (B142194).[12]
SalmeterolMurine model of allergic airways diseaseIn combination with fluticasone (B1203827), reduced airway hyperresponsiveness and inflammation.[13]
Mouse model of COPDIn combination with formoterol, improved lung function and reduced inflammation.[14][15]

Signaling Pathway and Experimental Workflows

To ensure the reproducibility of experimental results, it is crucial to understand the underlying biological pathways and to follow standardized experimental protocols.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that leads to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Mabuterol L-Mabuterol hydrochloride Beta2AR β2-Adrenergic Receptor L_Mabuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin_LCK->Muscle_Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway leading to bronchodilation.

Experimental Workflow: Guinea Pig Tracheal Ring Relaxation Assay

This in vitro assay is a standard method for assessing the bronchodilator activity of a compound.

G Start Euthanize Guinea Pig and Isolate Trachea Prepare_Rings Prepare Tracheal Rings (4-5 mm length) Start->Prepare_Rings Mount_Rings Mount Rings in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) Prepare_Rings->Mount_Rings Equilibrate Equilibrate under Tension (e.g., 1.5 g) Mount_Rings->Equilibrate Contract Induce Contraction (e.g., with Carbachol or Histamine) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Concentrations) Contract->Add_Compound Measure_Relaxation Measure Isometric Tension (Relaxation) Add_Compound->Measure_Relaxation Analyze_Data Analyze Data (Generate Dose-Response Curve, Calculate EC50) Measure_Relaxation->Analyze_Data End Assay Complete Analyze_Data->End

Caption: Workflow for Guinea Pig Tracheal Ring Relaxation Assay.

Experimental Workflow: In Vivo Mouse Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs in a living organism.

G Start Sensitization Phase Sensitization Sensitize Mice to Allergen (e.g., Ovalbumin IP injection with adjuvant) Start->Sensitization Rest Rest Period (e.g., 14 days) Sensitization->Rest Challenge_Phase Challenge Phase Rest->Challenge_Phase Challenge Challenge with Aerosolized Allergen (e.g., Ovalbumin) Challenge_Phase->Challenge Treatment Administer Test Compound (e.g., this compound) Challenge->Treatment Assessment Assess Airway Hyperresponsiveness (e.g., using methacholine (B1211447) challenge) Treatment->Assessment Analysis Analyze Bronchoalveolar Lavage Fluid (Cell count, Cytokines) and Lung Histology Assessment->Analysis End Model Complete Analysis->End

Caption: Workflow for an In Vivo Mouse Model of Allergic Asthma.

Experimental Protocols

Guinea Pig Tracheal Ring Relaxation Assay

Objective: To determine the in vitro potency and efficacy of a test compound in relaxing airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5)[16]

  • Carbachol or histamine (B1213489) solution

  • Test compound solutions (e.g., this compound) at various concentrations

  • Organ bath system with isometric force transducers

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize the guinea pig.

  • Carefully dissect the trachea and place it in Krebs-Henseleit solution.

  • Clean the trachea of adhering connective tissue and cut it into rings of 3-5 mm in length.[16]

  • Suspend the tracheal rings between two metal hooks in organ baths containing 20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[16]

  • Apply an initial resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[16]

  • Induce a stable contraction with a contractile agent such as carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).

  • Once a stable plateau of contraction is reached, add the test compound in a cumulative manner, allowing the response to stabilize before adding the next concentration.

  • Record the changes in isometric tension.

  • At the end of the experiment, add a supramaximal concentration of a standard relaxant (e.g., theophylline) to achieve maximal relaxation.

  • Express the relaxation induced by the test compound as a percentage of the maximal relaxation.

  • Plot the concentration-response curve and calculate the EC50 value.

In Vivo Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of a test compound in reducing airway hyperresponsiveness and inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum) as an adjuvant

  • Methacholine

  • Test compound (e.g., this compound)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of OVA (e.g., 20 µg) emulsified in alum.

  • Challenge: On days 28, 29, and 30, challenge the sensitized mice with an aerosol of OVA (e.g., 1% in saline) for 30 minutes using a nebulizer.

  • Treatment: Administer the test compound (e.g., this compound) via a suitable route (e.g., inhalation, IP) at a specified time before or after the final allergen challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge, measure AHR.

    • Place the mice in a whole-body plethysmograph and allow them to acclimatize.

    • Record baseline readings.

    • Expose the mice to increasing concentrations of nebulized methacholine.

    • Measure the changes in airway resistance.

  • Bronchoalveolar Lavage (BAL):

    • After AHR measurement, humanely euthanize the mice.

    • Perform a BAL by flushing the lungs with phosphate-buffered saline (PBS).

    • Collect the BAL fluid and determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

  • Lung Histology:

    • Perfuse the lungs and fix them in 10% formalin.

    • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

Conclusion

While this compound shows promise as a selective β2-adrenergic receptor agonist, a comprehensive evaluation of its experimental reproducibility requires direct comparative studies against established alternatives. This guide provides the necessary framework, including standardized protocols and expected data from comparator compounds, to facilitate such investigations. The generation of robust, reproducible data for this compound in the assays described herein will be crucial for its further development and potential clinical application. Researchers are encouraged to adhere to detailed and consistent experimental methodologies to ensure the validity and comparability of their findings.

References

Safety Operating Guide

Navigating the Disposal of L-Mabuterol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of L-Mabuterol hydrochloride, a beta-2 adrenergic agonist, ensuring compliance with regulatory standards.

When handling the disposal of this compound, it is crucial to treat it as a hazardous waste due to its pharmacological activity and potential environmental impact. Improper disposal can lead to regulatory violations and environmental contamination.[1][2] Adherence to federal, state, and local regulations is paramount.

Core Principles of this compound Disposal

Before initiating any disposal procedure, the Safety Data Sheet (SDS) for this compound should be consulted for specific handling and hazard information. Although a specific SDS for this compound was not found, the general principles for pharmacologically active compounds and hazardous chemicals apply. The primary disposal route for this compound is through a licensed hazardous waste management company.

Key Steps for Disposal:

  • Waste Identification and Segregation: this compound waste, including pure compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions, must be segregated from non-hazardous waste.[3] It should be collected in a designated, properly labeled, and compatible hazardous waste container.[4][5]

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[3][4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other components of the waste stream.[6]

    • Keep the container closed except when adding waste.[3]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • Ensure secondary containment is used to capture any potential leaks or spills.[3]

    • Do not mix incompatible waste streams. For instance, store acids and bases separately.[4]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not exceed the time or quantity limits for waste accumulation in your SAA as defined by regulations.[3]

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. [7][8] This can contaminate waterways as wastewater treatment facilities may not effectively remove such compounds.[8]

  • Do not dispose of this compound in the regular trash. [9] This can pose a risk to sanitation workers and the environment.

Quantitative Data Summary

Data PointGuidelineCitation
RCRA Hazardous Waste Status Pharmaceuticals may be classified as hazardous waste.[2][7]
Satellite Accumulation Quantity Limit Up to 55 gallons of a single hazardous waste stream.[3]
Satellite Accumulation Time Limit Waste must be collected within 90 days of the container being filled.[3]

It is the responsibility of the waste generator to determine if their waste meets the criteria for hazardous waste.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. The development of such protocols would require a thorough understanding of its chemical reactivity. Any attempt at neutralization should be conducted only by qualified personnel after a comprehensive risk assessment and in consultation with the institutional EHS department. A general approach for treating acidic or basic waste, which may not be applicable to this compound without further research, involves adjusting the pH to a neutral range (typically 6-8) before disposal as hazardous waste.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal cluster_4 Prohibited Actions start Identify Waste: - Pure Compound - Contaminated Materials - Solutions collect Collect in a designated, compatible, and sealed hazardous waste container start->collect no_drain DO NOT pour down the drain start->no_drain no_trash DO NOT dispose in regular trash start->no_trash label_container Label container with: 'Hazardous Waste' 'this compound' and other contents collect->label_container store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs disposal Disposal by licensed hazardous waste vendor (Typically incineration) contact_ehs->disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Protocols for Handling L-Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of L-Mabuterol hydrochloride. The following procedural guidance is designed to ensure a safe laboratory environment and operational integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to this compound, a potent beta-adrenergic agonist. The required level of PPE is contingent on the specific handling task.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids (e.g., weighing, aliquoting) • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)[1][2]• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)[3]• Chemical-resistant apron over lab coat• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Respirator (if aerosols or vapors are generated)
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves (nitrile)• Laboratory coat• Face shield (if splashing is a risk)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[4]

Operational Plan: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Preparation and Precautionary Measures

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5]

  • Ventilation: Ensure proper ventilation and the availability of an eyewash station and safety shower.

  • Assembling Materials: Before handling the compound, assemble all necessary equipment, including PPE, and ensure it is in good condition.

  • Minimize Quantities: Whenever possible, work with the smallest feasible quantities of the compound.[4]

  • Review Safety Data Sheet (SDS): All personnel must review the SDS for this compound before commencing any work.

2. Handling the Compound

  • Donning PPE: Don the appropriate PPE as specified in the table above, ensuring a proper fit.

  • Weighing: When weighing the solid compound, perform this task within a fume hood. Use disposable weigh boats to prevent cross-contamination.[4]

  • Solution Preparation: To prepare a solution, slowly add the solvent to the compound to avoid splashing.

  • Experimental Procedures: Conduct all manipulations of the compound within the designated handling area. Avoid skin and eye contact and prevent the generation of aerosols.[4]

3. Decontamination

  • Work Surfaces: Upon completion of work, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on to prevent self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[4]

Disposal Plan

The disposal of this compound and its associated waste must be managed as hazardous chemical and pharmaceutical waste to ensure laboratory safety and environmental protection.

1. Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid waste container. Do not mix different types of liquid waste unless permitted by your institution's safety office.[6]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.[6]

2. Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. The date of initial waste accumulation must also be recorded.[6]

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic, pending pickup by a certified hazardous waste disposal service.

3. Final Disposal

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste management company.

  • Record Keeping: Maintain a hazardous waste manifest to track the waste from the laboratory to its final disposal facility.[6]

Visual Workflow for Safe Handling and Disposal

The following diagrams illustrate the logical workflows for the safe handling of this compound and the subsequent disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination prep_area Designate Handling Area prep_vent Ensure Proper Ventilation prep_area->prep_vent prep_equip Assemble Equipment & PPE prep_vent->prep_equip prep_sds Review SDS prep_equip->prep_sds don_ppe Don Appropriate PPE prep_sds->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decon_surfaces Decontaminate Surfaces conduct_experiment->decon_surfaces decon_equip Decontaminate Equipment decon_surfaces->decon_equip remove_ppe Remove & Dispose of PPE decon_equip->remove_ppe

Caption: Workflow for the safe handling of this compound.

cluster_segregation Waste Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal solid_waste Solid Waste (Powder, Gloves, etc.) label_containers Label Containers 'Hazardous Waste' solid_waste->label_containers liquid_waste Liquid Waste (Solutions) liquid_waste->label_containers sharps_waste Sharps Waste (Needles, etc.) sharps_waste->label_containers store_securely Store in Designated Area label_containers->store_securely pro_disposal Professional Hazardous Waste Disposal store_securely->pro_disposal record_keeping Maintain Disposal Records pro_disposal->record_keeping

Caption: Workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.